N-(Azido-PEG2)-N-biotin-PEG3-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N6O9S/c26-30-27-6-10-37-14-15-38-11-7-31(8-12-39-16-18-40-17-13-36-9-5-23(33)34)22(32)4-2-1-3-21-24-20(19-41-21)28-25(35)29-24/h20-21,24H,1-19H2,(H,33,34)(H2,28,29,35)/t20-,21+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNKRLXUFZIVFG-ZFGGDYGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N6O9S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG2)-N-biotin-PEG3-acid is a branched, heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications in research and drug development. This guide provides a comprehensive overview of its chemical properties, core functionalities, and key applications. Detailed experimental protocols for its use in bioconjugation, particularly through "click chemistry" and amine acylation, are presented. Furthermore, this document illustrates its role in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) through structured data, detailed methodologies, and visual diagrams.
Introduction
In the realm of bioconjugation, precision and control are paramount. Heterobifunctional linkers are essential tools that enable the covalent linkage of two different biomolecules or a biomolecule and a small molecule therapeutic. This compound is a versatile linker that offers two distinct reactive functionalities: an azide (B81097) group and a carboxylic acid. The azide group facilitates highly specific and efficient conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The terminal carboxylic acid can be activated to react with primary amines, such as those found on the surface of proteins and antibodies.
The branched PEG structure of this linker imparts several advantageous properties. The PEG chains enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and can improve pharmacokinetic profiles in therapeutic applications.[1] The biotin (B1667282) moiety serves as a powerful affinity tag for detection, purification, and signal amplification through its high-affinity interaction with avidin (B1170675) or streptavidin.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C25H44N6O9S |
| Molecular Weight | 604.7 g/mol [2] |
| CAS Number | 2112731-59-4[2] |
| Purity | >96%[2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Store at -20°C, desiccated |
Core Functionalities and Applications
The unique trifunctional nature of this compound (azide, carboxylic acid, and biotin) allows for its use in a variety of complex bioconjugation strategies.
Click Chemistry
The azide group is a bioorthogonal handle that reacts specifically with alkyne-containing molecules. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.
Amine Acylation
The carboxylic acid can be activated, typically with reagents like N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) such as EDC, to form a reactive NHS ester. This ester readily reacts with primary amines on proteins or other molecules to form stable amide bonds.
Biotin-Avidin Affinity
The biotin group allows for the highly specific and strong interaction with avidin or streptavidin. This can be utilized for:
-
Purification: Affinity chromatography using immobilized avidin or streptavidin.
-
Detection: Using enzyme-conjugated streptavidin in techniques like ELISA and Western blotting.
-
Signal Amplification: Building layered detection systems.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): It can link a target-binding ligand and an E3 ligase-binding ligand to induce the degradation of a specific protein.[3]
-
Drug Delivery and Targeting: The PEG chains can improve the pharmacokinetic properties of drugs, and the linker can be used to attach targeting moieties.[1]
-
Proteomics and Cell Surface Labeling: The biotin tag enables the enrichment and identification of labeled proteins.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.
Protocol for Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of the linker to a protein via its primary amines.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Protein Conjugation:
-
Immediately add the activated linker solution to the protein solution at a desired molar excess (typically 10-20 fold excess of linker to protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
-
-
Characterization:
-
Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from protocol 4.1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the azide- and alkyne-containing molecules in the reaction buffer.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide- and alkyne-containing molecules.
-
Add THPTA to the reaction mixture (typically at a concentration to achieve a 4:1 ligand to copper ratio).
-
Add CuSO4 to the reaction mixture (typically 50-100 µM final concentration).
-
Initiate the reaction by adding sodium ascorbate (typically 1-5 mM final concentration).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using a suitable method such as affinity chromatography (if one of the components has a tag), size-exclusion chromatography, or HPLC.
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflows involving this compound.
Figure 1: A generalized workflow for the conjugation of this compound to a protein via its primary amines.
Figure 2: A conceptual workflow for the assembly of a PROTAC molecule using this compound.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the utility of the biotin affinity tag, enables the construction of complex and highly functional bioconjugates. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this linker in a wide range of research and therapeutic contexts. As the fields of bioconjugation and targeted drug delivery continue to evolve, the demand for sophisticated linkers like this compound is expected to grow, further driving innovation in medicine and biotechnology.
References
An In-depth Technical Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications. This reagent incorporates three key functional moieties: a biotin (B1667282) for affinity-based detection and purification, an azide (B81097) group for bioorthogonal "click chemistry" ligation, and a carboxylic acid for covalent attachment to primary amines. The strategic placement of these groups on a flexible PEG scaffold makes it a versatile tool in chemical biology, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
The PEGylated nature of the linker enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the distinct reactivity of each functional group allows for a controlled, stepwise conjugation strategy. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and workflow visualizations.
Structure and Physicochemical Properties
This compound is a complex molecule with a precisely defined structure that dictates its utility in bioconjugation.
Chemical Structure:
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C25H44N6O9S | [1] |
| Molecular Weight | 604.7 g/mol | [1][2] |
| CAS Number | 2112731-59-4 | [1] |
| Purity | >96% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [3] |
| Storage Conditions | Store at -20°C, protect from light | [3] |
Core Applications and Experimental Protocols
The unique trifunctional nature of this compound lends itself to a variety of applications, most notably in the construction of complex biomolecular architectures like PROTACs.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] this compound can serve as a versatile linker to connect a target-binding ligand and an E3 ligase-binding ligand. The biotin moiety can be used for the detection and purification of the final PROTAC or its intermediates.
Below is a logical workflow for the synthesis of a PROTAC using this linker.
Experimental Protocol: Two-Step PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC using this compound. The order of conjugation (amine coupling followed by click chemistry) can be reversed depending on the stability and functional groups of the ligands.
Materials:
-
This compound
-
Target-binding ligand with a primary amine
-
E3 ligase-binding ligand with a terminal alkyne
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)
-
Streptavidin-functionalized resin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Elution buffer (e.g., PBS with 2-8 M Guanidine-HCl or a low pH buffer)
Step 1: Activation of Carboxylic Acid and Coupling to Amine-Containing Ligand
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing target-binding ligand (1 equivalent) in anhydrous DMF.
-
Add the solution of the activated linker to the ligand solution and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a DCM/methanol gradient.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the product from Step 1 (1 equivalent) and the alkyne-containing E3 ligase ligand (1.5 equivalents) in a mixture of DMF and water (e.g., 4:1 v/v).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO4 (0.5 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 3: Purification of the Final PROTAC
-
The crude PROTAC from Step 2 can be purified by preparative reverse-phase HPLC.
-
For affinity purification, dissolve the crude PROTAC in PBS and apply it to a column packed with streptavidin-functionalized resin.
-
Wash the column extensively with PBS to remove unreacted starting materials and byproducts.
-
Elute the biotinylated PROTAC using an appropriate elution buffer.
-
Desalt the eluted fractions using a desalting column or dialysis.
-
Characterize the final product by LC-MS and NMR.
Characterization of Conjugates
The successful synthesis of conjugates with this compound can be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): ESI-MS is a powerful tool to confirm the molecular weight of the intermediates and the final conjugate. The expected mass increase upon conjugation with the linker is 604.7 Da. Further modifications will result in corresponding mass shifts.[6]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to monitor the progress of the reaction and to purify the final product. The retention time of the conjugate will be different from that of the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final conjugate.
-
SDS-PAGE and Western Blotting: For protein conjugates, SDS-PAGE can show a shift in the molecular weight of the modified protein. The biotin tag can be detected by a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
Signaling Pathways and Logical Relationships
The application of PROTACs involves hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the key steps in this pathway.
Conclusion
This compound is a powerful and versatile tool for researchers in drug discovery and chemical biology. Its unique trifunctional design allows for the controlled and stepwise assembly of complex biomolecular conjugates. The inclusion of a biotin handle simplifies the detection and purification of these conjugates. The detailed protocols and workflows provided in this guide offer a starting point for the successful application of this reagent in the synthesis of PROTACs and other advanced bioconjugates. As the field of targeted protein degradation continues to evolve, the demand for sophisticated linkers like this compound is expected to grow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. N-(Biotin-PEG2)-N-Bis(PEG3-azide) | BroadPharm [broadpharm.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PROTAC technology in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
An In-depth Technical Guide to the Chemical Properties of Azido-PEG-biotin Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and applications of Azido-PEG-biotin linkers. These trifunctional molecules are indispensable tools in modern bioconjugation, chemical biology, and drug development, enabling the precise and efficient labeling, detection, and isolation of biomolecules.
Core Chemical Properties
Azido-PEG-biotin linkers are heterobifunctional molecules composed of three key components: an azide (B81097) group (-N₃), a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] This unique architecture provides a versatile platform for a wide range of bioconjugation strategies.
-
Azide Group: The terminal azide group serves as a reactive handle for "click chemistry," a set of highly efficient and bioorthogonal ligation reactions.[2] It allows for the specific and covalent attachment of the linker to molecules containing an alkyne or a strained cyclooctyne (B158145) group.[1] This bioorthogonal reactivity is a significant advantage as it allows for conjugation in complex biological mixtures with minimal cross-reactivity with native functional groups.[2]
-
Polyethylene Glycol (PEG) Spacer: The PEG linker is a flexible, hydrophilic chain that offers several critical advantages. It significantly enhances the aqueous solubility of the entire molecule and its conjugates, which is crucial for biological applications.[3] The PEG spacer also reduces steric hindrance, ensuring that the terminal functional groups (azide and biotin) are readily accessible for their respective reactions.[3] The length of the PEG chain can be varied to optimize spacing and solubility for specific applications.[4]
-
Biotin Moiety: Biotin exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins.[5] This strong, non-covalent interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[4]
Data Presentation: Physical and Chemical Properties
The following tables summarize key quantitative data for Azido-PEG-biotin linkers.
Table 1: Solubility of Azido-PEG-biotin Linkers
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Biotin-PEG3-Azide | DMSO | 44.45 | 100 |
| Biotin-PEG3-Azide | Water | 44.45 | 100 |
| Biotin-azide (no PEG) | DMSO | ~5 | - |
| Biotin-azide (no PEG) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 | - |
Data compiled from various sources.[6] The PEG linker significantly enhances aqueous solubility.
Table 2: Chemical Identification of a Representative Azido-PEG-biotin Linker (Biotin-PEG3-Azide)
| Property | Value |
| Molecular Formula | C₁₈H₃₂N₆O₅S |
| Molecular Weight | 444.55 g/mol |
| CAS Number | 875770-34-6 |
| Appearance | White to off-white solid |
| Purity | ≥95% (HPLC) |
Data for Biotin-PEG3-Azide.
Experimental Protocols
This section provides detailed methodologies for the use of Azido-PEG-biotin linkers in common bioconjugation workflows.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with an Azido-PEG-biotin linker using a copper(I) catalyst.
Materials:
-
Alkyne-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Azido-PEG-biotin linker
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM)
-
Reducing agent (e.g., sodium ascorbate) solution (e.g., 100 mM, freshly prepared)
-
Quenching solution (e.g., 50 mM EDTA)
-
Purification column (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare Azido-PEG-biotin Stock Solution: Dissolve the Azido-PEG-biotin linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the Azido-PEG-biotin stock solution. A 10- to 50-fold molar excess of the biotin linker over the protein is a common starting point.[2]
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the chelating ligand solution. A 1:5 molar ratio of copper to ligand is often used.[2]
-
Initiate the Reaction: Add the catalyst premix to the protein/azide mixture. Then, add the freshly prepared sodium ascorbate (B8700270) solution to initiate the click reaction. The final concentrations are typically in the range of 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.[2]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).[7]
-
Quenching: Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.[7]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of a biomolecule containing a strained alkyne (e.g., DBCO) with an Azido-PEG-biotin linker.
Materials:
-
DBCO-modified protein
-
Azido-PEG-biotin linker
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions: Dissolve the Azido-PEG-biotin linker in DMSO to a 10 mM stock solution. Prepare the DBCO-modified protein in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, add the Azido-PEG-biotin stock solution to the DBCO-modified protein solution. A 2- to 5-fold molar excess of the azide linker is typically sufficient.[8]
-
Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C with gentle agitation.[8]
-
Purification: Purify the biotinylated protein conjugate to remove unreacted Azido-PEG-biotin using an appropriate method such as size-exclusion chromatography.[8]
Protocol for Biotin Quantification using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.
Materials:
-
Biotinylated protein sample (purified from excess free biotin)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Ensure all free biotin is removed from the protein sample through dialysis or desalting.[5]
-
Blank Measurement: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm.[5]
-
Sample Measurement: Add the biotinylated protein sample to the HABA/Avidin solution, mix well, and measure the absorbance at 500 nm after the reading stabilizes.[5]
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can then be calculated.[5][9]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Azido-PEG-biotin linkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to the Applications of Bifunctional Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
Bifunctional biotinylation reagents are powerful tools in the modern life sciences, enabling the specific labeling and subsequent detection, purification, or targeting of biomolecules. These reagents consist of a biotin (B1667282) moiety, a reactive group for covalent attachment to a target molecule, and a spacer arm that can be either cleavable or non-cleavable. The remarkable and highly specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, as low as 10⁻¹⁵ M) forms the basis of their widespread utility in a vast array of applications, from fundamental research to the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the core applications of bifunctional biotinylation reagents, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their effective implementation in the laboratory.
Core Concepts of Bifunctional Biotinylation Reagents
Bifunctional biotinylation reagents are classified based on the reactive group that targets specific functional groups on biomolecules. The choice of reagent is critical and depends on the nature of the target molecule and the experimental goals.
Types of Reactive Groups:
-
Amine-reactive: These are the most common type, targeting primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most prevalent class. While standard NHS-biotin requires an organic solvent, water-soluble Sulfo-NHS-biotin is ideal for labeling cell surface proteins as it does not permeate the cell membrane.[3]
-
Sulfhydryl-reactive: These reagents target free sulfhydryl groups (-SH) in cysteine residues. Maleimide and iodoacetyl derivatives are commonly used for cysteine-specific labeling, which is advantageous when amine modification could inactivate a protein.[3]
-
Carboxyl-reactive: Carbodiimide chemistry is employed to activate carboxyl groups (-COOH) for reaction with amine-containing biotin derivatives. This is useful for labeling proteins with few accessible primary amines.
-
Carbonyl-reactive: Hydrazide and alkoxyamine derivatives of biotin react with aldehydes and ketones, which can be generated by oxidizing carbohydrate moieties on glycoproteins.
-
Photoreactive: Aryl azide-containing reagents become reactive upon UV light exposure and non-specifically label nearby molecules by forming covalent bonds with C-H or N-H groups.[3] This is useful when target molecules lack other reactive functional groups.[3]
Cleavable vs. Non-Cleavable Linkers:
A key feature of bifunctional biotinylation reagents is the nature of the spacer arm.
-
Non-cleavable linkers form a stable, permanent bond. This is suitable for applications where the continued presence of the biotin tag does not interfere with downstream analysis.[4]
-
Cleavable linkers contain a labile bond, such as a disulfide bridge (cleaved by reducing agents), an acid-labile group, or a photocleavable moiety.[4] This allows for the removal of the biotin tag after its function, such as affinity capture, is complete. The ability to release the native, unmodified protein is a significant advantage in many proteomic workflows, particularly for mass spectrometry analysis where the biotin tag can interfere with data interpretation.[4]
Quantitative Data Summary
The selection of a biotinylation reagent and strategy can significantly impact experimental outcomes. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparison of Cleavable vs. Non-Cleavable Biotinylation Reagents in Proteomics
| Feature | Cleavable Reagent (e.g., DADPS-biotin) | Non-Cleavable Reagent (e.g., Biotin-alkyne) | Reference |
| Protein Identifications (BONCAT) | >50% more proteins identified and quantified | Lower number of identified proteins | [4][5] |
| Biotinylated Peptide Identification (LC-MS/MS) | 88% | 76% | [4] |
| Peptide Recovery (from streptavidin) | 85-96% (with HFIP elution) | Lower recovery with harsh elution | [6] |
DADPS: dialkoxydiphenylsilane; BONCAT: biorthogonal non-canonical amino acid tagging; LC-MS/MS: liquid chromatography-tandem mass spectrometry; HFIP: hexafluoro-2-propanol.
Table 2: Biotinylation Efficiency of NHS-Ester Reagents
| Parameter | Condition | Result | Reference |
| Molar Excess of Reagent | 20-fold molar excess of Sulfo-NHS-SS-Biotin to protein | Efficient biotinylation observed in studies | [7] |
| pH of Reaction | pH 7 to 7.9 | % incorporation of biotin increases with increasing basicity | [8] |
| Median % Incorporation (Antibodies) | Sulfo-NHS-LC-Biotin at 2 mg/ml, Challenge Ratio 10 | 46% (for 140 different antibodies) | [8] |
Key Applications and Experimental Protocols
Protein-Protein Interaction Studies
Bifunctional biotinylation reagents are instrumental in elucidating protein-protein interactions (PPIs) within their native cellular environment.
In this classic approach, a protein of interest ("bait") is biotinylated, and its interacting partners ("prey") are co-purified using streptavidin-coated beads.
Experimental Workflow for Affinity Purification of a Biotinylated Protein Complex
BioID is a powerful technique for identifying proteins in close proximity to a protein of interest in living cells.[9] It utilizes a promiscuous biotin ligase (BirA) fused to a "bait" protein. When biotin is added to the cell culture medium, BirA generates reactive biotinyl-5'-AMP that diffuses and covalently labels primary amines of nearby proteins within a ~10 nm radius.[1] These biotinylated proteins can then be purified and identified by mass spectrometry.
Principle of Proximity-Dependent Biotinylation (BioID)
Detailed Protocol for Proximity-Dependent Biotinylation (BioID)
This protocol is adapted from established BioID methodologies.[9][10]
-
Vector Construction: Clone the gene of interest in-frame with the BirA* gene in an appropriate expression vector.
-
Cell Line Generation: Transfect the construct into the desired cell line and select for stable expression.
-
Expression and Biotin Labeling:
-
Culture the cells expressing the BirA*-fusion protein.
-
Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours to induce biotinylation.
-
-
Cell Lysis:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors and detergents (e.g., RIPA buffer).
-
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin-coated magnetic beads for 3-4 hours at 4°C with rotation to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specific binders. A typical wash series includes washes with lysis buffer, high salt buffer, and a final wash with a low salt buffer.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Collect the supernatant containing the peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Surface Protein Labeling
Bifunctional biotinylation reagents are widely used to label and isolate cell surface proteins for subsequent analysis.[11] Water-soluble reagents like Sulfo-NHS-biotin are particularly useful as they do not cross the cell membrane, ensuring specific labeling of extracellularly exposed proteins.
Experimental Workflow for Cell Surface Protein Biotinylation and Isolation
Detailed Protocol for Cell Surface Protein Biotinylation
This protocol is based on commonly used procedures for labeling and isolating cell surface proteins.[12][13]
-
Cell Culture: Grow cells to 85-95% confluency in a culture dish.
-
Washing:
-
Place the dish on ice and gently wash the cells twice with ice-cold PBS to remove media proteins.
-
-
Biotinylation:
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin (a cleavable reagent) in ice-cold PBS (typically 0.25-0.5 mg/mL).
-
Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
-
Quenching:
-
Aspirate the biotinylation solution and add a quenching solution (e.g., PBS containing 100 mM glycine or Tris) to quench any unreacted reagent.
-
Incubate for 5-10 minutes at 4°C.
-
-
Cell Harvest and Lysis:
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells directly on the plate with a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Purification and Analysis:
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with streptavidin agarose (B213101) beads to capture the biotinylated cell surface proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins. If a cleavable reagent like Sulfo-NHS-SS-Biotin was used, elution can be performed by adding a reducing agent (e.g., DTT).
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Antibody-Drug Conjugates (ADCs)
Bifunctional biotinylation reagents are increasingly being used in the development and characterization of Antibody-Drug Conjugates (ADCs).[] ADCs are a class of targeted therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.
Biotinylation can be employed in several aspects of ADC development:
-
Purification: The strong and specific biotin-streptavidin interaction provides an efficient method for purifying biotin-labeled ADCs during their development.[]
-
Characterization: Biotinylation allows for the immobilization of ADCs on streptavidin-coated surfaces for various analytical techniques, such as ELISAs, to assess their binding properties and concentration.[]
-
Linker Technology: Biotinylation reagents can be incorporated into the linker that connects the drug to the antibody, potentially adding new functionalities or enabling more complex conjugation strategies.[]
Schematic of an Antibody-Drug Conjugate with a Biotinylated Linker
Conclusion
Bifunctional biotinylation reagents are versatile and indispensable tools for researchers, scientists, and drug development professionals. Their utility spans a wide range of applications, from fundamental studies of protein interactions and cellular organization to the development of sophisticated biotherapeutics like ADCs. A thorough understanding of the different types of reagents, their reactivity, and the nature of their spacer arms is crucial for designing and executing successful experiments. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively harness the power of biotinylation to advance their scientific endeavors.
References
- 1. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID screening of biotinylation sites using the avidin-like protein Tamavidin 2-REV identifies global interactors of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uab.edu [uab.edu]
- 13. scribd.com [scribd.com]
N-(Azido-PEG2)-N-biotin-PEG3-acid molecular weight and formula
This guide provides detailed information on the physicochemical properties of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional PROTAC linker. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 604.72 g/mol | [1][2] |
| Molecular Formula | C₂₅H₄₄N₆O₉S | [2][3][4] |
| CAS Number | 2112731-59-4 | [3][5] |
Molecular Structure and Components
This compound is a branched molecule incorporating three key functional components: a biotin (B1667282) moiety, an azide (B81097) group, and a carboxylic acid, interconnected by polyethylene (B3416737) glycol (PEG) linkers. This architecture allows for its use in bioconjugation and targeted protein degradation applications.
Caption: Structural components of the this compound molecule.
Experimental Protocols
Due to the nature of this molecule as a chemical reagent, detailed experimental protocols would be specific to its application (e.g., click chemistry, ligand conjugation, PROTAC assembly). A general workflow for a click chemistry reaction is outlined below.
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
Solubility of N-(Azido-PEG2)-N-biotin-PEG3-acid in DMSO and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and diagnostic applications due to its azide (B81097) and biotin (B1667282) functionalities, which allow for sequential or dual "click" chemistry and biotin-streptavidin interactions. Understanding its solubility in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and water is critical for its effective use in experimental design and application.
Physicochemical Properties and Solubility Data
This compound is a branched molecule incorporating both an azide group for covalent modification via click chemistry and a biotin moiety for high-affinity binding to streptavidin. The polyethylene glycol (PEG) spacers enhance the molecule's hydrophilicity and can improve the solubility and pharmacokinetic properties of the conjugated biomolecules.
For comparison, the solubility of a related linear compound, Biotin-PEG3-Azide, has been quantitatively determined. It is important to note that while this provides a useful reference, the branched nature and the additional carboxylic acid group of this compound will influence its specific solubility. Another manufacturer of a branched biotin-PEG-azide compound, N-(Biotin-PEG2)-N-Bis(PEG3-azide), qualitatively states that it is soluble in water and DMSO[1]. Similarly, a product page for Biotin-PEG3-N3 indicates its solubility in water and DMSO[2].
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Biotin-PEG3-Azide (linear) | DMSO | 44.45 | 100 |
| Biotin-PEG3-Azide (linear) | Water | 44.45 | 100 |
Data for Biotin-PEG3-Azide is provided as a reference for a structurally similar compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of this compound, based on standard methods for PEGylated compounds[3].
Objective: To determine the equilibrium solubility of this compound in DMSO and water.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mechanical shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to separate vials containing a known volume of DMSO and water (or PBS for physiological relevance).
-
Ensure that a visible amount of undissolved solid remains.
-
-
Equilibration:
-
Seal the vials and place them on a mechanical shaker or rotator.
-
Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis to a concentration within the calibrated range of the instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
A standard curve of known concentrations of this compound should be prepared and run in parallel to accurately quantify the concentration in the sample.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted supernatant. This value represents the equilibrium solubility of the compound in the respective solvent under the tested conditions.
-
Applications and Workflow
This compound is a versatile tool in biomedical research. Its primary application lies in its use as a linker to connect different molecular entities. The azide group can react with alkyne- or cyclooctyne-modified molecules through "click" chemistry, a highly efficient and bioorthogonal reaction[4][5]. The biotin group allows for strong and specific binding to avidin (B1170675) or streptavidin, which can be used for purification, detection, or immobilization.
A common workflow involving this type of linker is in the development of targeted drug conjugates or diagnostic probes.
In this workflow, the this compound linker is first conjugated to an alkyne-modified biomolecule via a click chemistry reaction. The resulting biotinylated biomolecule can then be used in various applications, such as immobilization on a streptavidin-coated surface for biosensor development or for detection using a streptavidin-conjugated reporter enzyme or fluorophore.
Another key application area is in the construction of Proteolysis Targeting Chimeras (PROTACs), where this linker can be used to connect a target-binding ligand and an E3 ligase-binding ligand[2].
This diagram illustrates the conceptual role of a linker like this compound in bringing a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein. The biotin moiety in this specific linker could also be exploited for purification or detection of the PROTAC molecule itself.
References
N-(Azido-PEG2)-N-biotin-PEG3-acid supplier and catalog number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional linker designed for advanced bioconjugation applications. This document details its chemical properties, supplier information, and a representative experimental protocol for its use in labeling and detection of biomolecules.
Introduction
This compound is a branched polyethylene (B3416737) glycol (PEG) linker that incorporates three key functional groups: a biotin (B1667282) moiety for strong and specific binding to streptavidin and avidin (B1170675), an azide (B81097) group for bioorthogonal "click" chemistry reactions, and a carboxylic acid for covalent attachment to amine-containing molecules. The PEG spacers (PEG2 and PEG3) enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes it a versatile tool in drug delivery, diagnostics, proteomics, and other areas of biomedical research.
Supplier and Catalog Information
A variety of suppliers offer this compound and related compounds. The following table summarizes key quantitative data for easy comparison.
| Supplier | Catalog Number | Product Name | Molecular Weight ( g/mol ) | Purity |
| Precise PEG | AG-7065 | This compound | 604.7 | >96%[1] |
| BroadPharm | BP-23574 | This compound | 604.7 | 98%[2] |
| AxisPharm | Not explicitly listed, but similar products available | This compound | 604.72 | ≥95% |
Core Applications and Methodologies
The unique trifunctional nature of this compound allows for a multitude of applications in bioconjugation and targeted therapies.
Bioorthogonal Labeling and Detection
The azide group enables the attachment of this linker to molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling proteins, nucleic acids, and other biomolecules in complex biological samples.[3]
Protein and Peptide Conjugation
The carboxylic acid moiety can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. This allows for the covalent attachment of the biotin and azide functionalities to a wide range of biomolecules.
Surface Immobilization and Purification
The high affinity of the biotin group for streptavidin and avidin can be exploited for the immobilization of conjugated molecules onto streptavidin-coated surfaces, such as microplates or beads. This is a common strategy for affinity purification and pull-down assays.
Drug Delivery and Targeting
In drug development, this linker can be used to construct antibody-drug conjugates (ADCs) or other targeted delivery systems. The PEG chains can improve the solubility and circulation half-life of the drug, while the biotin can be used for targeting or purification purposes.
Experimental Protocol: Labeling of an Alkyne-Modified Protein
This section provides a detailed methodology for a common application: the labeling of an alkyne-modified protein with this compound via a copper-catalyzed click reaction. This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Copper(II) Sulfate (CuSO4) stock solution (100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in deionized water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM, freshly prepared in deionized water)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
DMSO or DMF for dissolving the linker
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF. Store at -20°C.
-
Prepare the alkyne-modified protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be scaled as needed.
-
Alkyne-modified protein solution
-
This compound stock solution (to a final concentration of 100-500 µM)
-
CuSO4 stock solution (to a final concentration of 1 mM)
-
THPTA ligand stock solution (to a final concentration of 5 mM)
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
-
Purification:
-
Remove the excess unreacted linker and copper catalyst using a size-exclusion chromatography column (e.g., a PD-10 desalting column) or dialysis against an appropriate buffer.
-
-
Verification of Labeling:
-
Confirm the successful biotinylation of the protein using methods such as:
-
Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
The Core Mechanism of Azide-Alkyne Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized molecular synthesis across various scientific disciplines, from drug discovery and development to materials science and bioconjugation. Its appeal lies in its high efficiency, specificity, and biocompatibility. This technical guide provides an in-depth exploration of the core mechanisms of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its high yields and regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] This reaction exhibits a remarkable rate acceleration of up to 107 to 108 times compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The mechanism, while seemingly straightforward, involves a series of intricate steps mediated by a copper(I) catalyst.
Mechanism of Action
The precise mechanism of CuAAC has been a subject of extensive research, with evidence supporting the involvement of both mononuclear and dinuclear copper intermediates. The prevailing understanding points to a stepwise process rather than a concerted cycloaddition.[3]
The catalytic cycle is generally accepted to proceed as follows:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) ion to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper-acetylide intermediate.[3] The nature of this intermediate is a key point of discussion. While some studies suggest a mononuclear copper acetylide, compelling evidence, including kinetic studies, points towards the formation of a more reactive dinuclear or polynuclear copper acetylide species, particularly in the presence of accelerating ligands.[1][3][4]
-
Coordination of the Azide (B81097): The organic azide then coordinates to the copper-acetylide complex. In the dinuclear model, the azide binds to one copper center while the acetylide is bound to another, bringing the two reactive partners into close proximity.
-
Cycloaddition and Ring Formation: This is the rate-determining step. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading to the formation of a six-membered copper-containing intermediate (a cuprate-triazolide).[5] This intermediate is unstable and rapidly rearranges.
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate undergoes protonolysis, typically from a proton source in the reaction medium (e.g., solvent or an additive), to release the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, which can then enter a new catalytic cycle.
The Role of Ligands
The efficiency and biocompatibility of CuAAC are significantly enhanced by the use of copper-chelating ligands. These ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), play a crucial role in:
-
Stabilizing the Cu(I) oxidation state: Copper(I) is prone to disproportionation and oxidation to the inactive copper(II) state. Ligands protect the copper(I) ion, maintaining its catalytic activity.[6][7]
-
Accelerating the reaction rate: By modulating the electronic properties of the copper center, ligands can significantly increase the rate of the cycloaddition.
-
Preventing catalyst-mediated side reactions: In biological applications, ligands help to sequester the copper ions, reducing their cytotoxicity and preventing unwanted interactions with biomolecules.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[8][9] This reaction proceeds without the need for a metal catalyst, relying instead on the inherent ring strain of a cyclooctyne (B158145) to drive the cycloaddition with an azide.
Mechanism of Action
The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the thermal Huisgen cycloaddition.[8][10] The key difference lies in the significantly lower activation energy of the reaction due to the high energy of the strained alkyne.
-
The Role of Ring Strain: Cyclooctyne is the smallest stable cyclic alkyne. The ideal bond angle for an alkyne is 180°, but in an eight-membered ring, this angle is severely distorted. This distortion creates significant ring strain, raising the ground state energy of the cyclooctyne.
-
Concerted Cycloaddition: The azide, acting as a 1,3-dipole, reacts with the strained alkyne (the dipolarophile) in a single, concerted transition state. The release of the ring strain upon forming the more stable, planar triazole ring provides a strong thermodynamic driving force for the reaction.
-
Formation of Triazole Regioisomers: Unlike CuAAC, which is highly regioselective, SPAAC can produce a mixture of two triazole regioisomers (1,4- and 1,5-disubstituted). The ratio of these isomers depends on the structure of the cyclooctyne and the azide.
The Importance of Cyclooctyne Design
The kinetics of SPAAC are critically dependent on the structure of the cyclooctyne.[10] Significant research has been dedicated to designing cyclooctynes with enhanced reactivity to enable faster labeling at lower concentrations. Key strategies to increase reactivity include:
-
Increasing Ring Strain: Fusing the cyclooctyne to other ring systems, such as in dibenzocyclooctynes (DBCO) and bicyclononynes (BCN), further distorts the alkyne bond angles and increases the reaction rate.[10]
-
Electronic Effects: The introduction of electron-withdrawing groups, such as fluorine atoms, can lower the energy of the LUMO of the alkyne, accelerating the reaction.[10]
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their reactivity in SPAAC.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | 2.4 x 10⁻³ |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² |
| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.17 |
| Bicyclononyne | BCN | ~0.14 |
| Biarylazacyclooctynone | BARAC | 0.9 |
Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[11] For comparison, the second-order rate constants for CuAAC reactions are typically in the range of 1 to 100 M⁻¹s⁻¹.[12]
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for the ligation of an azide-functionalized molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized cargo molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water or DMSO)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-functionalized cargo molecule in the reaction buffer. The final concentration of the limiting reagent is typically in the micromolar to low millimolar range. A slight excess (1.1-2 equivalents) of the non-limiting reagent is often used.
-
Ligand and Copper Addition: Add the copper-chelating ligand to the reaction mixture to a final concentration of 5 times the copper concentration (e.g., 0.5 mM ligand for 0.1 mM copper).
-
Initiation of the Reaction: To initiate the reaction, add the sodium ascorbate solution to a final concentration of 1-5 mM, followed by the CuSO₄ solution to a final concentration of 0.1-1 mM. The order of addition is crucial: the reducing agent should be added before the copper salt.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
Quenching and Purification: Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM. Purify the conjugate using a suitable method for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity chromatography) to remove excess reagents and the copper catalyst.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general procedure for labeling a protein containing a strained cyclooctyne (e.g., DBCO) with an azide-functionalized probe.
Materials:
-
Cyclooctyne-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized probe (e.g., a fluorescent dye or biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the azide-functionalized probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, dissolve the cyclooctyne-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Addition of Azide Probe: Add the azide-functionalized probe to the protein solution. A 2- to 20-fold molar excess of the azide probe over the protein is typically used to ensure efficient labeling. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to maintain protein stability.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the desired degree of labeling.
-
Purification: Remove the unreacted azide probe and any byproducts by a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography.
-
Characterization: Characterize the labeled protein to determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the probe has a distinct absorbance).
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06816H [pubs.rsc.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Strategic Role of PEG Linkers in Bioconjugation and Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene (B3416737) glycol (PEG) linkers have become an indispensable tool in the field of bioconjugation and drug delivery, enabling the transformation of promising molecules into effective therapeutics. By covalently attaching PEG chains to drugs, proteins, peptides, or nanoparticles—a process known as PEGylation—researchers can significantly improve their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the core principles of PEGylation, the diverse landscape of PEG linker chemistry, and their critical applications in modern medicine. We delve into detailed experimental protocols, present quantitative data on the impact of PEGylation, and provide visual representations of key biological pathways and experimental workflows to equip researchers and drug development professionals with the essential knowledge for harnessing the full potential of PEG linkers.
Introduction: The Power of PEGylation
The concept of PEGylation was first introduced in the 1970s and has since evolved into a cornerstone of pharmaceutical development.[1] The attachment of PEG, a hydrophilic and biocompatible polymer, to a therapeutic agent can overcome numerous challenges, including poor solubility, rapid clearance from the body, and immunogenicity.[2][3] These modifications can lead to drugs with prolonged circulation half-lives, reduced dosing frequency, and improved patient compliance.[1][3] The success of PEGylation is underscored by the numerous FDA-approved PEGylated drugs on the market, treating a range of conditions from cancer to chronic pain.[2][3]
PEG linkers are the molecular bridges that facilitate this transformation. They are not merely inert spacers but are sophisticated chemical entities that can be tailored in terms of length, architecture (linear or branched), and functionality to achieve specific therapeutic goals.[2][4] The choice of PEG linker is a critical decision in the design of a bioconjugate, profoundly influencing its stability, bioavailability, and overall efficacy.
Fundamental Properties and Advantages of PEG Linkers
PEG linkers offer a unique combination of physicochemical properties that make them ideal for bioconjugation:
-
Water Solubility: The repeating ethylene (B1197577) oxide units of PEG are highly hydrophilic, which can significantly increase the solubility of hydrophobic drugs.[5]
-
Biocompatibility: PEG is non-toxic and generally well-tolerated by the human body.[5]
-
Low Immunogenicity: The flexible PEG chain creates a "stealth" effect, shielding the conjugated molecule from the host's immune system and reducing the risk of an immune response.[3][5]
-
Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides conformational flexibility, which can help to preserve the biological activity of the conjugated molecule.[6]
The strategic application of these properties through PEGylation confers several key advantages to therapeutic molecules:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the molecule, PEGylation reduces its renal clearance, leading to a longer half-life in the bloodstream.[3][6]
-
Reduced Immunogenicity and Antigenicity: The "stealthing" effect of the PEG cloud can mask antigenic epitopes on the surface of proteins and other biologics, preventing their recognition by the immune system.[3]
-
Improved Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, enhancing their stability in vivo.[5]
-
Enhanced Solubility: PEG linkers can be used to formulate poorly water-soluble drugs for intravenous administration.[2]
-
Passive Tumor Targeting: For larger PEGylated molecules and nanoparticles, the enhanced permeability and retention (EPR) effect allows for their passive accumulation in tumor tissues with leaky vasculature.[7]
Types of PEG Linkers: A Versatile Chemical Toolbox
The versatility of PEGylation stems from the wide array of available PEG linkers, which can be broadly categorized based on their structure and functionality.
Structural Classification
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units with functional groups at one or both ends.[2]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can provide a greater shielding effect and allows for the attachment of multiple molecules.[8]
Functional Classification
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive groups, enabling the sequential conjugation of two different molecules. This is particularly useful in constructing complex bioconjugates like antibody-drug conjugates (ADCs).
-
Monodisperse vs. Polydisperse PEG Linkers: Monodisperse PEGs have a single, defined molecular weight, offering high precision and homogeneity in the final conjugate.[4] Polydisperse PEGs, in contrast, are a mixture of polymers with a range of molecular weights.[4]
Cleavable vs. Non-Cleavable PEG Linkers
A critical consideration in drug delivery is the release of the active payload at the target site. PEG linkers can be designed to be either stable (non-cleavable) or to break apart under specific physiological conditions (cleavable).
-
Non-Cleavable Linkers: These form a stable bond between the drug and the delivery vehicle. The drug is typically released upon degradation of the entire conjugate within the target cell.
-
Cleavable Linkers: These contain labile bonds that are designed to be cleaved by specific triggers present at the target site, such as:
-
pH-sensitive linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.
-
Enzyme-sensitive linkers (e.g., peptides): Cleaved by specific enzymes that are overexpressed in tumor tissues.
-
Redox-sensitive linkers (e.g., disulfides): Cleaved in the reducing environment inside cells.
-
Quantitative Data on the Impact of PEGylation
The effects of PEGylation can be quantified to demonstrate its impact on various drug properties. The following tables summarize key data from the literature.
Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters
| Parent Molecule | PEG Molecular Weight (kDa) | Half-Life (Unmodified) | Half-Life (PEGylated) | Fold Increase in Half-Life | Reference |
| Interferon α-2a | 20 | ~8.5 hours | ~77 hours | ~9 | [3] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 | ~3.5 hours | ~15-80 hours | ~4-23 | [3] |
| Adenosine Deaminase (ADA) | 5 (multiple chains) | ~30 minutes | ~48-72 hours | ~96-144 | [3] |
| Gold Nanoparticles | 2 | 8.8 ± 0.7 h | 23.6 ± 2.3 h (monodisperse) | 2.7 | [9] |
Table 2: Impact of PEGylation on Drug Solubility
| Drug | PEG Molecular Weight (kDa) | Solubility (Unmodified) | Solubility (PEGylated) | Fold Increase in Solubility | Reference |
| Simvastatin | 6 | 8.74 µg/mL | - | - | [10] |
| Simvastatin | 12 | 8.74 µg/mL | 24.83 µg/mL | 2.8 | [10] |
| Simvastatin | 20 | 8.74 µg/mL | - | - | [10] |
Table 3: Influence of PEGylation on Immunogenicity
| Therapeutic Protein | PEGylation Status | Incidence of Anti-Drug Antibodies (ADAs) | Notes | Reference |
| Pegnivacogin | PEGylated Aptamer | 1.9% (binding), 0.4% (neutralizing) | Anti-PEG antibodies were also detected. | [11] |
| Pegfilgrastim (Neulasta®) | PEGylated G-CSF | Low incidence of non-neutralizing antibodies | Majority of ADAs were directed against the PEG moiety. | [11] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | Not specified | A related product showed a 5.0% incidence of neutralizing antibodies. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers.
Protocol for Protein PEGylation with mPEG-NHS Ester
This protocol describes the conjugation of a methoxy (B1213986) PEG N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Preparation of mPEG-NHS Ester Solution: Immediately before use, dissolve the mPEG-NHS ester in DMSO or DMF to a concentration of 10-20 mM.[12][13]
-
Conjugation Reaction:
-
Calculate the required volume of the mPEG-NHS ester solution to achieve the desired molar excess (typically 10-50 fold) over the protein.
-
Slowly add the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
-
Quenching the Reaction: Add a small volume of quenching buffer to the reaction mixture to consume any unreacted mPEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and identify conjugation sites.
Protocol for Maleimide-Thiol Bioconjugation with a PEG Linker
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a thiol group (e.g., a cysteine residue) on a biomolecule.
Materials:
-
Thiol-containing biomolecule (e.g., protein with a free cysteine) in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Anhydrous DMSO or DMF
-
Reducing agent (optional, e.g., TCEP)
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Reduction of Disulfide Bonds (Optional): If the target thiol is involved in a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiol. Remove the reducing agent before proceeding.
-
Preparation of Maleimide-PEG Solution: Immediately before use, dissolve the maleimide-PEG linker in DMSO or DMF.
-
Conjugation Reaction:
-
Quenching the Reaction: Add an excess of a small molecule thiol (e.g., cysteine) to quench any unreacted maleimide (B117702) groups.
-
Purification: Purify the conjugate using SEC or ion-exchange chromatography (IEX) to remove unreacted reagents and byproducts.
-
Characterization: Confirm successful conjugation and purity using techniques such as mass spectrometry and HPLC.
Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. Since PEGylation shields the surface charges of a protein, PEGylated species will elute differently from their unmodified counterparts.
Materials:
-
Crude PEGylation reaction mixture
-
IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength)
-
HPLC system
Procedure:
-
Buffer Exchange: Exchange the crude reaction mixture into the IEX binding buffer.
-
Column Equilibration: Equilibrate the IEX column with several column volumes of binding buffer.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with binding buffer to remove unbound molecules.
-
Elution: Apply a linear or step gradient of the elution buffer to elute the bound molecules. The less charged (more PEGylated) species will typically elute earlier.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or SEC to identify the fractions containing the desired PEGylated protein.
Visualization of Pathways and Workflows
Signaling Pathway: PEGylated Interferon and the Jak-STAT Pathway
PEGylated interferon-α is a standard treatment for chronic hepatitis C. It exerts its antiviral effects by activating the Jak-STAT signaling pathway.
Caption: Jak-STAT signaling pathway activated by PEGylated interferon-α.
Experimental Workflow: Development of a PEGylated Therapeutic
This diagram illustrates the typical workflow for the development of a PEGylated therapeutic, from initial design to preclinical characterization.
Caption: Workflow for the development of a PEGylated therapeutic.
Logical Relationship: Cleavable vs. Non-Cleavable Linkers in ADCs
This diagram illustrates the decision-making process and functional differences between cleavable and non-cleavable PEG linkers in the context of Antibody-Drug Conjugates (ADCs).
Caption: Functional differences of cleavable vs. non-cleavable linkers.
Conclusion and Future Perspectives
PEG linkers have fundamentally reshaped the landscape of bioconjugation and drug delivery. Their ability to enhance the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutic agents has led to the development of safer and more effective medicines. The continuous innovation in PEG linker chemistry, including the development of novel architectures and site-specific conjugation techniques, promises to further expand the applications of PEGylation. As our understanding of the interplay between PEG structure and biological function deepens, we can expect the rational design of even more sophisticated and targeted PEGylated therapeutics to address unmet medical needs. This guide serves as a foundational resource for researchers and developers seeking to leverage the power of PEG linkers in their pursuit of next-generation therapies.
References
- 1. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. chempep.com [chempep.com]
- 7. tandfonline.com [tandfonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com [confluore.com]
- 14. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-(Azido-PEG2)-N-biotin-PEG3-acid, a versatile heterobifunctional linker for protein labeling. This reagent incorporates three key functionalities: a biotin (B1667282) moiety for affinity purification or detection, an azide (B81097) group for bioorthogonal "click" chemistry, and a carboxylic acid for covalent linkage to primary amines. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and minimize steric hindrance, making it an ideal tool for a variety of applications in proteomics, drug discovery, and molecular biology.
Principle of Application
This compound is a branched linker designed for dual-functionalization of biomolecules. Its utility lies in the ability to perform two distinct and orthogonal conjugation reactions. The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein. The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne-containing molecule. This dual functionality allows for the sequential or orthogonal labeling of a protein with two different molecules, enabling complex experimental designs.
Product Information
| Property | Value |
| Product Name | This compound |
| CAS Number | 2112731-59-4 |
| Molecular Formula | C25H44N6O9S |
| Molecular Weight | 604.7 g/mol |
| Purity | >96% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protected from moisture |
Quantitative Data Summary
The length of the PEG linker in biotin-azide reagents can influence the efficiency of downstream applications, such as the identification of labeled peptides in mass spectrometry-based proteomics. The following table summarizes data from a study comparing the number of identified peptides after a click reaction with biotin-azide reagents containing different PEG linker lengths.
| Biotin-PEG-azide Variant | Number of DDA Runs | Total Peptides Identified | Average Peptides per Run |
| Biotin-PEG3-azide | 6 | 185 | 30.8 |
| Biotin-PEG4-azide | 6 | 210 | 35.0 |
| Biotin-PEG5-azide | 5 | 198 | 39.6 |
| MixClick (PEG3/4/5) | 6 | 263 | 43.8 |
Data adapted from a study on one-pot triplex tagging of modified peptides.[1] This data suggests that a mixture of PEG linker lengths may enhance peptide identification in mass spectrometry experiments.[1]
Experimental Protocols
Protocol 1: Amine Coupling via Carboxylic Acid Group
This protocol describes the conjugation of the linker to a protein via its carboxylic acid group, which reacts with primary amines on the protein in the presence of EDC and NHS.
Materials and Reagents:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Linker Preparation: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Activation of Carboxylic Acid:
-
Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each.
-
Add EDC and Sulfo-NHS to the protein-linker mixture to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
The activated linker will react with primary amines on the protein. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide group on the linker to an alkyne-modified protein.
Materials and Reagents:
-
Alkyne-modified protein of interest
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in deionized water)
-
THPTA ligand stock solution (100 mM in deionized water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in deionized water, prepare fresh )
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein and Linker Preparation:
-
Prepare the alkyne-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution.
-
This compound to a final concentration of 100-500 µM (a 10- to 50-fold molar excess over the protein).
-
THPTA ligand to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 0.1 mM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Purification: Remove the excess unreacted linker and copper catalyst using a desalting column equilibrated with PBS.
Verification of Labeling
Successful biotinylation of the protein can be confirmed using several methods:
-
Western Blot: Detect the biotinylated protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry: Analyze the mass shift corresponding to the addition of the this compound moiety.
-
HABA Assay: Quantify the amount of biotin incorporated per protein molecule.
Visualizations
Caption: Workflow for protein labeling via amine coupling.
Caption: Workflow for protein labeling via CuAAC click chemistry.
Caption: Hypothetical workflow for dual protein labeling.
References
Application Notes and Protocols for N-(Azido-PEG2)-N-biotin-PEG3-acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-(Azido-PEG2)-N-biotin-PEG3-acid in click chemistry reactions. This versatile reagent enables the efficient and specific biotinylation of alkyne-modified biomolecules for a wide range of applications, including affinity purification, detection, and visualization.[1][2][3] The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances aqueous solubility and minimizes steric hindrance, facilitating robust and reliable bioconjugation.[2][4][5]
This compound can be utilized in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide (B81097), catalyzed by copper(I).[5] This method is known for its fast reaction rates and high yields, making it a popular choice for in vitro applications.[5]
Experimental Protocol for CuAAC
This protocol provides a general guideline for the biotinylation of an alkyne-modified protein with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in deionized water)
-
Cu(I)-stabilizing ligand stock solution (e.g., THPTA at 100 mM in deionized water)[6]
-
Reducing agent stock solution (e.g., Sodium Ascorbate (B8700270) at 300 mM in deionized water, freshly prepared)[6]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification resin (e.g., size-exclusion chromatography column or streptavidin-agarose beads)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF. Store at -20°C.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an amine-free buffer.
-
Add the this compound stock solution to achieve a final concentration of 5-50 µM.[6]
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions. A ligand-to-copper ratio of approximately 5:1 is often recommended to stabilize the copper catalyst and protect the biomolecule.[5][7][8]
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 100 µM.[6]
-
Add the CuSO₄ stock solution to a final concentration of 20 µM.[6]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 300 µM.[6]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents and the copper catalyst by a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.[9]
-
Alternatively, for affinity purification of the biotinylated product, streptavidin-coated resins can be used.
-
Quantitative Data for CuAAC
| Parameter | Recommended Range/Value | Reference(s) |
| This compound Concentration | 5 - 50 µM | |
| Alkyne-modified Biomolecule Concentration | 1 - 10 mg/mL | |
| Copper(II) Sulfate (CuSO₄) Concentration | 20 - 250 µM | [5] |
| Ligand (e.g., THPTA) Concentration | 100 - 500 µM (5:1 ratio to Copper) | [5][6][10] |
| Reducing Agent (e.g., Sodium Ascorbate) Conc. | 300 µM - 5 mM | [6][7][8] |
| Reaction Temperature | Room Temperature (or 4°C for sensitive proteins) | [10] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | [9][10] |
| pH | 6.5 - 8.0 | [11][12] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES). Avoid Tris buffer. | [10][11][12] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][13] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4] This makes SPAAC ideal for applications in living cells and in vivo.[6]
Experimental Protocol for SPAAC
This protocol outlines a general procedure for labeling a protein modified with a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
This compound
-
Strained alkyne-modified protein (e.g., DBCO-modified) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification resin (e.g., size-exclusion chromatography column or streptavidin-agarose beads)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the strained alkyne-modified protein in the reaction buffer.
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.[5]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[5] Reaction times may need to be optimized depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the biotinylated protein from unreacted this compound using a suitable method like size-exclusion chromatography or dialysis.[5]
-
For affinity purification, streptavidin-coated resins can be employed.
-
Quantitative Data for SPAAC
| Parameter | Recommended Range/Value | Reference(s) |
| This compound Molar Excess | 2 to 5-fold over the alkyne-modified molecule | [5] |
| Reaction Temperature | Room Temperature or 37°C | [4] |
| Reaction Time | 1 - 24 hours | [4] |
| pH | 7.4 | [4] |
| Solvent | Aqueous buffer (e.g., PBS). Final DMSO concentration should be kept low (<5%). | [4] |
Visualized Experimental Workflows
CuAAC Experimental Workflow
Caption: Workflow for CuAAC biotinylation.
SPAAC Experimental Workflow
Caption: Workflow for SPAAC biotinylation.
Click Chemistry Signaling Pathway Analogy
Caption: Analogy of click chemistry to a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Streptavidin Pull-Down Assay with Biotin-PEG Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The streptavidin pull-down assay is a powerful affinity purification technique used to isolate and identify binding partners to a protein of interest, often referred to as the "bait" protein. This method leverages the high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (Kd ≈ 10⁻¹⁴ M), which is one of the strongest known biological interactions.[1][2] By labeling the bait protein with biotin, it can be effectively captured by streptavidin immobilized on a solid support, such as magnetic beads or agarose (B213101) resin.[3][4][5] Subsequently, any proteins or other molecules ("prey") that have bound to the bait protein are also isolated.
The incorporation of a Polyethylene Glycol (PEG) spacer arm between the biotin molecule and the protein (biotin-PEG) offers several advantages. The PEG linker increases the water solubility of the labeled protein and reduces steric hindrance, making the biotin more accessible to the streptavidin beads and facilitating a more efficient capture of the bait-prey complex.[6][7] This application note provides detailed protocols for biotin-PEG labeling of a bait protein and the subsequent streptavidin pull-down assay to identify interacting prey proteins from a complex biological sample like a cell lysate.
Principle of the Assay
The experimental workflow involves several key stages:
-
Biotin-PEG Labeling: The purified bait protein is covalently labeled with a biotin-PEG reagent.
-
Immobilization of Bait Protein: The biotin-PEG-labeled bait protein is incubated with streptavidin-coated beads, allowing for its capture onto the solid support.
-
Incubation with Prey: The immobilized bait protein is then incubated with a cell lysate or other sample containing potential binding partners (prey proteins).
-
Washing: A series of wash steps are performed to remove non-specifically bound proteins, reducing background noise.[8]
-
Elution: The prey proteins are eluted from the bait protein, which remains bound to the streptavidin beads.
-
Analysis: The eluted proteins are typically analyzed by techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.[1]
Experimental Workflow
Caption: Workflow of a Streptavidin Pull-Down Assay with Biotin-PEG Labeled Proteins.
Application in Drug Development: Target Engagement Studies
A key application of this assay in drug development is to validate target engagement. A small molecule inhibitor, for instance, can be modified with a biotin-PEG tag. This biotinylated compound can then be used as the "bait" to pull down its protein target from a cell lysate, confirming a direct interaction.
Caption: Using a Biotin-PEG Labeled Drug to Confirm Target Engagement via Pull-Down Assay.
Detailed Protocols
Protocol 1: Biotin-PEG Labeling of Bait Protein
This protocol describes the labeling of a purified protein with an NHS-ester-activated Biotin-PEG reagent, which reacts with primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin)
-
Dimethylsulfoxide (DMSO)
-
Desalting column or dialysis cassette to remove excess free biotin
Procedure:
-
Prepare Bait Protein: Dissolve the purified bait protein in a suitable amine-free buffer at a concentration of 1-5 mg/mL.
-
Prepare Biotin-PEG Reagent: Immediately before use, dissolve the NHS-PEGn-Biotin in DMSO to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved Biotin-PEG reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent free biotin from saturating the streptavidin beads.[9]
-
Verification of Labeling (Optional): The efficiency of biotinylation can be assessed using a HABA assay or by a gel-shift assay on SDS-PAGE followed by Western blot with streptavidin-HRP.
Protocol 2: Streptavidin Pull-Down Assay
Materials:
-
Biotin-PEG labeled bait protein
-
Cell lysate containing prey proteins
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20 and increased salt concentration, e.g., 300-500 mM NaCl, to reduce non-specific binding)[8]
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer, or a high concentration of free biotin for non-denaturing elution)
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin bead slurry. b. Transfer the desired amount of beads (e.g., 50 µL of slurry for 10-50 µg of bait protein) to a fresh microcentrifuge tube.[5] c. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. d. Wash the beads three times with 1 mL of Wash Buffer.[8]
-
Immobilization of Bait Protein: a. Resuspend the washed beads in 500 µL of Wash Buffer. b. Add the biotin-PEG labeled bait protein to the bead suspension. c. Incubate for 1-2 hours at 4°C on a rotator to allow the biotinylated protein to bind to the streptavidin.
-
Pre-clearing Lysate (Optional but Recommended): a. To reduce non-specific binding of lysate proteins to the beads, incubate the cell lysate with unconjugated streptavidin beads for 1 hour at 4°C.[8] b. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Binding of Prey Proteins: a. Pellet the beads with the immobilized bait protein and discard the supernatant. b. Resuspend the beads in the pre-cleared cell lysate (typically 0.5 - 1 mg of total protein). c. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Washing: a. Pellet the beads and collect the supernatant (this is the "unbound" fraction). b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, pellet, and discard the supernatant. Increasing the stringency of the wash buffer (e.g., higher salt or detergent concentration) can help minimize non-specific interactions.[8]
-
Elution: a. After the final wash, remove all residual wash buffer. b. To elute the prey proteins, resuspend the beads in 50 µL of 2X SDS-PAGE sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes. d. Pellet the beads, and collect the supernatant which contains the eluted proteins.
-
Analysis: a. Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue or silver staining. b. For identification of specific proteins, perform a Western blot using an antibody against the expected prey protein. c. For unbiased discovery of binding partners, the entire eluate can be analyzed by mass spectrometry.[1][10]
Data Presentation
Quantitative data from mass spectrometry analysis is crucial for distinguishing specific interaction partners from background contaminants. Data should be presented in a clear, tabular format.
Table 1: Example Mass Spectrometry Results from a Pull-Down Assay
| Bait Protein | Identified Prey Protein | Spectral Counts (Bait Pull-Down) | Spectral Counts (Control Pull-Down) | Fold Change | p-value |
| Protein X | Protein Y | 152 | 5 | 30.4 | < 0.001 |
| Protein X | Protein Z | 89 | 3 | 29.7 | < 0.001 |
| Protein X | Actin | 210 | 195 | 1.1 | 0.45 |
| Protein X | Tubulin | 180 | 175 | 1.0 | 0.89 |
Control Pull-Down is performed with beads alone or with a non-relevant biotinylated protein to identify non-specific binders.
Troubleshooting
Table 2: Common Issues and Solutions in Streptavidin Pull-Down Assays
| Issue | Potential Cause | Recommended Solution |
| High Background | Insufficient washing; Non-specific binding to beads or bait protein.[8] | Increase the number of washes and/or the stringency of the wash buffer (higher salt/detergent). Pre-clear the lysate with unconjugated beads.[8] |
| No or Low Yield of Prey | Inefficient biotinylation of bait; Bait-prey interaction is weak or transient; Harsh lysis or wash conditions. | Optimize biotinylation ratio. Use a gentle lysis buffer and less stringent wash conditions. Cross-link interacting proteins in vivo before lysis. |
| Bait Protein in Eluate | Elution method is denaturing. | If the bait protein interferes with downstream analysis, consider elution with high concentrations of free biotin (note: this is often inefficient due to the strong interaction). |
| Endogenous Biotinylated Proteins | Cell lysates contain naturally biotinylated proteins (e.g., carboxylases).[8] | Pre-clear the lysate by incubating with free streptavidin beads to deplete these proteins before the pull-down.[8] |
References
- 1. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. EP3250928A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 3. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. apexbt.com [apexbt.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. usherbrooke.ca [usherbrooke.ca]
- 10. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-Terminal Protein Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for protein detection, purification, and immobilization. While primary amines on lysine (B10760008) residues are common targets for biotinylation, labeling the terminal carboxylic acid offers a valuable alternative, particularly when amine modification could compromise protein function or when the N-terminus is blocked. This application note provides a detailed protocol for the biotinylation of proteins at their C-terminal carboxylic acid and other accessible carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry with an amine-containing biotinylation reagent.
The described two-step protocol is designed to maximize labeling efficiency while minimizing undesirable protein-protein crosslinking.[1] Initially, EDC activates the carboxyl groups on the protein. The addition of NHS stabilizes the activated intermediate, forming a more stable amine-reactive NHS ester.[1] This intermediate then efficiently reacts with a primary amine on the biotinylating reagent (e.g., Biotin-PEG-Amine) to form a stable amide bond.[1]
Experimental Protocols
This protocol is a two-step procedure that first activates the protein's carboxyl groups and then introduces the amine-containing biotinylation reagent. This method is favored as it reduces the risk of protein polymerization.[1]
Materials and Reagents
-
Protein to be labeled: Must contain an accessible C-terminal carboxylic acid or glutamic/aspartic acid residues.
-
Biotinylation Reagent with a primary amine: e.g., Biotin-PEG-Amine.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[1][2] This buffer should be free of amines and carboxylates.[2]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. This buffer must be amine-free.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[1]
-
Desalting Columns: For buffer exchange and removal of excess reagents.
Two-Step Biotinylation Protocol
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.[1]
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use. Aqueous stock solutions are not stable and should not be stored.[1]
-
Dissolve the amine-containing biotinylation reagent in a suitable solvent (e.g., DMSO or water) to create a stock solution.[1]
-
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein to be labeled in Activation Buffer at a concentration of 1-10 mg/mL.[1]
-
Add the desired molar excess of EDC and NHS/Sulfo-NHS to the protein solution. A common starting point is a 10-50 fold molar excess of each reagent over the protein.[1]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Removal of Excess EDC and Buffer Exchange:
-
To prevent unwanted side reactions, it is recommended to remove the excess EDC. This can be achieved by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[1] This step also serves to adjust the pH for the subsequent coupling reaction.
-
-
Coupling with Amine-Biotin:
-
To the activated protein in Coupling Buffer, add the desired molar excess of the amine-containing biotinylation reagent. A 20-100 fold molar excess is often used to drive the reaction towards biotinylation and minimize protein-protein crosslinking.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., Tris-HCl to a final concentration of 20-50 mM) to stop the reaction by consuming any remaining NHS esters.[3]
-
-
Purification of the Biotinylated Protein:
-
Remove excess, non-reacted biotinylation reagent and reaction byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the biotinylation of proteins at their carboxyl groups. Optimization may be required for specific proteins and applications.[1][2]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| EDC Molar Excess (to Protein) | 10-50 fold | Higher excess may be needed for dilute protein solutions.[1] |
| NHS/Sulfo-NHS Molar Excess (to Protein) | 10-50 fold | Typically used in equimolar amounts or a slight excess relative to EDC.[1] |
| Biotin-Amine Molar Excess (to Protein) | 20-100 fold | A large excess helps to minimize protein-protein crosslinking.[1] |
| Activation pH | 4.7-6.0 | MES buffer is commonly used.[1][2] |
| Coupling pH | 7.2-8.0 | PBS is a suitable buffer.[1] |
| Activation Time | 15-30 minutes | At room temperature.[1] |
| Coupling Time | 2 hours to overnight | At room temperature or 4°C.[2] |
Visualizations
Experimental Workflow for C-Terminal Biotinylation
Caption: A flowchart of the two-step C-terminal protein biotinylation protocol.
Signaling Pathway of EDC/NHS Chemistry
Caption: The chemical pathway for EDC/NHS-mediated biotinylation of carboxyl groups.
References
Application Notes and Protocols for the EDC/NHS Activation of N-(Azido-PEG2)-N-biotin-PEG3-acid and Subsequent Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efficient and specific bioconjugation is a cornerstone of modern drug development, diagnostics, and life sciences research. The covalent attachment of functional moieties such as biotin (B1667282) and azide (B81097) groups to proteins, antibodies, or other biomolecules enables a wide array of applications including targeted drug delivery, immunoassays, and proteomics. This document provides a detailed protocol for the activation of the heterobifunctional linker, N-(Azido-PEG2)-N-biotin-PEG3-acid, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to primary amine-containing molecules.
This compound is a versatile linker molecule featuring a terminal carboxylic acid, a biotin moiety for strong and specific binding to streptavidin, and an azide group for click chemistry applications. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance. The activation of the carboxylic acid group with EDC and NHS creates a semi-stable NHS ester that readily reacts with primary amines on a target molecule to form a stable amide bond. This two-step process, outlined below, is a robust and widely used method for bioconjugation.[1][2]
Principle of the Reaction
The EDC/NHS chemistry involves a two-step process to conjugate a carboxyl group-containing molecule to a primary amine-containing molecule.[2]
-
Activation: EDC first reacts with the carboxyl group on the this compound to form a highly reactive but unstable O-acylisourea intermediate.[3]
-
Stabilization and Conjugation: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester is then sufficiently stable to allow for conjugation to a primary amine on the target molecule, forming a covalent amide bond.[3] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, significantly increases the coupling efficiency.[2]
Core Reagents
-
This compound (MW: 604.7 g/mol )[4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) (MW: 191.70 g/mol )
-
NHS (N-hydroxysuccinimide) (MW: 115.09 g/mol ) or Sulfo-NHS (N-hydroxysulfosuccinimide) (MW: 217.14 g/mol for sodium salt)
-
Molecule to be conjugated: Must possess at least one primary amine (-NH2).
Required Buffers and Solvents
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5][6] This buffer should be free of amines and carboxylates.[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0.[5][6] This buffer must be amine-free.[7]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine, or 10 mM Hydroxylamine (B1172632).[5]
-
Organic Solvent (for stock solutions): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[8]
Quantitative Data Summary
For successful and reproducible conjugation, careful control of reaction parameters is essential. The following table summarizes the key quantitative data for the EDC/NHS activation of this compound.
| Parameter | Recommended Range | Notes |
| pH for Activation | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is recommended.[9] |
| pH for Conjugation | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with primary amines. PBS is a suitable buffer.[9] |
| Molar Ratio (EDC:Acid) | 2:1 to 10:1 | A molar excess of EDC is required to drive the activation reaction.[9] |
| Molar Ratio (NHS:EDC) | 1:1 to 1.5:1 | A slight excess or equimolar amount of NHS relative to EDC is recommended. |
| Molar Ratio (Linker:Target Molecule) | 1:1 to 20:1 | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling. |
| Activation Time | 15 - 30 minutes | At room temperature.[9] |
| Conjugation Time | 2 hours to overnight | At room temperature or 4°C.[9] |
| Quenching Agent Concentration | 10-50 mM | Tris, glycine, or hydroxylamine can be used to quench the reaction.[5] |
Experimental Workflow Diagram
Caption: Workflow for the two-step EDC/NHS activation and conjugation.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution: Due to the small quantities often used, it is recommended to prepare a stock solution. Dissolve the required amount of this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Store any unused stock solution at -20°C under dessication.[8]
-
EDC and NHS/Sulfo-NHS Stock Solutions: Prepare fresh solutions of EDC and NHS or Sulfo-NHS in Activation Buffer immediately before use. Do not store aqueous solutions of these reagents as they are susceptible to hydrolysis.[10]
-
Target Molecule Solution: Dissolve the amine-containing molecule (e.g., protein, antibody) in the appropriate buffer. For the two-step protocol, the protein should initially be in the Activation Buffer and later buffer-exchanged into or diluted with the Coupling Buffer.
Protocol 2: Two-Step Activation and Conjugation
This protocol is generally recommended as it minimizes the risk of undesirable cross-linking of the target molecule by EDC.[5]
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution to the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 1- to 1.5-fold molar excess of NHS (relative to EDC).[9]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[9]
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted side reactions and for better control, it is advisable to remove the excess EDC and NHS. This can be achieved by passing the reaction mixture through a desalting column equilibrated with the Coupling Buffer.[5]
-
-
Conjugation to the Primary Amine-containing Molecule:
-
Immediately add the activated this compound solution to the solution containing the target molecule in Coupling Buffer (pH 7.2-8.0).
-
If a desalting column was not used, adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer.[8]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and quench any remaining active NHS esters, add a quenching buffer such as Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM.[5]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and reaction by-products by a suitable method such as dialysis, size-exclusion chromatography, or using a desalting column. The choice of purification method will depend on the nature of the conjugated molecule.
-
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
pH: Ensure the pH for the activation and conjugation steps are within the optimal ranges.[9]
-
Reagent Stability: Use freshly prepared EDC and NHS solutions. Ensure the this compound has been stored correctly to prevent hydrolysis.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation and conjugation steps.[11]
-
Molar Ratios: The molar ratios of EDC, NHS, and the linker to the target molecule may need to be optimized. An increase in the molar excess of the linker may improve efficiency.
-
-
Precipitation of the Target Molecule:
-
The concentration of the target molecule may be too high.
-
The addition of an organic solvent from the linker's stock solution should be kept to a minimum (typically less than 10% of the total reaction volume).
-
Conclusion
The EDC/NHS activation of this compound provides a versatile and efficient method for the biotinylation and azido-functionalization of primary amine-containing molecules. By following the detailed protocols and optimizing the reaction conditions as described in these application notes, researchers can achieve robust and reproducible bioconjugation for a wide range of applications in drug development and life sciences research.
References
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for N-(Azido-PEG2)-N-biotin-PEG3-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Azido-PEG2)-N-biotin-PEG3-acid is a heterobifunctional linker designed for the development of targeted drug delivery systems. This molecule incorporates three key functional components: a biotin (B1667282) moiety for targeting cells that overexpress the biotin receptor, an azide (B81097) group for highly efficient and specific conjugation via "click chemistry," and a terminal carboxylic acid for attachment to drug molecules or carrier systems.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, improving the overall biocompatibility and efficacy of the resulting conjugate.[4][5]
The principle behind its application lies in the high affinity of biotin for its receptors, which are frequently overexpressed on the surface of various cancer cells.[6] This interaction facilitates receptor-mediated endocytosis, an active uptake mechanism that allows for the selective internalization of the drug delivery system into the target cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target toxicity.[7] The azide group provides a versatile handle for attaching the biotin-PEG linker to a drug or a nanoparticle carrier that has been functionalized with an alkyne group, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4]
Key Applications:
-
Targeted Cancer Therapy: Development of nanoparticles or antibody-drug conjugates (ADCs) that specifically target cancer cells overexpressing biotin receptors.[6]
-
Enhanced Drug Delivery: Improving the therapeutic index of potent cytotoxic drugs by ensuring their selective delivery to tumor sites.
-
Biofunctionalization of Surfaces: Modification of material surfaces for targeted cell capture and biomedical device development.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing biotinylated nanoparticles for targeted drug delivery. While specific data for this compound is not extensively published, these values provide a benchmark for expected outcomes.
Table 1: Representative Characterization of Biotinylated Nanoparticles
| Parameter | Unmodified Nanoparticles | Biotinylated Nanoparticles | Reference |
| Average Diameter (nm) | 285.2 | 296.8 | [8] |
| Polydispersity Index (PDI) | 0.162 | 0.155 | [8] |
| Zeta Potential (mV) | -15.8 | -12.3 | [9] |
| Biotin Conjugation Density | N/A | 2.2 biotin molecules/chitosan chain | [8] |
Table 2: Representative In Vitro Uptake and Cytotoxicity
| Cell Line | Treatment | Cellular Uptake (relative to control) | IC50 (µg/mL) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Chitosan Nanoparticles | 1.0 | > 50 | [8] |
| HepG2 (Hepatocellular Carcinoma) | Biotinylated Chitosan Nanoparticles | > 2.0 (P < 0.05) | 25.4 | [8] |
| MCF-7 (Breast Cancer) | Free Doxorubicin | N/A | 0.8 | [10] |
| MCF-7 (Breast Cancer) | Doxorubicin-loaded Biotinylated Liposomes | Significantly Increased | 0.3 | [10] |
Experimental Protocols
The following are detailed protocols for the key experimental steps involved in utilizing this compound for targeted drug delivery.
Protocol 1: Conjugation of this compound to an Amine-Containing Drug Molecule
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and a primary or secondary amine on a drug molecule using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Amine-containing drug molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cutoff) or size-exclusion chromatography column
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the linker solution. c. Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring to form the NHS-ester intermediate.
-
Conjugation to Amine-Containing Drug: a. Dissolve the amine-containing drug molecule in a compatible buffer (e.g., PBS, pH 7.4). b. Add the activated linker solution dropwise to the drug solution while stirring. A 5- to 10-fold molar excess of the activated linker is recommended as a starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove unreacted linker and byproducts by dialysis against PBS or by using a size-exclusion chromatography column. b. Characterize the resulting drug-linker conjugate using techniques such as mass spectrometry and HPLC.
Protocol 2: Functionalization of Alkyne-Modified Nanoparticles with the Azido-Biotin Linker via CuAAC Click Chemistry
This protocol details the conjugation of the azide group of the linker (or a drug-linker conjugate from Protocol 1) to nanoparticles functionalized with terminal alkyne groups.
Materials:
-
Azide-functionalized molecule (e.g., this compound or drug conjugate)
-
Alkyne-modified nanoparticles
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Degassed PBS, pH 7.4
-
Centrifugation tubes and centrifuge
Procedure:
-
Preparation of Reagents: a. Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water. b. Prepare a 50 mM stock solution of CuSO4 in deionized water. c. Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water. d. Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
Click Reaction: a. Disperse the alkyne-modified nanoparticles in degassed PBS to a desired concentration. b. Add the azide-functionalized molecule to the nanoparticle suspension. A 10- to 50-fold molar excess relative to the alkyne groups on the nanoparticles is a typical starting range.[5] c. In a separate tube, premix the CuSO4 and ligand solution. A 1:5 molar ratio of copper to ligand is often used.[5] d. Add the copper/ligand premix to the nanoparticle/azide mixture. The final concentration of copper is typically in the range of 50-250 µM. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11] f. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[5]
-
Purification and Characterization: a. Purify the biotinylated nanoparticles by repeated centrifugation and resuspension in fresh PBS to remove unreacted reagents. b. Characterize the functionalized nanoparticles for size, zeta potential, and successful biotin conjugation (e.g., using a HABA assay).
Visualizations
Biotin Receptor-Mediated Endocytosis Pathway
Caption: Biotin Receptor-Mediated Endocytosis Pathway.
Experimental Workflow for Nanoparticle Functionalization and Drug Delivery
Caption: Workflow for Biotin-Targeted Nanoparticle Drug Delivery.
Key Signaling Pathways in Cancer Targeted by Drug Delivery
Caption: Targeted Drug Delivery Impact on Cancer Signaling Pathways.
References
- 1. This compound, 2112731-59-4 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-(Azido-PEG2)-N-Biotin-PEG3-acid_2112731-59-4_新研博美 [xinyanbm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Biotinylated magnetic nanoparticles for pretargeting: synthesis and characterization study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile drug delivery system using streptavidin-tagged pegylated liposomes and biotinylated biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable connection of two different molecular entities.[1][2] These linkers consist of a central PEG core, which imparts favorable properties such as increased solubility, stability, and reduced immunogenicity, flanked by two distinct reactive groups.[3][4][5] This dual reactivity allows for the controlled, sequential conjugation of biomolecules, such as antibodies and peptides, to therapeutic agents or imaging labels.[1][6] These application notes provide an overview of common heterobifunctional PEG linker chemistries and detailed protocols for their use in creating bioconjugates.
The use of PEG linkers in bioconjugation is a well-established strategy to improve the pharmacological properties of therapeutic molecules.[7] By covalently attaching PEG chains to proteins, peptides, or other biomolecules, researchers can enhance their solubility, reduce immunogenicity, and prolong their circulation half-life.[7][8]
Core Concepts and Applications
Heterobifunctional PEG linkers are foundational in the development of advanced therapeutics and diagnostics, including:
-
Antibody-Drug Conjugates (ADCs): These linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[1][9]
-
PROTACs (Proteolysis-Targeting Chimeras): The linker length and composition are critical for the formation of a stable ternary complex between a target protein and an E3 ligase.[10]
-
Peptide and Protein Modification: PEGylation enhances the stability and pharmacokinetic profile of therapeutic peptides and proteins.[1][9]
-
Diagnostics and Imaging: PEG linkers facilitate the attachment of fluorescent dyes or radionuclides to targeting molecules for in vivo imaging applications.[9][11]
Common Heterobifunctional PEG Linker Chemistries
The choice of a heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated.[2]
| Functional Group on Biomolecule | Reactive Group on PEG Linker | Resulting Bond |
| Primary Amines (-NH2) | NHS Ester | Amide |
| Thiols (-SH) | Maleimide | Thioether |
| Azides (-N3) | DBCO (Dibenzocyclooctyne) | Triazole (via Copper-Free Click Chemistry) |
| Aldehydes/Ketones | Hydrazide | Hydrazone |
Quantitative Data for Common Bioconjugation Reactions
The following tables provide typical reaction parameters for common heterobifunctional PEGylation strategies. These values should be considered as a starting point and may require optimization for specific molecules.[12]
Table 1: Amine-Reactive PEGylation via NHS Esters [12]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency.[13] |
| Molar Excess of PEG-NHS Ester | 10-50 fold | A 20-fold molar excess is a common starting point for IgG labeling.[13][14] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris will compete with the reaction.[13] |
| pH | 7.2-8.5 | Reaction is favored at a slightly basic pH.[3] |
| Reaction Time | 30-60 min at room temperature or 2 hours on ice | Longer incubation may be necessary for less reactive proteins.[12][13] |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to a final concentration of 50-100 mM to stop the reaction.[10][15] |
Table 2: Thiol-Reactive PEGylation via Maleimides [12]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Ensure protein is in a thiol-free buffer.[12] |
| Molar Excess of Maleimide-PEG | 10-20 fold | A higher excess can help drive the reaction to completion.[12] |
| Reaction Buffer | Thiol-free buffer (e.g., PBS) | Avoid buffers containing sulfhydryl groups.[14] |
| pH | 6.5-7.5 | The maleimide-thiol reaction is most efficient at a neutral pH.[12][14] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Overnight reactions at 4°C can help preserve protein integrity.[12] |
Table 3: Copper-Free Click Chemistry via DBCO-Azide Reaction [15]
| Parameter | Recommended Value | Notes |
| Molar Ratio of Reactants | 1.5-3.0 fold excess of one reactant | The more abundant reactant is typically added in excess.[15] |
| Reaction Buffer | Azide-free buffer (e.g., PBS) | Avoid buffers containing azides, which will react with DBCO.[15] |
| pH | 5-9 | The reaction is efficient over a broad pH range.[15] |
| Reaction Time | 4-12 hours at room temperature | Longer incubation times (up to 12 hours) may be required at 4°C.[15][16] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a drug with a free thiol group to an antibody using a heterobifunctional NHS-PEG-Maleimide linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
Step 1: Activation of Antibody with NHS-PEG-Maleimide
-
Prepare the antibody at a concentration of 1-10 mg/mL in amine-free buffer.
-
Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[4]
-
Remove the excess, unreacted linker by desalting or dialysis into the conjugation buffer.
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Dissolve the thiol-containing drug in an appropriate solvent.
-
Add a 2- to 5-fold molar excess of the drug solution to the maleimide-activated antibody solution.[4]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purify the final antibody-drug conjugate using Size Exclusion Chromatography (SEC) to remove unconjugated drug and other small molecules.[4]
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and purity.[4]
Caption: Copper-free click chemistry reaction mechanism.
Characterization of PEGylated Bioconjugates
After purification, it is essential to characterize the final bioconjugate to ensure its quality and determine key parameters.
Table 4: Common Characterization Techniques
| Technique | Purpose |
| Size Exclusion Chromatography (SEC) | To determine the purity and aggregation state of the conjugate. [4] |
| UV-Vis Spectroscopy | To determine the protein concentration and the degree of labeling (e.g., DAR). [16] |
| Mass Spectrometry (MS) | To confirm the identity and mass of the conjugate. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. [2] |
| Binding Assays (e.g., ELISA) | To assess the biological activity and binding affinity of the conjugated molecule. |
Troubleshooting Common Issues in Bioconjugation
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal reaction conditions (pH, temperature, time). [10]Inactive reagents (hydrolysis of NHS ester). [13]Steric hindrance. [3] | Optimize reaction parameters. Use fresh, high-quality reagents. Consider a longer PEG linker to reduce steric hindrance. [7] |
| Protein Aggregation | Intermolecular cross-linking. [10]High protein concentration. [10]Poor solubility of the conjugate. [10] | Reduce the molar excess of the linker. [10]Perform the reaction at a lower protein concentration. Use a more hydrophilic PEG linker. [6] |
| High Polydispersity | Inconsistent number of reactive sites on the biomolecule. Non-specific reactions. | Consider site-specific conjugation methods. Optimize reaction conditions to favor specific reactions. |
Conclusion
Heterobifunctional PEG linkers are powerful and versatile tools for creating advanced bioconjugates with improved therapeutic and diagnostic properties. [4]By carefully selecting the appropriate linker chemistry and optimizing reaction conditions, researchers can develop novel constructs for a wide range of applications in medicine and biotechnology. [5]The protocols and data provided in these application notes serve as a comprehensive guide for the successful design and execution of bioconjugation experiments.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. purepeg.com [purepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immobilizing Biomolecules with N-(Azido-PEG2)-N-biotin-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-(Azido-PEG2)-N-biotin-PEG3-acid, a versatile trifunctional linker for the immobilization and study of biomolecules. This reagent is particularly valuable in applications requiring a sequential and controlled multi-step bioconjugation, such as in proteomics, drug targeting, and biosensor development.
Introduction to this compound
This compound is a heterotrifunctional molecule that incorporates three key functionalities on a flexible polyethylene (B3416737) glycol (PEG) backbone:
-
An Azide (B81097) Group (-N₃): Enables covalent conjugation to alkyne- or cyclooctyne-modified biomolecules via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This reaction is highly specific and efficient, even in complex biological mixtures.
-
A Biotin (B1667282) Moiety: Provides a high-affinity binding handle for streptavidin and avidin. This interaction is one of the strongest known non-covalent biological interactions and is widely used for purification, immobilization, and detection.
-
A Carboxylic Acid (-COOH): Allows for covalent linkage to primary amines (-NH₂) on biomolecules or surfaces through the formation of a stable amide bond, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).
The PEG linkers (PEG2 and PEG3) enhance the solubility of the molecule and provide a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the functional groups.
Key Applications
The unique trifunctional nature of this linker allows for a variety of sophisticated experimental designs:
-
Sequential Immobilization: A biomolecule can first be conjugated to the linker via the azide or acid group, and the entire complex can then be immobilized on a streptavidin-coated surface. The remaining functional group can then be used to attach a second biomolecule.
-
Targeted Drug Delivery: A targeting ligand can be attached to one functional group, a therapeutic agent to another, and the biotin moiety can be used for purification or detection of the conjugate.
-
Protein-Protein Interaction Studies: A bait protein can be immobilized on a surface using the biotin-streptavidin interaction, while a prey protein, modified to react with the azide or acid group, can be captured.[1][2]
-
Biosensor Construction: The linker can be used to anchor capturing molecules to a sensor surface in a defined orientation.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₄N₆O₉S | [3] |
| Molecular Weight | 604.7 g/mol | [3] |
| Purity | >96% | [3] |
| Solubility | Soluble in water, DMSO, and DMF |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: Amide Coupling of a Biomolecule to the Carboxylic Acid Group
This protocol describes the conjugation of a protein (or other amine-containing biomolecule) to the carboxylic acid moiety of the linker.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: Prepare these solutions fresh before each use.
-
-
Activate the Carboxylic Acid:
-
In a microcentrifuge tube, mix 1 equivalent of the linker with 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to the Biomolecule:
-
Add a 10- to 20-fold molar excess of the activated linker solution to your protein solution (typically 1-5 mg/mL in PBS). The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-modified biomolecule to the azide group of the linker.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1 or purchased)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the biomolecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-functionalized biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a compatible buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: Prepare this solution fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule (1 equivalent) and the alkyne-modified biomolecule (1.5-3 equivalents).
-
(Optional) Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate to remove the copper catalyst, excess reagents, and unreacted biomolecules using a desalting column, dialysis, or affinity chromatography.
-
Protocol 3: Immobilization on a Streptavidin-Coated Surface
This protocol describes the capture of the biotinylated biomolecule conjugate onto a streptavidin-coated surface (e.g., beads, plates, or biosensor chips).
Materials:
-
Biotinylated biomolecule conjugate (from Protocol 1 or 2)
-
Streptavidin-coated surface (e.g., magnetic beads, 96-well plates)
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Surface Preparation:
-
Wash the streptavidin-coated surface 2-3 times with the Binding/Wash Buffer to remove any preservatives.
-
(Optional) Block the surface with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding, followed by 2-3 washes with the Binding/Wash Buffer.
-
-
Immobilization:
-
Dilute the biotinylated biomolecule conjugate to the desired concentration in the Binding/Wash Buffer.
-
Add the diluted conjugate to the streptavidin-coated surface.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Remove the unbound conjugate by washing the surface 3-5 times with the Binding/Wash Buffer.
-
-
Further Applications:
-
The immobilized biomolecule is now ready for downstream applications, such as pull-down assays, immunoassays, or biosensor analysis.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for using this compound to immobilize a "bait" protein and capture a "prey" protein.
Caption: Workflow for bait-prey protein interaction analysis.
Signaling Pathway Analogy: Controlled Assembly
The sequential nature of the reactions with the trifunctional linker can be conceptually compared to a controlled signaling cascade where each step enables the next.
Caption: Conceptual diagram of sequential molecular assembly.
References
- 1. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 3. precisepeg.com [precisepeg.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biotin-PEG Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low yield in Biotin-PEG conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of Biotin-PEG conjugation to a protein?
A1: Biotin-PEG conjugation typically involves the reaction of an activated Biotin-PEG derivative with a functional group on a protein. The most common method utilizes a Biotin-PEG-NHS ester, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2) on the protein, primarily found on lysine (B10760008) residues and the N-terminus, to form a stable amide bond. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.[1][2]
Q2: Why is my Biotin-PEG-NHS ester not labeling my protein efficiently?
A2: Low labeling efficiency with Biotin-PEG-NHS esters can be attributed to several factors. A primary cause is the hydrolysis of the NHS ester due to moisture, which renders it inactive.[3][4] It is critical to use high-quality, anhydrous solvents to prepare the biotinylation reagent and to prepare the solution immediately before use.[3][4] Another prevalent issue is the presence of primary amines (e.g., Tris or glycine) in the reaction buffer, as these will compete with the target protein for reaction with the NHS ester.[3][4] Additionally, an insufficient molar excess of the biotin (B1667282) reagent can result in low labeling.[4]
Q3: What is the optimal pH for a biotinylation reaction using an NHS ester?
A3: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.0 and 9.0.[4] A pH range of 7.2-8.5 is commonly recommended.[4] While the reaction rate is faster at a higher pH, the rate of NHS ester hydrolysis also increases significantly above pH 8.0. Therefore, a compromise, typically around pH 7.4-8.0, is generally optimal to balance reaction efficiency with reagent stability.[4]
Q4: How can I determine the degree of biotinylation of my protein?
A4: The extent of biotin modification can be determined using several methods. The most common is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay.[5] This colorimetric assay is based on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm which is proportional to the amount of biotin.[2][5] More sensitive fluorescent-based assays are also available.[5] Additionally, some commercially available biotinylation reagents have a "built-in" chromophore that allows for direct spectrophotometric quantification of biotin incorporation.[6][7]
Q5: My protein precipitates after the biotinylation reaction. What could be the cause?
A5: Protein precipitation following biotinylation can occur due to over-modification.[3][6] Attaching a large number of biotin-PEG molecules can alter the isoelectric point and solubility of the protein.[3] To mitigate this, you can reduce the molar excess of the biotinylation reagent in the reaction.[3] In some cases, adjusting the pH of the solution after the reaction can help to redissolve the precipitated protein.[3]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues leading to low yield in Biotin-PEG conjugation reactions.
Issue 1: Low or No Biotin Incorporation
Possible Causes and Recommended Actions
| Possible Cause | Recommended Action | Citation |
| Hydrolyzed Biotin-PEG-NHS Ester | Use a fresh vial of the biotinylation reagent. Prepare the reagent solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use. Avoid moisture contamination. | [3][4] |
| Presence of Primary Amines in Buffer | Perform a buffer exchange of the protein sample into an amine-free buffer such as Phosphate-Buffered Saline (PBS) before the reaction. Avoid buffers like Tris or glycine. | [3][4][8] |
| Incorrect Reaction pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for NHS ester chemistry. | [4] |
| Insufficient Molar Excess of Biotin Reagent | Increase the molar ratio of the Biotin-PEG reagent to the protein. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized. | [4] |
| Low Protein Concentration | For dilute protein solutions, the reaction kinetics can be slow. Concentrate the protein to at least 1-2 mg/mL if possible. | [3][8] |
| Steric Hindrance | If the target amines are not readily accessible, consider using a Biotin-PEG reagent with a longer PEG spacer arm to overcome steric hindrance. | [1][5] |
Issue 2: High Variability Between Batches
Possible Causes and Recommended Actions
| Possible Cause | Recommended Action | Citation |
| Incomplete Removal of Excess Biotin | Ensure thorough purification of the biotinylated protein using dialysis or a desalting column to remove all unreacted biotin, which can interfere with downstream applications and yield assessment. | [9] |
| Inconsistent Reaction Time | Standardize the reaction time. While 30-60 minutes at room temperature is typical, longer times may be needed, but should be kept consistent. | [4][9] |
| Reagent Quality | Use high-purity reagents from a reputable supplier to ensure consistency and minimize side reactions. | [1] |
Issue 3: Loss of Protein Activity
Possible Causes and Recommended Actions
| Possible Cause | Recommended Action | Citation |
| Biotinylation of Critical Residues | If the biotinylation modifies lysine residues within the active site of the protein, it can lead to a loss of function. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling. | [4] |
| Alternative Chemistries | Consider using a different biotinylation chemistry that targets other functional groups, such as sulfhydryls (cysteine residues) using maleimide-activated biotin-PEG, to avoid modifying critical lysine residues. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with Biotin-PEG-NHS Ester
-
Buffer Preparation : Prepare a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0.[2]
-
Protein Preparation : Dissolve or buffer exchange the protein into the prepared buffer at a concentration of 1-10 mg/mL.[2]
-
Biotin-PEG-NHS Ester Preparation : Immediately before use, dissolve the Biotin-PEG-NHS ester in a water-miscible anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[2]
-
Reaction : Add a 10- to 20-fold molar excess of the dissolved Biotin-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[2]
-
Purification : Remove the excess, unreacted Biotin-PEG-NHS ester and other small molecules by dialysis against PBS or by using a size-exclusion chromatography column (desalting column).[2]
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
-
Preparation : Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Initial Measurement : Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).[2]
-
Sample Addition : Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution and mix thoroughly.[2]
-
Final Measurement : After a brief incubation, measure the absorbance of the solution again at 500 nm.
-
Calculation : The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin using the molar extinction coefficient of the HABA-avidin complex provided by the assay manufacturer. The degree of labeling can then be determined by dividing the moles of biotin by the moles of protein.
Visualizations
Experimental Workflow for Biotin-PEG Conjugation
Caption: Workflow for a typical Biotin-PEG-NHS ester conjugation experiment.
Troubleshooting Logic for Low Biotinylation Yield
Caption: A decision tree for troubleshooting low yield in biotinylation reactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. interchim.fr [interchim.fr]
- 8. sartorius.com [sartorius.com]
- 9. researchgate.net [researchgate.net]
how to improve solubility of N-(Azido-PEG2)-N-biotin-PEG3-acid
Welcome to the technical support center for N-(Azido-PEG2)-N-biotin-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this versatile heterobifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a branched, heterotrifunctional PEG linker. It features three distinct functional groups: an azide (B81097) group for click chemistry reactions, a biotin (B1667282) moiety for strong and specific binding to streptavidin or avidin, and a terminal carboxylic acid for conjugation to primary amines. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide a flexible scaffold for bioconjugation.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in water and polar organic solvents. For preparing concentrated stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are recommended.[1][2] Subsequent dilutions into aqueous buffers are then feasible for most applications.
Q3: How should I store this compound?
For long-term stability, the solid compound should be stored at -20°C in a desiccated, dark environment. Stock solutions prepared in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C or -80°C for several months. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment.[1]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
The solubility of this compound in aqueous buffers is pH-dependent due to its terminal carboxylic acid group. At a pH above its pKa (typically around 4.3-4.8 for similar PEG-acids), the carboxylic acid will be deprotonated to a carboxylate, increasing the molecule's polarity and enhancing its aqueous solubility. At a pH below the pKa, the carboxylic acid will be protonated and neutral, which can lead to decreased solubility and potential precipitation, especially at higher concentrations.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | The compound may appear as a low-melting solid or oil, making it difficult to weigh and handle. | 1. Equilibrate the vial to room temperature before opening to prevent moisture condensation. 2. Instead of weighing a small amount of the solid, consider dissolving the entire contents of the vial in a precise volume of anhydrous DMSO or DMF to create a stock solution. 3. Gentle warming and vortexing can aid dissolution. |
| Precipitation Upon Dilution in Aqueous Buffer | The pH of the aqueous buffer may be too low, or the final concentration of the compound may be too high. | 1. Ensure the pH of the aqueous buffer is well above the pKa of the carboxylic acid (ideally pH > 6). 2. Try preparing a more dilute solution in the aqueous buffer. 3. Consider adding the aqueous buffer to the organic stock solution slowly while vortexing. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. | 1. Always store the solid compound and stock solutions at -20°C or below, protected from light and moisture. 2. Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution. 3. Prepare fresh dilutions in aqueous buffers for each experiment. |
| Low Conjugation Efficiency | The carboxylic acid group may not be sufficiently activated, or the reaction conditions may be suboptimal. | 1. Ensure that the buffer used for conjugation does not contain primary amines (e.g., Tris), which will compete with the reaction. Use buffers such as PBS or HEPES. 2. For activating the carboxylic acid, use standard coupling reagents like EDC and NHS. The activation reaction is most efficient at a pH of 4.5-7.2. 3. The subsequent reaction with primary amines is most efficient at a pH of 7-8. |
Quantitative Solubility Data
The following table provides solubility data for this compound and a structurally similar compound, Biotin-PEG5-azide, to serve as a guide for preparing solutions.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | Soluble | Not specified | Generally soluble in polar organic solvents. |
| This compound | DMF | Soluble | Not specified | Generally soluble in polar organic solvents. |
| This compound | Water | Soluble | Not specified | Solubility is pH-dependent. |
| Biotin-PEG5-azide (similar compound) | DMSO | 100 mg/mL | 187.74 mM | Ultrasonic assistance may be required. Use freshly opened, anhydrous solvent.[3] |
| Biotin-PEG5-azide (similar compound) | Water | 10 mg/mL | 22.49 mM | Ultrasonic assistance may be required.[3] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.
Materials:
-
This compound (MW: 604.7 g/mol )[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to a vial containing 1 mg of the compound, add 165.4 µL of DMSO.
-
Vortex the vial for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) can be applied if necessary.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting decision tree for solubility issues.
References
Technical Support Center: Optimizing pH for N-(Azido-PEG2)-N-biotin-PEG3-acid Conjugation
This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for the successful conjugation of N-(Azido-PEG2)-N-biotin-PEG3-acid to molecules containing primary amines using EDC/NHS chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating this compound to a primary amine?
The conjugation relies on a two-step carbodiimide (B86325) coupling reaction. First, the carboxylic acid group (-COOH) on the PEG3-acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] This forms a semi-stable NHS ester intermediate.[1][2] In the second step, this amine-reactive NHS ester reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.[1][3]
Q2: Why is pH control so critical for this reaction?
The pH is a crucial parameter because the two main steps of the reaction have different optimal pH ranges.[4][5]
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][4]
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH between 7.0 and 8.5.[3][4][5] At this pH, the primary amine is sufficiently deprotonated and nucleophilic.[5]
A two-step protocol with a pH shift is often recommended to achieve the highest overall yield.[4][5]
Q3: What happens if I use the wrong pH?
Using a suboptimal pH can lead to several issues. If the pH is too low during the conjugation step, the primary amine will be protonated (-NH3+), rendering it non-nucleophilic and preventing the reaction.[6] If the pH is too high (above 8.5), the NHS-ester intermediate becomes susceptible to rapid hydrolysis, which regenerates the original carboxylic acid and competes with the desired amine reaction, thus lowering the yield.[6][7][8] The half-life of an NHS ester can decrease from hours at pH 7 to just minutes at pH 8.6.[8]
Q4: Which buffers should I use for this conjugation?
Buffer selection is critical to avoid interfering with the reaction.[5]
-
For the activation step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 0.1 M MES (4-morpholinoethanesulfonic acid) buffer is highly recommended.[1][5]
-
For the conjugation step (pH 7.0-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are suitable.[5][6][8]
-
Buffers to Avoid: Tris, Glycine, or Acetate buffers should not be used as they contain primary amines or carboxylates that will compete in the reaction and significantly reduce conjugation efficiency.[5][9]
pH Optimization Summary
The efficiency of the EDC/NHS conjugation is highly dependent on pH. The following table summarizes the optimal conditions for the two key stages of the reaction.
| Reaction Stage | Optimal pH Range | Recommended Buffers | Key Considerations |
| Step 1: Carboxylic Acid Activation | 4.5 - 6.0[1][4][5] | 0.1 M MES Buffer[1][2] | Maximizes the formation of the amine-reactive NHS-ester. Must be performed in a buffer free of competing amines and carboxylates.[1] |
| Step 2: Amine Coupling (Conjugation) | 7.0 - 8.5[3][4][5] | PBS, Borate, HEPES, or Bicarbonate Buffer[6][8] | Ensures the primary amine is deprotonated for nucleophilic attack. Higher pH increases the rate of NHS-ester hydrolysis, creating a trade-off between reaction speed and stability.[8] |
Experimental Protocol: Two-Step Conjugation
This protocol provides a general framework for conjugating this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule ("Protein-NH2")
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation.[2]
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use. EDC solutions are unstable and should be used promptly.[5]
-
Dissolve the this compound in Activation Buffer.
-
Dissolve/exchange the Protein-NH2 into the Coupling Buffer.
-
-
Step 1: Activation of PEG-Acid (pH 6.0)
-
In a microfuge tube, combine the this compound solution with EDC and Sulfo-NHS.
-
A common starting molar ratio is 1:2:5 (PEG-Acid:EDC:Sulfo-NHS), though this may require optimization.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Step 2: Conjugation to Primary Amine (pH 7.2-7.5)
-
Immediately after activation, the activated PEG-linker can be added to the Protein-NH2 solution. The volume of the addition should be small relative to the protein solution to maintain the higher pH of the Coupling Buffer.
-
Alternatively, for more precise pH control and to remove excess activation reagents, the activated PEG-linker can be purified using a desalting column equilibrated with Coupling Buffer.[10]
-
Add the activated PEG-linker to the Protein-NH2 solution. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[9] This will hydrolyze any remaining NHS-esters. Incubate for 15 minutes.
-
Purify the final conjugate from excess reagents and reaction byproducts using a desalting column or dialysis.
-
Troubleshooting Guide
This section addresses common issues encountered during the conjugation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: EDC and/or NHS have degraded due to moisture.[4] | Use fresh, high-quality EDC and NHS. Always equilibrate vials to room temperature before opening and store them in a desiccator.[4] |
| Incorrect pH: The pH for either the activation or coupling step is outside the optimal range.[4] | Verify the pH of your buffers. Use a two-step protocol with MES buffer (pH 4.5-6.0) for activation and PBS or Borate buffer (pH 7.2-8.0) for coupling.[5] | |
| Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, glycine) is quenching the reaction.[5] | Ensure all buffers are free of extraneous amines or carboxylates. Use MES for activation and PBS for coupling.[5] | |
| NHS-Ester Hydrolysis: The activated PEG-linker hydrolyzed before reacting with the amine, often due to high pH or extended incubation in aqueous buffer.[4][7] | Perform the conjugation step immediately after activation. Avoid pH values above 8.5. Consider increasing the molar excess of the PEG linker. | |
| Starting Material Consumed, but No Desired Product | Formation of N-acylurea byproduct: A common side reaction of EDC chemistry, especially in the absence of NHS.[4] | Always include NHS or Sulfo-NHS in the activation step, as it converts the O-acylisourea intermediate to a more stable NHS-ester, minimizing this side reaction.[1][4] |
| Precipitation/Aggregation of Reactants | Loss of Stabilizing Charge: The carboxylate group is modified during the reaction, which can affect the solubility of some molecules. | |
| Difficulty Purifying the Final Conjugate | Similar Properties of Product and Byproducts: The N-acylurea byproduct can have similar chromatographic properties to the desired conjugate.[4] | Optimize the reaction conditions (especially by using NHS) to minimize the formation of this side product.[4] Consider alternative purification methods like size-exclusion chromatography if standard desalting is insufficient. |
Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and solve common issues during the conjugation process.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. covachem.com [covachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
removing excess N-(Azido-PEG2)-N-biotin-PEG3-acid after reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N-(Azido-PEG2)-N-biotin-PEG3-acid following a bioconjugation reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: High Background Signal in Downstream Applications (e.g., Western Blot, ELISA)
-
Possible Cause: Incomplete removal of excess this compound, leading to non-specific binding of detection reagents.
-
Recommended Solutions:
-
Optimize Purification Method: Select a more appropriate purification method based on the size and properties of your target molecule. For larger proteins, size-exclusion chromatography or dialysis are effective. For smaller molecules or when high purity is required, HPLC is recommended.
-
Increase Wash Steps: If using a column-based method (SEC, SPE, HPLC), increase the number of wash steps or the volume of the wash buffer to ensure all unbound reagent is removed.
-
Extend Dialysis Time: For dialysis, increase the duration of dialysis and the frequency of buffer changes to maximize the diffusion of the small molecule reagent out of the sample.
-
Problem 2: Low Yield of Final Conjugated Product
-
Possible Cause: Loss of the desired product during the purification process.
-
Recommended Solutions:
-
Method Selection: Choose a purification method that is gentle on your target molecule. Dialysis is generally a milder method compared to chromatography.
-
Check MWCO of Dialysis Membrane: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is appropriate for your target molecule. The MWCO should be significantly smaller than your product to prevent its loss.
-
Optimize Chromatography Conditions: For HPLC or other chromatography methods, adjust the gradient, flow rate, and mobile phase composition to improve the separation and recovery of your product.
-
Minimize Handling Steps: Each transfer and processing step can lead to sample loss. Streamline your purification workflow where possible.
-
Problem 3: Presence of Unreacted Reagent in Final Product Confirmed by Mass Spectrometry
-
Possible Cause: The chosen purification method has insufficient resolution to separate the product from the excess reagent.
-
Recommended Solutions:
-
Employ High-Resolution Techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) offers high resolution for separating molecules with different hydrophobicities. The biotin (B1667282) and PEG components of the excess reagent will interact with the stationary phase, allowing for its separation from the typically more polar bioconjugate.
-
Combine Purification Methods: A multi-step purification approach can be effective. For example, an initial size-based separation (SEC or dialysis) can be followed by a polishing step using HPLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound?
A1: The most common and effective methods for removing small, unreacted PEG-biotin reagents from larger biomolecules are based on differences in size and physicochemical properties. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: Separates molecules based on their size. The larger conjugated product elutes first, while the smaller excess reagent is retained and elutes later.
-
Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to allow the smaller excess reagent to diffuse out while retaining the larger product.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to selectively retain either the product or the impurities, which are then washed away.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique that separates molecules based on properties like hydrophobicity (Reversed-Phase HPLC).
Q2: How do I choose the best purification method for my experiment?
A2: The optimal method depends on several factors:
-
Size of your target molecule: For large proteins or antibodies, SEC and dialysis are often suitable. For smaller peptides or oligonucleotides, HPLC may be necessary.
-
Required purity: For applications requiring very high purity, HPLC is the preferred method.
-
Sample volume and concentration: Dialysis is suitable for a wide range of volumes, while spin desalting columns (a form of SEC) are ideal for small volumes.
-
Time constraints: SEC and SPE are generally faster than dialysis.
Q3: Can I use streptavidin affinity chromatography to remove the excess biotinylated reagent?
A3: While streptavidin binds biotin with high affinity, using it to remove excess free biotinylated reagent can be problematic. The excess reagent would saturate the streptavidin support, leaving little to no capacity to bind your biotinylated product of interest. This method is more appropriate for purifying the biotinylated product itself, after the excess reagent has been removed by another technique.
Data Presentation
The following table summarizes the general performance characteristics of the recommended purification methods for removing excess this compound (MW ≈ 605 g/mol ). Actual performance may vary depending on the specific biomolecule and experimental conditions.
| Purification Method | Principle | Typical Reagent Removal Efficiency | Typical Product Recovery | Time Required | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | Size-based separation | >95%[1] | >80%[1] | 30-60 minutes | Fast, effective for large size differences. | Potential for sample dilution. |
| Dialysis / Ultrafiltration | Diffusion across a semi-permeable membrane | >99% (with sufficient buffer changes) | >90% | 4-48 hours | Gentle, suitable for sensitive molecules. | Time-consuming. |
| Solid-Phase Extraction (SPE) | Differential adsorption | >99% | 80-100% | < 30 minutes | Fast, can be automated. | Method development may be required. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on physicochemical properties | >99% | 80-95%[2][3] | 1-2 hours per sample | Highest resolution and purity. | Requires specialized equipment, more complex. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (Desalting Column)
-
Column Equilibration:
-
Select a desalting column with a molecular weight cut-off appropriate for your biomolecule (e.g., 5K MWCO for proteins >20 kDa).
-
Remove the storage buffer and equilibrate the column with 3-5 column volumes of your desired buffer (e.g., PBS).
-
-
Sample Loading:
-
Apply your reaction mixture to the top of the column. Ensure the sample volume is within the manufacturer's recommended range.
-
-
Elution:
-
Elute the sample with your desired buffer. The larger, conjugated product will pass through the column in the void volume, while the smaller, excess this compound will be retained in the resin pores and elute later.
-
Collect the fractions containing your purified product.
-
Protocol 2: Dialysis
-
Membrane Preparation:
-
Choose a dialysis membrane with a MWCO that is at least 10-20 times smaller than your target biomolecule but significantly larger than the excess reagent (e.g., 3.5K or 5K MWCO).
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or a specific buffer).
-
-
Sample Loading:
-
Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
-
Dialysis:
-
Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at the desired temperature (e.g., 4°C).
-
-
Buffer Exchange:
-
Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the excess reagent.
-
Visualizations
Caption: Experimental workflow for bioconjugation and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. biotage.com [biotage.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific binding in streptavidin pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with non-specific binding in streptavidin pull-down assays.
Troubleshooting Guide
High background and non-specific binding are common issues in streptavidin pull-down assays. This guide provides a question-and-answer format to address specific problems you might be encountering.
Issue 1: High background in the negative control (beads only, no biotinylated bait).
-
Question: I am observing a significant number of protein bands in my negative control lane where I only incubated the streptavidin beads with the cell lysate. What could be the cause, and how can I resolve this?
-
Answer: This indicates that proteins are binding non-specifically to the streptavidin beads themselves. Here are several strategies to mitigate this issue:
-
Pre-clear the Lysate: Before introducing your biotinylated bait, incubate the cell lysate with streptavidin beads alone.[1][2][3][4] This step will capture and remove proteins that have a natural affinity for the beads. After incubation, pellet the beads and use the supernatant (the pre-cleared lysate) for your actual pull-down experiment.
-
Optimize Blocking: Inadequate blocking of the beads can leave sites open for non-specific protein attachment. Ensure you are blocking the beads sufficiently with an appropriate blocking agent.[2][5] An incubation of 30-60 minutes at 4°C with a blocking agent like Bovine Serum Albumin (BSA) is a good starting point.[2][5]
-
Increase Wash Stringency: Your current wash buffer may not be stringent enough to remove weakly bound, non-specific proteins. You can increase the stringency by increasing the salt concentration (e.g., up to 500 mM NaCl) or by adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[1][2][6]
-
Choose the Right Beads: Magnetic beads generally exhibit lower non-specific binding compared to agarose (B213101) beads due to their smooth, non-porous surface.[2][7] If you are using agarose beads and experiencing high background, consider switching to magnetic beads.
-
Issue 2: High background in both the experimental and negative control lanes.
-
Question: I see many non-specific bands in both my experimental lane (with biotinylated bait) and my negative control lane. What are the likely causes?
-
Answer: This suggests a more general issue with non-specific protein interactions. In addition to the steps mentioned above, consider the following:
-
Increase Wash Buffer Stringency: This is a critical step. Weak, non-specific interactions can be disrupted by more stringent wash buffers. Experiment with a range of salt (150 mM to 500 mM NaCl) and non-ionic detergent (0.05% to 0.5% Tween-20 or Triton X-100) concentrations to find the optimal balance that preserves your specific interaction while removing background.[1][8]
-
Reduce the Amount of Lysate: Using an excessive amount of total protein can overload the system and increase the probability of non-specific binding.[2] Try decreasing the total protein concentration in your lysate.
-
Decrease Incubation Time: While sufficient incubation time is necessary for the specific interaction to occur, overly long incubations can also lead to increased non-specific binding. Try reducing the incubation time of the lysate with the bait-bound beads.[2]
-
Issue 3: My protein of interest is pulled down, but so are many other non-specific proteins.
-
Question: I can detect my target protein, but the background of other proteins is too high for downstream applications like mass spectrometry. How can I improve the purity of my pull-down?
-
Answer: To enhance the specificity of your pull-down, consider these optimization steps:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that bind non-specifically to the beads.[1][2][3][4]
-
Optimize Wash Steps: Perform multiple, thorough wash steps. A common protocol involves 3-5 washes with an appropriate wash buffer.[2][9] During the final wash, it is good practice to transfer the beads to a fresh tube to minimize contamination from proteins bound to the tube walls.[2]
-
Titrate Bait Concentration: Using too much biotinylated bait can sometimes lead to increased non-specific interactions. Determine the optimal amount of bait that effectively pulls down your protein of interest without excessive background.
-
Frequently Asked Questions (FAQs)
Q1: What are the best blocking agents for streptavidin pull-down assays?
A1: The choice of blocking agent is critical and may require some optimization. The most common blocking agents are Bovine Serum Albumin (BSA) and non-fat dry milk.[2][10][11] Fish gelatin is another alternative.[10][11] It's important to note that non-fat dry milk contains endogenous biotin (B1667282) and phosphoproteins, which can interfere with assays involving biotin-avidin detection or the study of phosphoproteins.[2][10][11] For these applications, BSA is a preferred choice.[11][12]
Q2: How can I optimize my wash buffer to reduce non-specific binding?
A2: Optimizing your wash buffer is a key step in reducing background. You can increase the stringency of your washes by:
-
Increasing Salt Concentration: Gradually increase the NaCl concentration in your wash buffer from a physiological level (around 150 mM) up to 500 mM.[1][2]
-
Adding Detergents: Incorporate non-ionic detergents like Tween-20 or Triton X-100 (typically at concentrations of 0.05% to 0.1%) to help disrupt non-specific hydrophobic interactions.[1][5] It is often necessary to empirically determine the optimal concentrations that maintain your specific protein-protein interaction while effectively removing non-specific binders.[2]
Q3: Should I use magnetic beads or agarose beads?
A3: Both types of beads have their advantages and disadvantages. Magnetic beads generally have a lower capacity but also exhibit lower non-specific binding due to their smooth, non-porous surface.[2][7] They are also easier and quicker to handle with the use of a magnetic rack. Agarose beads have a higher binding capacity due to their porous structure, but this can also lead to higher non-specific binding.[2] For applications requiring high purity, magnetic beads are often the preferred choice.[2][7]
Q4: How important is pre-clearing the lysate?
A4: Pre-clearing the lysate is a highly recommended, and often essential, step for reducing non-specific binding.[3] By incubating your lysate with unconjugated beads before the actual pull-down, you can remove proteins that have a high affinity for the bead matrix itself, thereby significantly cleaning up your final elution.[2]
Quantitative Data Summary
While optimal conditions are experiment-dependent, the following tables provide recommended starting concentrations and a qualitative comparison of common reagents used to minimize non-specific binding.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[2][5] | A single purified protein, leading to less cross-reactivity.[2] Good for assays with phosphorylated proteins.[11] | More expensive than milk. Some antibodies may cross-react with BSA.[2][11] |
| Non-fat Dry Milk (Casein) | 1-5% (w/v)[2] | Inexpensive and readily available.[2][10] | Contains endogenous biotin and phosphoproteins, which can interfere with certain assays.[2][10][11] |
| Fish Gelatin | 0.1-1% (w/v)[2] | Low cross-reactivity with mammalian antibodies. Does not contain biotin.[2][10] | May be less effective than BSA or milk in some cases.[2] |
Table 2: Wash Buffer Components for Reducing Non-Specific Binding
| Component | Recommended Concentration Range | Purpose |
| Salt (NaCl or KCl) | 150 mM - 1 M[1][6] | Disrupts ionic interactions. |
| Non-ionic Detergent (Tween-20, Triton X-100) | 0.05% - 0.5% (v/v)[5] | Reduces hydrophobic interactions. |
Experimental Protocols
Protocol 1: Pre-clearing Cell Lysate
-
Start with your prepared cell lysate.
-
For each 1 mL of lysate, add 50 µL of a 50% slurry of unconjugated streptavidin beads (the same type of beads you will use for the pull-down).[4]
-
Incubate the lysate and bead mixture on a rotator for 1-2 hours at 4°C.[4]
-
Pellet the beads by centrifugation (for agarose beads) or by using a magnetic rack (for magnetic beads).[4]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube. This pre-cleared lysate is now ready for your streptavidin pull-down assay.
Protocol 2: Streptavidin Pull-Down Assay with Reduced Non-Specific Binding
-
Bead Preparation and Blocking: a. Resuspend the streptavidin beads in their storage buffer. b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. c. Wash the beads three times with an appropriate wash buffer (e.g., PBS with 0.1% Tween-20).[2] d. After the final wash, resuspend the beads in a blocking buffer (e.g., Wash Buffer containing 1% BSA).[2] e. Incubate for 30-60 minutes at 4°C with gentle rotation.[2][5]
-
Bait Immobilization: a. Pellet the blocked beads and remove the blocking buffer. b. Resuspend the beads in a binding buffer containing your biotinylated bait protein. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait to bind to the streptavidin.[2] d. Wash the beads three times with ice-cold Wash Buffer to remove any unbound bait.[2]
-
Protein Pull-Down: a. Resuspend the bait-bound beads in your pre-cleared cell lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[2]
-
Washing: a. Pellet the beads and collect the supernatant (flow-through) for analysis if desired. b. Wash the beads 3-5 times with 1 mL of ice-cold, stringent Wash Buffer. For each wash, completely resuspend the beads and incubate for 5 minutes at 4°C with rotation before pelleting.[2][9] c. During the final wash, transfer the bead slurry to a new, clean microcentrifuge tube to minimize contamination.[2]
-
Elution: a. After the final wash and removal of the supernatant, add an appropriate elution buffer (e.g., SDS-PAGE sample buffer for western blotting) to the beads. b. Heat the sample to 95-100°C for 5-10 minutes to denature the proteins and release them from the beads. c. Pellet the beads and collect the supernatant containing your eluted proteins for downstream analysis.
Visualizations
Caption: Experimental workflow for a streptavidin pull-down assay.
Caption: Interactions in a streptavidin pull-down assay.
Caption: Troubleshooting decision tree for high background.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. usbio.net [usbio.net]
- 5. nanomicronspheres.com [nanomicronspheres.com]
- 6. US20020172980A1 - Methods for decreasing non-specific binding of beads in dual bead assays including related optical biodiscs and disc drive systems - Google Patents [patents.google.com]
- 7. Immunoprecipitation Tips and Tricks | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. Blocking Buffer Selection Guide | Rockland [rockland.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.
Troubleshooting Guide
Low or No Product Yield
A common challenge in CuAAC reactions is a lower-than-expected or complete absence of the desired triazole product. This can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivation (Cu(I) Oxidation) | The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1][2] To counteract this, it is common practice to use a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.[1] Ensure your sodium ascorbate solution is freshly prepared as it oxidizes in air.[3][4] For oxygen-sensitive reactions, degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) or working under an inert atmosphere can minimize Cu(I) oxidation.[5][6] |
| Insufficient or Inappropriate Ligand | Ligands are crucial for stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, and increasing reaction rates.[1][7][8] For reactions in aqueous media, water-soluble ligands like THPTA and BTTAA are highly recommended.[9][10] For organic solvents, TBTA is a common choice.[9] An insufficient ligand-to-copper ratio can lead to catalyst deactivation. A 5-fold excess of ligand to copper is often recommended.[11] |
| Reagent Quality and Purity | Impurities in the azide (B81097) or alkyne starting materials can inhibit the reaction. It is important to use high-purity reagents. The stability of the azide compound should also be considered, as they can be unstable.[12] |
| Substrate-Related Issues (Steric Hindrance, Low Solubility, Copper Sequestration) | Bulky groups near the azide or alkyne can hinder the reaction.[1] Increasing the reaction temperature or time may help overcome this.[1] Poor solubility of reactants can also limit the reaction rate. Using co-solvents like DMSO, DMF, or t-BuOH can improve solubility.[5] Certain functional groups in the substrates, such as thiols, can chelate the copper catalyst, making it unavailable for the reaction.[5] In such cases, using an excess of the copper catalyst or a sacrificial metal ion like Zn(II) can be beneficial.[5] |
| Incorrect Order of Reagent Addition | The order in which reagents are added can impact the reaction's success. It is generally recommended to pre-mix the copper salt and the ligand before adding them to the azide and alkyne solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[6][11] |
| Incompatible Buffer or pH | The choice of buffer and pH can influence the reaction. Buffers that strongly coordinate with copper, such as Tris, should be avoided.[5] Phosphate (B84403) or HEPES buffers at a pH between 6.5 and 8 are generally compatible.[1] |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing and resolving low-yield CuAAC reactions.
Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired triazole.
| Side Reaction | Description | Mitigation Strategy |
| Glaser Coupling (Alkyne Homocoupling) | In the presence of oxygen, Cu(II) can promote the oxidative homocoupling of terminal alkynes to form diynes.[5] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. The use of a stabilizing ligand and an adequate amount of reducing agent can also suppress this side reaction.[5] |
| Oxidative Damage to Biomolecules | The combination of a copper catalyst, a reducing agent (like sodium ascorbate), and oxygen can generate reactive oxygen species (ROS).[11][13][14] These ROS can lead to the oxidative degradation of sensitive biomolecules, particularly at amino acid residues like cysteine, methionine, and histidine.[14][15] | The use of a stabilizing ligand in excess (e.g., 5 equivalents relative to copper) is crucial as the ligand can act as a sacrificial reductant.[11][16] Adding a radical scavenger like aminoguanidine (B1677879) can also help protect proteins.[5][11] Performing the reaction under anaerobic conditions is the most effective way to prevent oxidative damage.[17] |
| Reaction with Buffer Components | Certain buffer components can react with the reagents or intermediates. For example, Tris buffer can sometimes interfere with the reaction.[5] | Use non-coordinating buffers like HEPES or phosphate.[1] |
Desired Reaction vs. Side Reactions
Caption: The desired CuAAC pathway and common side reactions.
Difficulty in Removing Copper Catalyst
Residual copper in the final product can be problematic, especially for biological applications where copper can be toxic.[18]
| Method | Description |
| Chelating Agents | The addition of a strong chelating agent like EDTA after the reaction can sequester the copper ions, which can then be removed through dialysis, size exclusion chromatography, or precipitation.[5][19] |
| Specialized Resins | Copper-adsorbing resins, such as those containing iminodiacetic acid, can be used to selectively remove copper from the reaction mixture.[5] |
| Chromatography | Standard purification techniques like silica (B1680970) gel chromatography or reversed-phase HPLC can often separate the copper catalyst from the desired product, particularly for small molecules. |
| Dialysis/Ultrafiltration | For macromolecular products like proteins or polymers, dialysis or ultrafiltration against a buffer containing a chelating agent is an effective method for removing small molecule impurities, including the copper catalyst.[19] |
| Electrochemical Methods | A novel approach involves the electrochemical removal of copper from solutions of functional polymers.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the azide-alkyne click reaction?
A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the CuAAC reaction. It acts as a catalyst to dramatically accelerate the reaction between an azide and a terminal alkyne, leading to the formation of a 1,4-disubstituted triazole with high regioselectivity.[1][15] The uncatalyzed reaction is much slower and results in a mixture of 1,4- and 1,5-isomers.[1]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is unstable and readily oxidizes to the inactive Cu(II) state in the presence of air.[1][2] Therefore, it is more convenient and common to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate.[1][10] This generates the active Cu(I) species in situ and maintains its concentration throughout the reaction.[1]
Q3: Why is a ligand necessary in my CuAAC reaction?
A3: While the reaction can proceed without a ligand, it is highly recommended to include one. Ligands play several crucial roles:
-
Stabilize Cu(I): They protect the active Cu(I) catalyst from oxidation and disproportionation.[1][7][8]
-
Accelerate the reaction: Many ligands significantly increase the rate of the CuAAC reaction.[3][5]
-
Reduce cytotoxicity: In biological applications, ligands chelate the copper, reducing its toxicity to cells and protecting biomolecules from oxidative damage.[7][13][15]
Q4: Which ligand should I choose for my experiment?
A4: The choice of ligand depends on the solvent and the nature of your substrates.
| Ligand | Recommended Application | Key Properties |
| THPTA | Bioconjugation in aqueous media | Water-soluble, good for protecting biomolecules.[7][9][10] |
| BTTAA | Bioconjugation in aqueous media, in vivo studies | Water-soluble, highly accelerating, low cytotoxicity.[7][9][10] |
| TBTA | Organic synthesis | Soluble in organic solvents, highly accelerating.[7][9] |
Q5: Can I use a reducing agent other than sodium ascorbate?
A5: Sodium ascorbate is the most common and convenient reducing agent.[5][11] Other reducing agents have been used, but they may have drawbacks. For example, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can interfere with the reaction by binding to copper and reducing the azide.[5] Hydroxylamine can be an alternative if ascorbate is incompatible with the substrates.[5]
Experimental Protocols
General Protocol for CuAAC of Small Molecules
This protocol is a starting point for a typical CuAAC reaction in an organic solvent or aqueous/organic mixture.
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne (1.0 eq) and azide (1.1 eq) in a suitable solvent (e.g., DMF, t-BuOH/water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., 50 mM TBTA in DMF/t-BuOH).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water) immediately before use. [3]
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne and azide solutions.
-
Add the ligand solution (e.g., 0.05 eq).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 eq).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq).[1]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures to remove the copper catalyst and other reagents.
-
General Protocol for Bioconjugation
This protocol is adapted for labeling biomolecules in an aqueous buffer.
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate or HEPES, pH 7-7.5).
-
Prepare a stock solution of the azide-containing label (e.g., a fluorescent dye) in DMSO or water.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use. [3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide label (typically in 2-10 fold excess).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions (e.g., to final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA). Let this stand for 1-2 minutes.[6][11]
-
Add the copper/ligand premix to the biomolecule/azide solution.
-
Initiate the reaction by adding the sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
Purify the labeled biomolecule using a suitable method to remove the excess reagents and copper catalyst (e.g., size exclusion chromatography, dialysis, or spin filtration).
-
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Proteins Labeled with N-(Azido-PEG2)-N-biotin-PEG3-acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of proteins labeled with N-(Azido-PEG2)-N-biotin-PEG3-acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful purification workflow.
Frequently Asked Questions (FAQs)
Labeling Reaction
Q1: How do I attach this compound to my protein of interest?
A1: The terminal carboxylic acid group on the this compound linker can be covalently attached to primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on your protein. This is typically achieved using carbodiimide (B86325) chemistry, specifically with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4]
Q2: What is the role of each component in the this compound linker?
A2: This is a heterobifunctional linker with three key components:
-
N-biotin: This provides a high-affinity binding moiety for streptavidin or avidin (B1170675), which is utilized for the affinity purification of the labeled protein.[5]
-
PEG (Polyethylene Glycol) spacers (PEG2 and PEG3): These flexible, hydrophilic linkers increase the solubility of the labeled protein and reduce steric hindrance, improving the accessibility of the biotin (B1667282) for binding to streptavidin.[6][]
-
Azido (N3) group: This functional group is used in "click chemistry," a highly specific and efficient reaction. It allows for the subsequent attachment of a molecule containing an alkyne group, providing a versatile method for further modification of your protein.[5][6][8]
-
Acid (carboxylic acid): This functional group is used to conjugate the linker to the protein.[]
Q3: What buffer conditions are optimal for the EDC/NHS labeling reaction?
A3: A two-step reaction with different pH conditions is often recommended for optimal efficiency. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-6.0 (e.g., in a MES buffer). The subsequent reaction of the NHS-activated linker with the primary amines on the protein is most efficient at a pH of 7.2-8.5 (e.g., in a PBS buffer).[1][4] It is crucial to use amine-free buffers, such as PBS or MES, as buffers containing primary amines (e.g., Tris or glycine) will compete in the reaction.[6][10]
Purification Process
Q4: What is the first and most critical step after the labeling reaction?
A4: It is essential to remove the excess, unreacted this compound before proceeding to affinity purification.[11] If not removed, the free biotinylated linker will compete with your labeled protein for binding sites on the streptavidin resin, leading to a significantly lower purification yield.[11] Common methods for removal include dialysis, size-exclusion chromatography (desalting columns), or ultrafiltration spin columns.[11]
Q5: Which affinity resin is best: streptavidin, avidin, or NeutrAvidin?
A5: For most applications, streptavidin and NeutrAvidin are preferred over avidin. Streptavidin is non-glycosylated, which reduces the chance of non-specific binding. NeutrAvidin is a deglycosylated version of avidin with a more neutral isoelectric point, further minimizing non-specific interactions.[11] Streptavidin-coated resins, including magnetic beads, are a common and effective starting point.[11]
Q6: My protein is sensitive to harsh elution conditions. What are my options for eluting it from the streptavidin resin?
A6: The strong interaction between biotin and streptavidin often necessitates harsh, denaturing conditions for elution. However, for sensitive proteins, several milder alternatives exist:
-
Competitive Elution: Using a high concentration of free biotin (e.g., 2-10 mM) can displace the biotinylated protein from the resin. This method is non-denaturing and helps preserve protein activity.[11] Combining this with gentle heating (e.g., 95°C for 5 minutes) can enhance elution efficiency.[11]
-
Engineered Streptavidin (e.g., Strep-Tactin®): These are modified forms of streptavidin that bind biotin with a lower affinity, allowing for elution under mild, physiological conditions with an excess of free biotin.[11]
-
Cleavable Linkers: If you anticipate issues with elution, consider using a biotinylation reagent that incorporates a cleavable linker (e.g., disulfide or acid-labile). This allows the protein to be released by adding a specific cleaving agent (like DTT for a disulfide linker) while the biotin tag remains bound to the resin.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotinylation | Inefficient labeling reaction. | - Ensure all labeling reagents (EDC, NHS, linker) are fresh and properly stored. EDC and NHS are moisture-sensitive.[4][10]- Optimize the molar ratio of the labeling reagent to the protein. A 20-fold molar excess is a common starting point, but this may need to be adjusted.[10]- Confirm the reaction buffer is free of primary amines (e.g., Tris, glycine) and is at the optimal pH for each step of the reaction.[6][10] |
| Protein precipitation during labeling. | - Over-labeling can lead to protein aggregation. Reduce the molar excess of the biotinylation reagent.[6]- Ensure the buffer composition and pH are suitable for your protein's stability.[6] | |
| Low Yield of Purified Protein | Incomplete removal of free biotinylated linker. | - Thoroughly remove excess, unreacted linker after the labeling reaction using desalting columns, dialysis, or ultrafiltration.[11] |
| Suboptimal binding to streptavidin resin. | - Ensure you are not overloading the resin; check the manufacturer's specifications for binding capacity.- Increase the incubation time of the labeled protein with the resin (e.g., 1-2 hours at room temperature or overnight at 4°C).- Confirm the binding buffer has an optimal pH and salt concentration (e.g., PBS). | |
| Loss of protein during wash steps. | - If the target protein is found in the wash fractions, the wash conditions may be too stringent. Reduce the detergent or salt concentration in the wash buffer.- Perform the minimum number of washes necessary to remove non-specific binders. | |
| Inefficient elution. | - The biotin-streptavidin interaction is very strong. Harsh conditions may be necessary.- For competitive elution with free biotin, you may need to optimize the biotin concentration, pH, and incubation time.[11]- If using denaturing conditions, ensure the buffer is at the correct pH (e.g., 0.1 M Glycine-HCl, pH 2.5-2.8).[11] | |
| High Background/Non-specific Binding | Protein binding to the affinity matrix itself. | - Pre-clear the cell lysate with streptavidin beads before adding your biotinylated protein to remove endogenously biotinylated proteins and other non-specific binders.- Use an appropriate blocking buffer (e.g., 5% BSA in TBST) during subsequent immunoassays. Avoid using milk as a blocking agent due to its endogenous biotin content.[6] |
| Inconsistent Results | Variability in reagent preparation. | - Prepare fresh stock solutions of labeling reagents for each experiment, as they can degrade over time.[6][10]- Accurately determine the protein concentration before each labeling reaction to ensure consistent molar ratios.[6] |
Data Presentation
Table 1: Comparison of Elution Methods for Biotinylated Proteins
| Elution Method | Principle | Typical Conditions | Reported Efficiency | Advantages | Disadvantages |
| Competitive Elution | Excess free biotin competes for the binding sites on streptavidin. | 2-10 mM Biotin in a suitable buffer, pH 8.5-10.5. | >85% | Non-denaturing, preserves protein activity. | Can be slow and may require optimization of biotin concentration and pH. |
| Denaturing Conditions | Harsh reagents disrupt the streptavidin structure, releasing the biotinylated molecule. | 0.1 M Glycine-HCl, pH 2.5-2.8; 8M Guanidine-HCl, pH 1.5. | High | Rapid and effective. | Denatures the purified protein and the streptavidin resin. |
| Heat and Detergent | Heat and detergents weaken the biotin-streptavidin interaction. | 0.4% SDS, 25 mM Biotin, 95°C for 5 min. | 40-60% | Can be milder than strong denaturants. | May not be fully efficient and can still lead to some protein denaturation. |
| On-Bead Digestion | Proteases are used to cleave the target protein from the beads, leaving the biotinylated tag bound. | Trypsin digestion directly on the beads. | >90% for digestible proteins | Useful for downstream mass spectrometry analysis. | The purified protein is digested into peptides; potential for streptavidin contamination in the eluate. |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound using EDC/NHS Chemistry
This protocol describes a two-step method for labeling a protein with a carboxyl-containing linker.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein: Ensure the protein is in an amine-free buffer (e.g., PBS or MES) at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, perform a buffer exchange.
-
Prepare Reagent Solutions: Immediately before use, prepare solutions of the this compound linker, EDC, and NHS in the appropriate solvent (e.g., DMSO or DMF for the linker, and Activation Buffer for EDC/NHS). These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[4][10]
-
Activate the Linker: a. In a microcentrifuge tube, add the desired amount of this compound. b. Add EDC and NHS. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the biotin linker. c. Incubate for 15 minutes at room temperature.
-
Label the Protein: a. Add the activated linker solution to the protein solution. A 20-fold molar excess of the linker to the protein is a typical starting point.[10] The final concentration of any organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted linker. Incubate for 15 minutes.
-
Remove Excess Reagents: Remove the unreacted labeling reagent and byproducts using a desalting column or by dialysis against PBS. This step is crucial for the subsequent affinity purification.[11]
Protocol 2: Affinity Purification of Biotinylated Protein
Materials:
-
Biotinylated protein from Protocol 1
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer (choose one based on your protein's stability, see Table 1)
-
Neutralization Buffer (if using low pH elution): 1 M Tris-HCl, pH 8.5
Procedure:
-
Prepare the Streptavidin Resin: a. Resuspend the streptavidin resin in the vial. b. Transfer the required amount of slurry to a new tube. c. Wash the resin 2-3 times with Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose (B213101) beads, centrifuge at a low speed (e.g., 500 x g) for 1 minute.
-
Bind the Biotinylated Protein: a. Add the biotinylated protein solution (with excess linker removed) to the equilibrated streptavidin resin. b. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Wash the Resin: a. Pellet the resin (by centrifugation or with a magnetic stand) and discard the supernatant. b. Add Binding/Wash Buffer, resuspend the resin, and mix for 5 minutes. c. Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
Elute the Protein: a. Add the chosen Elution Buffer to the washed resin. b. Incubate under the appropriate conditions (e.g., room temperature for denaturing buffers, or 95°C for 5 minutes for competitive elution with heat). c. Pellet the resin and carefully collect the supernatant, which contains your purified protein.
-
Neutralize (if applicable): If a low pH elution buffer was used, immediately add the Neutralization Buffer to the eluate to bring the pH back to a neutral range.
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for low purification yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. N3-PEG-Biotin, Azide-PEG-Biotin - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
stability of N-(Azido-PEG2)-N-biotin-PEG3-acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of N-(Azido-PEG2)-N-biotin-PEG3-acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound at -20°C.[1][2][3] For short-term use, storage at 2-8°C is acceptable.[1] It is crucial to protect the compound from moisture and light.[1] When preparing stock solutions, it is advisable to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: How should I prepare an aqueous working solution of this compound?
This compound has limited solubility in aqueous buffers.[1] To prepare an aqueous working solution, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3] Once dissolved, this stock solution can be diluted with the desired aqueous buffer to the final working concentration. If using water as the solvent for a stock solution, it should be diluted to the working solution, then filtered and sterilized with a 0.22 μm filter before use.[4]
Q3: What is the general stability of this compound in aqueous solutions?
-
PEG Linker: The polyethylene (B3416737) glycol (PEG) backbone, composed of ether linkages, is generally stable in aqueous solutions.[5] However, the linkages connecting the PEG chain to other molecules can be susceptible to degradation.[5] In this specific molecule, the linkages are primarily stable amide and ether bonds.
-
Azide (B81097) Group: The azide group is generally stable in aqueous solutions and is commonly used in bioorthogonal "click chemistry" reactions performed in aqueous buffers.[6] However, azides can be sensitive to light, so it is recommended to protect solutions from light.[1][7]
-
Biotin (B1667282) Moiety: Biotin is stable in moderately acidic to neutral aqueous solutions. Its stability decreases in solutions with a pH above 9.
Q4: What are the primary applications of this compound?
This reagent is primarily used for bioconjugation through "click chemistry."[2][4] The terminal azide group allows for the covalent attachment of biotin to alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[1] This enables various applications, including:
-
Target identification and isolation of binding partners.[1]
-
Protein-protein interaction studies via pull-down assays.[1]
-
Development of Proteolysis Targeting Chimeras (PROTACs).[4]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in experiments such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and subsequent pull-down assays.
Issue 1: Low or No Product Yield in Click Reaction
| Potential Cause | Recommended Solution |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst is essential for the CuAAC reaction and is easily oxidized to the inactive Cu(II) state.[1] Ensure a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), is used to reduce Cu(II) to Cu(I) in situ. It is recommended to add the copper sulfate (B86663) solution to the reaction mixture before the sodium ascorbate.[1] |
| Degraded Reagents | The azide or alkyne starting materials may have degraded. Verify the purity and integrity of your reagents. Store the this compound protected from light.[1] |
| Suboptimal Reagent Concentrations | The stoichiometry of the reactants is critical for a successful reaction. Optimize the molar ratio of the biotin-azide reagent to the alkyne-modified molecule. |
Issue 2: High Background or Non-Specific Binding in Pull-Down Assays
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unreacted Biotin-Azide Reagent | Excess, unreacted biotin-azide reagent will bind to streptavidin beads and compete with your biotinylated molecule of interest.[1] Ensure thorough removal of unreacted reagents after the click reaction using methods like dialysis or size-exclusion chromatography.[1] |
| Insufficient Blocking of Streptavidin Beads | Unoccupied biotin-binding sites on the streptavidin beads can non-specifically bind to other proteins in your sample.[1] Pre-block the beads with a solution of free biotin before adding your cell lysate or sample.[1] |
| Presence of Endogenously Biotinylated Proteins | Many cells contain naturally biotinylated proteins that will bind to streptavidin beads.[1] To minimize interference, consider a pre-clearing step by incubating your sample with streptavidin beads before performing the pull-down with your biotinylated sample.[1] |
Data Summary
Storage and Handling Recommendations
| Condition | Recommendation | Reference |
| Long-Term Storage (Solid) | -20°C | [1][2][3] |
| Short-Term Storage (Solid) | 2-8°C | [1] |
| Protection | Protect from moisture and light | [1] |
| Stock Solution Preparation | Dissolve in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer. | [1][3] |
| Aqueous Solution Handling | If prepared directly in water, filter and sterilize before use. | [4] |
| Stock Solution Storage | Aliquot into single-use volumes to avoid freeze-thaw cycles. | [1] |
Experimental Protocols
General Protocol for Biotinylation of an Alkyne-Modified Protein via CuAAC
This protocol provides a general workflow. Optimal conditions may vary depending on the specific protein and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the this compound stock solution. A 2-5 fold molar excess of the biotin-azide reagent relative to the protein is a good starting point.[1]
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Gently vortex the mixture.
-
-
Initiate the Reaction:
-
Purification:
-
Remove excess reagents and purify the biotinylated protein using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography.[1]
-
Visualizations
Caption: Structure of this compound.
Caption: Experimental workflow for biotinylation and pull-down.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 3. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. researchgate.net [researchgate.net]
common side reactions with amine-reactive biotinylation reagents
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using amine-reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions with amine-reactive biotinylation reagents?
The most prevalent side reactions include hydrolysis of the biotinylation reagent, modification of amino acids other than lysine (B10760008), protein aggregation, and loss of protein function.[1][2] NHS-ester reagents, while targeting primary amines on lysine residues and the N-terminus, can also react with other nucleophilic residues like serine, tyrosine, and histidine under certain conditions, leading to a heterogeneous product.[1][2] Furthermore, isothiocyanates, another class of amine-reactive reagents, can react with thiols to form dithiocarbamates, a reversible reaction that can influence the stability of the linkage.[3]
Q2: My protein is aggregating after biotinylation. What could be the cause and how can I fix it?
Protein aggregation is a common issue that can arise from several factors during biotinylation.[4][5]
-
Over-biotinylation: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[6][7] To mitigate this, it is crucial to optimize the molar ratio of the biotin (B1667282) reagent to the protein. Start with a lower molar excess and empirically determine the optimal ratio that provides sufficient labeling without causing precipitation.[5][7]
-
Solvent Effects: For biotinylation reagents that are not water-soluble, the use of organic solvents like DMSO or DMF can destabilize the protein.[5] It is recommended to keep the volume of the organic solvent to a minimum, ideally less than 10% of the total reaction volume.[7]
-
Suboptimal Buffer Conditions: The pH of the reaction buffer can significantly impact protein stability. If the pH is too close to the protein's isoelectric point (pI), its solubility will be reduced, increasing the likelihood of aggregation.[5] Ensure the buffer pH is optimal for your protein's stability, which is typically between 7.2 and 8.5 for NHS-ester reactions.[7]
-
Modification of Critical Residues: Biotinylation of lysine residues that are crucial for maintaining the protein's tertiary or quaternary structure can lead to instability and aggregation.[5]
Q3: I'm observing high background or non-specific binding in my downstream application. What is the source of this issue?
Non-specific binding can obscure results in applications like ELISA, Western blotting, and pull-down assays. The primary causes include:
-
Excess Unreacted Biotin: Incomplete removal of free biotin after the labeling reaction is a major contributor to high background.[7] Free biotin will compete with your biotinylated protein for binding to avidin (B1170675) or streptavidin.[7] Thorough purification using dialysis or a desalting column is essential.[7]
-
Over-biotinylation: As with aggregation, excessive labeling can increase the hydrophobicity of the protein, leading to non-specific sticking to surfaces and other proteins.[6]
-
Endogenous Biotin: Some samples, particularly from tissues like the liver and brain, contain endogenous biotin that can lead to high background.[8]
-
Non-specific Binding of Avidin/Streptavidin: The avidin or streptavidin conjugate itself can bind non-specifically to other components in your assay.[6][9] Proper blocking steps are crucial to prevent this.[6]
Q4: Why is my biotinylation efficiency low?
Several factors can lead to inefficient labeling of your target protein:
-
Hydrolysis of the Biotinylation Reagent: NHS-ester reagents are moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering them inactive.[10][11][12] It is critical to use fresh, high-quality reagents and to prepare solutions immediately before use.[7][13] Reagents should be stored in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation.[10][11][12]
-
Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the primary amines on your protein for reaction with the NHS-ester, significantly reducing labeling efficiency.[14][15][16] Always perform biotinylation in an amine-free buffer like PBS or HEPES.[17][18]
-
Incorrect pH: The reaction between NHS esters and primary amines is pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[7][18][19] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically.[18][19]
-
Insufficient Molar Excess of Biotin Reagent: For efficient labeling, a molar excess of the biotin reagent over the protein is required. A common starting point is a 10- to 20-fold molar excess.[17]
Troubleshooting Guides
Problem: Protein Aggregation/Precipitation
| Possible Cause | Recommended Solution |
| Over-biotinylation | Reduce the molar ratio of biotin reagent to protein. Perform a titration to find the optimal ratio.[5][7] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is optimal for your protein's stability and not too close to its pI.[5] |
| Organic Solvent Destabilization | Minimize the volume of organic solvent (e.g., DMSO, DMF) used to dissolve the biotin reagent.[7] Consider using a water-soluble Sulfo-NHS ester.[20] |
| High Protein Concentration | Perform the reaction at a lower protein concentration.[5] |
| Reaction Temperature | If your protein is temperature-sensitive, perform the reaction at 4°C for a longer duration instead of at room temperature.[14] |
Problem: High Background/Non-Specific Binding
| Possible Cause | Recommended Solution |
| Incomplete Removal of Free Biotin | Improve the post-reaction purification step. Use extensive dialysis or an appropriate size-exclusion chromatography column.[7] |
| Over-biotinylation | Reduce the molar excess of the biotin reagent during the labeling reaction.[6] |
| Non-specific Binding of Avidin/Streptavidin | Optimize your blocking buffer and increase the number and duration of wash steps.[6] Include a mild detergent like Tween-20 in the wash buffer.[6] |
| Endogenous Biotin in Sample | Use an avidin/streptavidin blocking step before adding your biotinylated probe.[8] |
Problem: Low Biotinylation Efficiency
| Possible Cause | Recommended Solution |
| Hydrolyzed/Inactive Reagent | Use a fresh vial of high-quality biotinylation reagent. Prepare the reagent solution immediately before use.[7][13] |
| Competing Primary Amines in Buffer | Exchange the protein into an amine-free buffer (e.g., PBS, HEPES) before the reaction.[17][18] |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[7][18] |
| Insufficient Molar Excess | Increase the molar ratio of the biotin reagent to the protein. A 20-fold or higher excess may be needed for dilute protein solutions.[14] |
| Inaccessible Amine Groups | If primary amines are not accessible, consider using a biotinylation reagent that targets a different functional group, such as sulfhydryls.[21][22] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester hydrolysis.[7][18] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help preserve the integrity of sensitive proteins, but require longer incubation times.[14] |
| Incubation Time | 30 minutes - 2 hours (Room Temp) or 2 hours - Overnight (4°C) | Should be optimized for each specific protein.[14] |
| Molar Excess of Biotin | 10- to 40-fold | A higher excess may be needed for dilute protein solutions.[17] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris or glycine will quench the reaction.[14][15] |
Table 2: Hydrolysis Rates of NHS Esters
| pH | Half-life at 4°C | Half-life at Room Temperature |
| 7.0 | 4-5 hours | ~1 hour[18] |
| 8.0 | 1 hour | - |
| 8.6 | 10 minutes | - |
| 9.0 | - | minutes[10][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with an NHS-Ester Reagent
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[17] If necessary, perform dialysis or use a desalting column to exchange the buffer.[23]
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotinylation reagent in an appropriate solvent (e.g., DMSO for NHS esters, or water for Sulfo-NHS esters).[13][23]
-
Reaction Incubation: Add the desired molar excess of the biotin reagent to your protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours to overnight at 4°C.[14][23]
-
Quench Reaction (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[7][13]
-
Remove Excess Biotin: Purify the biotinylated protein from unreacted biotin and byproducts using extensive dialysis or a desalting column.[7][23] This step is critical to prevent interference in downstream applications.[7]
Protocol 2: HABA Assay to Determine the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[23]
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS. The absorbance of this solution at 500 nm should be between 0.9 and 1.3.[23]
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Measure the absorbance of the solution again at 500 nm. The decrease in absorbance is proportional to the amount of biotin in your sample, as biotin displaces HABA from the avidin binding sites.[23]
-
Calculate Biotin Concentration: Use the change in absorbance and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin in your sample. From this, you can determine the molar ratio of biotin to protein.
Visualizations
Caption: Experimental workflow for amine-reactive biotinylation.
Caption: Troubleshooting flowchart for low biotinylation efficiency.
Caption: Common reactions involving Biotin-NHS esters.
References
- 1. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. interchim.fr [interchim.fr]
- 20. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 21. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Biotinylation - Wikipedia [en.wikipedia.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up Bioconjugation with PEG Linkers
Welcome to the Technical Support Center for scaling up bioconjugation with PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the scaling up of PEGylation processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a PEGylation reaction?
A1: Scaling up PEGylation reactions introduces several challenges that can affect product quality, yield, and reproducibility. The most significant challenges include:
-
Reaction Control and Reproducibility: Maintaining consistent reaction conditions such as stoichiometry, pH, and temperature on a larger scale is crucial to ensure uniform product quality.[1] Issues like localized concentration gradients and inefficient mixing become more pronounced at scale.[1]
-
Purification and Separation: The purification of the desired PEGylated conjugate from a complex mixture of unreacted starting materials, excess PEG, and various PEGylated species (e.g., mono-, di-, poly-PEGylated products, and positional isomers) is a primary bottleneck.[1][2][3] The physicochemical similarities between these species make separation difficult at a preparative scale.[1][4]
-
Heterogeneity: PEGylation often results in a heterogeneous mixture of products, which can be a significant hurdle for regulatory approval and may affect the drug's pharmacokinetic profile.[1][5][6] This heterogeneity arises from the distribution of the number of PEG moieties grafted to the biomolecules.[6]
-
Analytical Characterization: Developing and validating robust analytical methods to accurately quantify the degree of PEGylation, identify impurities, and ensure batch-to-batch consistency is critical.[1][5][7]
Q2: How does the quality of the PEG reagent impact the scaled-up synthesis?
A2: The quality of the PEG reagent is a critical factor for a successful and reproducible scale-up. Impurities in the PEG reagent can lead to side reactions and the formation of undesired byproducts, which complicates the purification process.[1] Furthermore, the polydispersity of conventional PEG reagents can result in a heterogeneous final product, which can be a significant hurdle for regulatory approval and may affect the drug's pharmacokinetic profile.[1] Using well-characterized, high-purity, and low-polydispersity PEG is crucial for a reproducible and scalable process.[1]
Q3: What are the key reaction parameters to optimize for a successful scale-up?
A3: For a successful scale-up of a PEGylation reaction, the following parameters should be carefully optimized:
-
Stoichiometry: The molar ratio of the PEG reagent to the protein needs to be optimized to control the degree of PEGylation.[8] While a slight excess of the PEG reagent is often necessary, a very large excess will make downstream removal more challenging.[1]
-
pH: The pH of the reaction buffer is critical, especially when using pH-sensitive linkers like NHS esters. For NHS-PEG reactions, a pH between 7.5 and 8.5 is generally optimal.[9]
-
Temperature: Reaction rates are temperature-dependent.[10] The temperature should be controlled to ensure consistent reaction kinetics and minimize degradation of the reactants or product.[1][9]
-
Reaction Time: The duration of the reaction influences the extent of PEGylation. It's essential to determine the optimal time to maximize the yield of the desired product while minimizing the formation of byproducts.[9]
-
Mixing: Efficient mixing is crucial at a larger scale to avoid localized concentration gradients and ensure a homogeneous reaction mixture.
Q4: Can PEGylation lead to a loss of biological activity?
A4: Yes, PEGylation can potentially lead to a reduction in the biological activity of the modified protein.[11][12] The attachment of PEG chains can cause steric hindrance, which may interfere with the protein's interaction with its target receptor or substrate.[13][14][15] The extent of activity loss often depends on the size and location of the attached PEG, as well as the number of PEG chains conjugated to the protein. Longer PEG chains, while beneficial for improving in vivo half-life, are more likely to cause a decrease in in vitro potency.[13][16]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scaling up of PEGylation reactions.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Conjugation Yield | 1. Hydrolysis of activated PEG ester: The PEG reagent may have lost its reactivity due to improper storage or handling, or the reaction conditions (e.g., high pH, long reaction time in aqueous buffer) favor hydrolysis.[17][18] 2. Suboptimal reaction pH: The pH of the reaction mixture is critical for the reaction between the activated ester and the primary amines on the protein.[18] 3. Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) will compete with the target protein for conjugation.[17] 4. Low protein concentration: In dilute protein solutions, the rate of hydrolysis can outcompete the conjugation reaction.[17] | 1. Optimize Reaction pH: For NHS ester chemistry, maintain a pH between 7.2 and 8.5 to balance the reactivity of primary amines and the stability of the ester.[17] 2. Use Fresh Reagents: Prepare solutions of activated PEG immediately before use in an anhydrous solvent like DMSO or DMF, and avoid repeated freeze-thaw cycles.[17][18] 3. Use Amine-Free Buffers: Use buffers such as phosphate-buffered saline (PBS) that do not contain primary amines. 4. Increase Protein Concentration: If possible, increase the protein concentration to favor the desired bimolecular reaction.[17] |
| Product Heterogeneity (High levels of di- or poly-PEGylated species) | 1. High PEG-to-protein molar ratio: Using a large excess of the activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule.[18] 2. Long reaction time: Extended reaction times can lead to the PEGylation of less reactive sites, resulting in a higher degree of modification.[18] | 1. Optimize Molar Ratio: Reduce the molar excess of the PEG reagent. Start with a lower PEG-to-protein ratio (e.g., 1:1 to 5:1) and optimize from there.[18] 2. Shorten Reaction Time: Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal time to stop the reaction when mono-PEGylation is maximized.[18] |
| Difficulty in Removing Unreacted PEG | 1. Ineffective purification method: The chosen purification technique may not be suitable for the size difference between the PEGylated product and the free PEG. 2. Large excess of PEG reagent used: A very large excess of the PEG reagent makes its removal more challenging.[1] | 1. Select Appropriate Purification Method: Size-based separation methods like ultrafiltration/diafiltration or size-exclusion chromatography (SEC) are typically effective.[1][4] Ensure the membrane molecular weight cut-off (MWCO) or the SEC column pore size is appropriate.[1] 2. Optimize Stoichiometry: Use the minimum excess of PEG reagent required for an efficient reaction.[1] |
| Product Aggregation | 1. Hydrophobicity of the payload or linker: The bioconjugate may be less soluble than the starting materials.[19] 2. Unfavorable buffer conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, promoting aggregation.[18] | 1. Use a More Hydrophilic PEG Linker: Consider using a longer or branched PEG linker to improve the solubility of the conjugate.[19] 2. Screen Buffer Conditions: Evaluate a range of pH values and ionic strengths to find conditions that maintain the stability of the conjugate.[18] |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester PEG Linker
Objective: To covalently attach a PEG linker to a protein via primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[18]
-
PEG-NHS Ester (stored at -20°C or lower in a desiccated environment)[18]
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer at a suitable concentration. Ensure the buffer does not contain primary amines like Tris.
-
PEG-NHS Ester Solution Preparation: Allow the vial of PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.[18] Immediately before use, dissolve the required amount of PEG-NHS ester in anhydrous DMSO or DMF.[18]
-
Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically but can range from 5 to 20-fold excess.[20]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[20]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.[20]
-
Purification: Purify the PEGylated conjugate from unreacted PEG and protein using a suitable method such as size-exclusion chromatography (SEC).[9]
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation, purity, and identify any aggregates using techniques like HPLC, SDS-PAGE, and mass spectrometry.[5]
Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Objective: To assess the purity and detect aggregates in a PEGylated protein sample.
Materials:
-
Purified PEGylated protein sample
-
SEC column with an appropriate molecular weight range
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated conjugate in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Analyze the chromatogram to determine the percentage of monomer, aggregates, and any low molecular weight species. The PEGylated protein should elute earlier than the unconjugated protein due to its larger hydrodynamic radius.
Data Presentation
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Length | Typical IC50 Range | General Trend |
| No PEG Linker | Variable | Can be highly potent but may suffer from poor solubility and aggregation.[16] |
| Short PEG Linkers (e.g., PEG2, PEG4) | Generally highly potent | Often associated with high in vitro potency and can provide sufficient hydrophilicity for hydrophobic payloads.[16] |
| Medium PEG Linkers (e.g., PEG8, PEG12) | Potency may be slightly reduced | A trade-off between increased hydrophilicity/solubility and potentially reduced potency.[16] |
| Long PEG Linkers (e.g., PEG24) | Potency often reduced | While significantly improving solubility and in vivo half-life, a decrease in in vitro cytotoxicity is often observed.[16] |
Table 2: Comparison of Analytical Techniques for Characterizing PEGylated Conjugates
| Analytical Technique | Principle | Key Parameters Assessed |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Purity, Aggregation.[5] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Degree of PEGylation, Heterogeneity.[5] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Degree of PEGylation, Positional Isomers.[4][5] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular Weight, Degree of PEGylation, Conjugation Site(s).[5][7] |
| UV/Vis Spectroscopy | Measurement of light absorbance. | Protein Concentration, Degree of PEGylation (if PEG has a chromophore).[5] |
| FTIR Spectroscopy | Measurement of infrared absorption. | Confirmation of PEG attachment, Protein Secondary Structure.[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Successful N-(Azido-PEG2)-N-biotin-PEG3-acid Conjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The heterobifunctional linker, N-(Azido-PEG2)-N-biotin-PEG3-acid, offers a versatile platform for linking a biotin (B1667282) moiety for detection or purification and an azide (B81097) handle for "click" chemistry to a target molecule via its carboxylic acid group. Rigorous analytical confirmation is paramount to ensure the desired conjugate has been formed and to quantify the efficiency of the reaction.
This guide provides an objective comparison of the primary analytical techniques used to confirm successful this compound conjugation. We will delve into the experimental protocols for Mass Spectrometry, FTIR Spectroscopy, and NMR Spectroscopy, presenting supporting experimental data for each. Furthermore, we will compare this linker to alternative conjugation chemistries, providing a comprehensive overview to inform your experimental design.
Primary Methods for Confirming Conjugation
The confirmation of a successful conjugation reaction hinges on the detection of the newly formed covalent bond and the corresponding changes in the physicochemical properties of the product compared to the starting materials. Mass spectrometry, FTIR, and NMR spectroscopy are powerful techniques that provide complementary information to verify the successful synthesis of the desired bioconjugate.
Performance Comparison of Analytical Techniques
| Feature | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Precise mass measurement of the final product, confirming the addition of the linker.[1] | Monitors the disappearance of the azide functional group and the appearance of new bonds.[1] | Provides detailed structural information, confirming the formation of the triazole ring.[1] | Separates the conjugate from starting materials and byproducts.[2] |
| Key Indicator for Conjugation | A mass shift corresponding to the molecular weight of the this compound linker (604.7 g/mol ).[3] | Disappearance of the strong, sharp azide peak around 2100 cm⁻¹.[1] | Appearance of a new signal in the range of 7.5-8.5 ppm characteristic of the triazole proton.[1] | A shift in retention time compared to the unconjugated molecule.[4] |
| Sample Requirement | < 1 mg (often in solution) | ~1-10 mg (solid or liquid) | ~5-25 mg (dissolved in a deuterated solvent) | Variable, depending on detector sensitivity. |
| Analysis Time | Fast (< 30 minutes) | Fast (< 10 minutes) | Slower (minutes to hours) | Moderate (15-60 minutes per sample) |
| Data Interpretation | Moderate to complex, may require data deconvolution for large molecules.[5] | Relatively simple, focused on a specific spectral region. | Complex, requires expertise in spectral assignment. | Relatively simple, based on peak retention and area. |
| Quantitative Capability | Can be quantitative with appropriate standards.[6] | Primarily qualitative for this application, though can be semi-quantitative. | Can be quantitative (qNMR). | Highly quantitative. |
Experimental Protocols
Mass Spectrometry (MALDI-TOF)
Mass spectrometry provides a direct and highly sensitive method for confirming conjugation by detecting the mass increase in the target molecule corresponding to the addition of the this compound linker.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the unconjugated molecule, the this compound linker, and the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[1]
-
-
Matrix Solution Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[7]
-
-
MALDI Plate Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the sample solution to the matrix spot.
-
Allow the mixture to air-dry completely at room temperature, allowing for co-crystallization of the sample and matrix.[1]
-
-
Data Acquisition:
-
Load the MALDI plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflector mode over an appropriate m/z range to detect the starting materials and the expected conjugated product.[1]
-
Calibrate the instrument using a standard peptide or protein mixture.
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that can confirm conjugation by monitoring the disappearance of the azide functional group's characteristic vibrational frequency.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the this compound linker and the purified conjugate. Samples can be in solid form (as a KBr pellet) or as a thin film evaporated on an IR-transparent window. For Attenuated Total Reflectance (ATR)-FTIR, samples can be analyzed directly.
-
-
Data Acquisition:
-
Acquire the FTIR spectra of both the starting linker and the final conjugate over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Examine the spectral region around 2100 cm⁻¹.[8]
-
The spectrum of the this compound linker will show a strong, sharp absorption peak in this region, which is characteristic of the azide (N₃) asymmetric stretch.[8]
-
A successful "click" chemistry reaction will result in the disappearance or significant reduction of this azide peak in the spectrum of the conjugated product, as the azide is converted to a triazole.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, offering definitive proof of the formation of the triazole ring resulting from the "click" chemistry reaction.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount (typically 5-25 mg) of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Analyze the chemical shifts in the spectrum. The key indicator of a successful 1,3-dipolar cycloaddition is the appearance of a new, distinct singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm.[9] This signal corresponds to the proton on the newly formed 1,2,3-triazole ring.
-
Concurrently, the signals corresponding to the protons on the alkyne starting material will disappear.
-
Alternative Conjugation Methods
While this compound is a versatile linker, several alternatives with different reactive functionalities are available. The choice of linker depends on the available functional groups on the target molecule and the desired stability of the resulting linkage.
Comparison with Alternative Linkers
| Linker Type | Reactive Groups | Target Residues | Bond Formed | Key Advantages | Key Disadvantages |
| This compound | Azide, Carboxylic Acid | Alkyne, Amine | Triazole, Amide | Bioorthogonal "click" chemistry is highly specific and efficient.[10] | Requires a copper catalyst for CuAAC, which can be cytotoxic.[11] |
| Maleimide-PEG-NHS Ester | Maleimide (B117702), NHS Ester | Thiol (Cysteine), Amine (Lysine) | Thioether, Amide | Highly selective for thiols at pH 6.5-7.5.[12] | The thioether bond can be reversible in the presence of other thiols.[13] |
| DBCO-PEG-NHS Ester | Dibenzocyclooctyne (DBCO), NHS Ester | Azide, Amine | Triazole, Amide | Copper-free "click" chemistry, highly biocompatible.[14] | DBCO is a bulky group which may affect the properties of the conjugate. |
| Staudinger Ligation (Phosphine-Azide) | Phosphine, Azide | Azide, Phosphine | Amide | Bioorthogonal and metal-free.[15] | Can have slower reaction kinetics compared to "click" chemistry.[16] |
Confirmation of Alternative Conjugations
-
Maleimide-PEG-NHS Ester: Successful conjugation is confirmed by the disappearance of the maleimide protons (around 6.6-6.8 ppm in ¹H NMR) and a mass increase corresponding to the linker.
-
DBCO-PEG-NHS Ester: Confirmation is achieved by observing the disappearance of the azide peak in FTIR and the appearance of triazole protons in ¹H NMR, along with the expected mass shift in MS.
-
Staudinger Ligation: This reaction is confirmed by the disappearance of the azide peak in FTIR and the formation of a new amide bond, which can be detected by both FTIR and MS.
Visualizing the Workflow and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 11. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is fundamental to unraveling complex biological processes. Biotin-PEG labeling of peptides, coupled with mass spectrometry, has become an indispensable tool for a wide range of applications, from identifying protein-protein interactions to profiling cell surface proteomes. The choice of biotinylating reagent and the subsequent analytical workflow can significantly impact the quality and reproducibility of experimental results.
This guide provides an objective comparison of different approaches for the mass spectrometry analysis of biotin-PEG labeled peptides, supported by experimental data. We will delve into a comparison of biotinylation reagents, enrichment strategies, and mass spectrometry fragmentation techniques, providing detailed protocols to aid in your experimental design.
Comparing Biotinylation Reagents: A Balancing Act of Accessibility and Analysis
The selection of a biotinylation reagent is a critical first step that influences enrichment efficiency and the subsequent mass spectrometric analysis. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm between the biotin (B1667282) moiety and the reactive group can enhance the accessibility of the biotin for capture by streptavidin, yet it also adds to the complexity of the resulting peptide. Here, we compare several common biotinylation strategies.
| Feature | Short-Chain Biotin (e.g., NHS-Biotin) | Biotin-PEG Reagents (e.g., Biotin-PEG4-NHS) | Cleavable Biotin Reagents (e.g., NHS-SS-Biotin) | Photocleavable Biotin Reagents (e.g., PC-Biotin-NHS) |
| Spacer Arm Length | Short | Variable (e.g., 4, 8, 12 PEG units) | Variable (includes a cleavable linker) | Variable (includes a photocleavable linker) |
| Hydrophilicity | Moderate | High | Moderate to High | High |
| Steric Hindrance | High | Low | Moderate | Low |
| Enrichment Efficiency | Moderate to High | High | High | High |
| MS Compatibility | Can cause ion suppression | Good, but PEG heterogeneity can complicate spectra | Excellent (biotin is removed before MS) | Excellent (biotin is removed before MS) |
| Key Advantage | Commercially available and widely used | Reduced steric hindrance improves capture | Avoids biotin-related issues in MS analysis | Gentle and specific elution from streptavidin beads |
| Key Disadvantage | Steric hindrance can limit capture of some biotinylated proteins | PEG heterogeneity can complicate data analysis | Requires an additional cleavage step | Requires a UV light source for elution |
Enrichment Strategies: On-Bead Digestion vs. Peptide-Level Capture
A pivotal step in the analysis of biotinylated proteins is the enrichment of the labeled species. Traditionally, this has involved the capture of intact biotinylated proteins on streptavidin beads followed by on-bead digestion. However, a newer approach, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), involves the digestion of the entire proteome before the enrichment of biotinylated peptides.[1][2] This seemingly subtle change in the workflow has a profound impact on the number and quality of identifications.
| Parameter | Conventional Protein-Level Enrichment (On-Bead Digestion) | DiDBiT (Peptide-Level Enrichment) |
| Identified Biotinylated Proteins | 4 (2% of total)[1] | 1195 (78% of total)[1] |
| Identified Biotinylated Peptides | 293 (~40% of total identified peptides in elution)[2] | 10,715 (>85% of total identified peptides)[1][2] |
| Ratio of Modified to Unmodified Peptides | Low (many co-purified, unmodified peptides) | High (highly specific for biotinylated peptides)[1] |
| Overall Efficiency | Lower, susceptible to loss of biotinylated proteins during washing steps | Significantly higher, up to a 200-fold improvement in the detection of biotinylated proteins[1][2] |
The DiDBiT method significantly reduces sample complexity in the mass spectrometer, leading to a much higher yield of enriched biotinylated peptides and a dramatic increase in the identification of biotin-labeled proteins.[1][2]
Mass Spectrometry Fragmentation: Choosing the Right Tool for the Job
Once the biotin-PEG labeled peptides are enriched, the next challenge is to obtain high-quality fragmentation spectra for confident identification. The choice of fragmentation technique is critical, especially for modified peptides. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
| Fragmentation Method | Principle | Advantages for Biotin-PEG Peptides | Disadvantages for Biotin-PEG Peptides |
| Collision-Induced Dissociation (CID) | Collision with an inert gas leads to fragmentation of the peptide backbone. | Well-established and widely available. Generates characteristic b- and y-type ions. | Can lead to the loss of the labile biotin-PEG modification as a neutral loss, reducing the number of informative backbone fragments. Less effective for highly charged peptides. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that occurs in a separate collision cell, allowing for the detection of low-mass fragment ions. | Produces high-resolution and accurate mass fragment ion spectra. Can provide more complete fragmentation than CID. | Can also result in the neutral loss of the modification. |
| Electron Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged peptide, leading to fragmentation of the peptide backbone. | Preserves labile modifications like biotin-PEGylation. Generates c- and z-type ions, providing complementary information to CID/HCD. Particularly effective for highly charged and longer peptides. | Can be less efficient for doubly charged peptides. Slower scan speed compared to CID/HCD. |
For biotin-PEG labeled peptides, a combination of fragmentation methods is often the most powerful approach. For instance, a decision-tree method where the charge state of the precursor ion determines the fragmentation method (e.g., HCD for 2+ ions and ETD for 3+ and higher charge state ions) can maximize the number of identified peptides.
Experimental Protocols
Protocol 1: Biotin-PEG Labeling of Peptides
This protocol describes the labeling of primary amines (N-terminus and lysine (B10760008) side chains) with an NHS-ester activated Biotin-PEG reagent.
-
Peptide Preparation: Dissolve the peptide sample in an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0, to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Reaction: Add a 5 to 20-fold molar excess of the Biotin-PEG-NHS ester solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM, and incubate for 15-30 minutes.
-
Removal of Excess Reagent: Remove unreacted Biotin-PEG-NHS ester using a desalting spin column or dialysis.
Protocol 2: Enrichment of Biotin-PEG Labeled Peptides (DiDBiT Method)
This protocol is adapted from the DiDBiT method for the enrichment of biotinylated peptides from a complex mixture.[1][2]
-
Protein Digestion: Digest the entire protein sample into peptides using a suitable protease, such as trypsin.
-
Sample Clarification: Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% and centrifuge at 20,000 x g for 20 minutes to remove any insoluble material.[1]
-
Bead Preparation: Wash streptavidin-coated magnetic beads twice with a binding buffer (e.g., PBS).
-
Binding: Add the clarified peptide sample to the washed beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Washing:
-
Wash the beads three times with the binding buffer.
-
Wash the beads twice with a high-salt buffer (e.g., 1 M NaCl in PBS) to remove non-specific binders.
-
Wash the beads twice with a low-salt buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to remove residual salts.
-
-
Elution: Elute the bound biotinylated peptides from the beads using a solution of 80% acetonitrile (B52724) and 0.1% formic acid.[1] Incubate for 10-15 minutes at room temperature. Collect the eluate. Repeat the elution for a total of five times.[1]
-
Sample Preparation for MS: Dry the combined eluates in a vacuum centrifuge and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 3: LC-MS/MS Analysis of Biotin-PEG Labeled Peptides
This protocol provides general parameters for the analysis of enriched biotinylated peptides.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60-90 minutes. This may need to be optimized to ensure good separation of the more hydrophobic biotinylated peptides.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Use a combination of HCD and ETD based on precursor charge state.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis:
-
Database Search: Search the MS/MS data against a relevant protein database using a search engine such as Sequest or Mascot.
-
Modifications: Include the mass of the biotin-PEG reagent as a variable modification on lysine residues and the N-terminus.
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and biological context, we provide the following diagrams created using the DOT language.
References
Quantifying Biotin Incorporation: A Comparative Guide to the HABA Assay and Modern Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of biotin (B1667282) incorporation is a critical checkpoint in a multitude of applications, from immunoassays to targeted drug delivery. The degree of biotinylation can significantly impact the performance and reproducibility of these technologies. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with contemporary methods for quantifying biotin incorporation, supported by experimental data and detailed protocols to inform your selection of the most appropriate technique.
At a Glance: Comparison of Biotin Quantification Assays
The choice of a biotin quantification assay depends on several factors, including the required accuracy, sensitivity, sample availability, and available equipment. The following table summarizes the key features of the HABA assay and its primary alternatives.
| Feature | HABA Assay | Fluorescent Avidin (B1170675) Assay | ChromaLINK™ Assay | QuantTag™ Assay | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[1] | Fluorometric; displacement of a quencher from fluorescently-labeled avidin by biotin.[2][3] | Spectrophotometric; direct detection of a UV-traceable chromophore incorporated with biotin.[2] | Colorimetric; chemical reaction with the biotin molecule.[2] | Measures the mass-to-charge ratio to determine the precise mass of the biotinylated molecule.[2] |
| Accuracy | Low to Moderate; prone to underestimation.[2][4] | Moderate to High.[5] | High.[2] | High.[1] | Very High (Gold Standard).[2] |
| Sensitivity | Moderate.[2] | High; detects as little as 4 pmol of biotin.[3] | High.[6] | High; detects less than 1 nmol of biotin.[7] | Very High. |
| Steric Hindrance | Yes.[1][2] | Yes.[2] | No.[2] | No.[1][2] | No.[1] |
| Sample Destructive | Yes.[2][4] | Yes.[4] | No.[2] | Yes.[8] | Yes. |
| Equipment | Spectrophotometer.[9] | Fluorescence microplate reader.[10] | Spectrophotometer.[11] | Spectrophotometer.[8] | Mass Spectrometer.[12] |
| Throughput | Low to Medium.[13] | High.[2] | Medium.[2] | Medium.[2] | Low. |
Experimental Data: A Head-to-Head Comparison
Experimental evidence consistently demonstrates that the HABA assay tends to underestimate the degree of biotin incorporation, largely due to steric hindrance where the bulky avidin molecule cannot access all biotin labels on a protein.[1][2]
HABA vs. ChromaLINK™ Assay
The ChromaLINK™ assay, which relies on a UV-traceable chromophore, provides a more accurate measure of biotinylation. A study comparing the two methods on biotinylated bovine IgG clearly illustrates the underestimation by the HABA assay.[4]
| Molar Excess of Biotin Reagent | HABA Assay Molar Substitution Ratio (MSR) | ChromaLINK™ Assay Molar Substitution Ratio (MSR) |
| 5x | ~1.5 | ~4.5 |
| 10x | ~2.5 | ~7.5 |
| 15x | ~3.0 | ~9.0 |
Data sourced from Vector Labs, illustrating the consistent underestimation of biotin incorporation by the HABA assay compared to the ChromaLINK™ method.[4]
HABA vs. QuantTag™ and Mass Spectrometry
The QuantTag™ assay, a chemical-based method that is not dependent on the avidin-biotin interaction, and mass spectrometry, the gold standard for molecular mass determination, both provide more accurate results than the HABA assay.[1][2] A comparative analysis on biotinylated Protein A highlights these differences.
| Assay Method | Molar Substitution Ratio (MSR) of Biotin on Protein A |
| HABA Assay (with enzymatic digestion) | Significantly lower than MS |
| QuantTag™ Assay | In agreement with MS |
| Mass Spectrometry | ~6.5 |
This data demonstrates that the QuantTag™ assay provides results consistent with mass spectrometry, while the HABA assay significantly underestimates the level of biotinylation, even after enzymatic digestion to reduce steric hindrance.[1]
Experimental Workflows
Visualizing the procedural steps of each assay can aid in understanding their complexity and throughput.
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Workflow of the fluorescent avidin assay.
Caption: Workflow of the ChromaLINK™ biotin quantification assay.
Caption: Workflow of the QuantTag™ biotin quantification assay.
Detailed Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a general guideline and may need optimization based on the specific biotinylated sample and HABA assay kit used.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving the provided reagents in PBS.
-
Sample Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by methods such as dialysis or desalting columns.[14] Dilute the sample in PBS to a concentration that falls within the linear range of the assay.
-
Assay Procedure: a. Pipette 180 µL of the HABA/Avidin solution into each well of the microplate.[15] b. Add 20 µL of the biotinylated sample to the wells. For a blank or negative control, add 20 µL of PBS.[15] c. Mix the contents of the wells by gentle shaking for 30-60 seconds.[15] d. Incubate the plate at room temperature for 5-10 minutes. e. Measure the absorbance at 500 nm using a microplate reader.
-
Data Analysis: a. Calculate the change in absorbance (ΔA500) by subtracting the absorbance of the sample well from the absorbance of the blank well. b. Determine the biotin concentration using a standard curve prepared with known concentrations of free biotin or by using the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹).[14]
FluoReporter® Biotin Quantitation Assay Kit Protocol
This protocol is based on the FluoReporter® kit and should be performed according to the manufacturer's specific instructions.
Materials:
-
FluoReporter® Biotin Quantitation Assay Kit (contains fluorescently labeled avidin, quencher, and biotin standards)
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
96-well black opaque microplate
-
Fluorescence microplate reader (Excitation/Emission ~495/519 nm)
Procedure:
-
Reagent Preparation: Prepare the 2X Biotective Green reagent (fluorescent avidin/quencher complex) and biotin standards as described in the kit manual.[16]
-
Sample Preparation: If necessary, digest the biotinylated protein with protease (included in some kits) to minimize steric hindrance.[16] Dilute the sample in PBS to fall within the assay's dynamic range (typically 4-80 pmol of biotin).[16]
-
Assay Procedure: a. Pipette 50 µL of each biotin standard and diluted sample into the wells of the microplate.[16] b. Add 50 µL of the 2X Biotective Green reagent to each well.[16] c. Incubate for 5-15 minutes at room temperature, protected from light. d. Measure the fluorescence using a microplate reader with appropriate filters for fluorescein (B123965) (FITC).
-
Data Analysis: a. Generate a standard curve by plotting the fluorescence intensity versus the amount of biotin in the standards. b. Determine the amount of biotin in the unknown samples by interpolating their fluorescence values on the standard curve.
ChromaLINK® Biotin Protein Labeling and Quantitation Protocol
This protocol outlines the general steps for using a ChromaLINK® kit.
Materials:
-
ChromaLINK® Biotin Protein Labeling Kit
-
Protein to be biotinylated
-
Modification Buffer (e.g., PBS, pH 8.0)
-
Desalting columns
-
Spectrophotometer capable of measuring absorbance at 280 nm and 354 nm
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Modification Buffer to remove any amine-containing contaminants.[11] Adjust the protein concentration to 1.0–2.5 mg/ml.[11]
-
Biotinylation Reaction: a. Prepare a stock solution of ChromaLINK® Biotin reagent in an anhydrous solvent like DMF or DMSO.[11] b. Add the appropriate molar excess of the ChromaLINK® Biotin stock solution to the protein solution. c. Incubate the reaction at room temperature for 1-2 hours.[17]
-
Purification: Remove the excess, unreacted ChromaLINK® Biotin reagent using a desalting column.[11]
-
Quantitation: a. Measure the absorbance of the purified biotinylated protein at 280 nm (for protein concentration) and 354 nm (for ChromaLINK® biotin concentration).[11] b. Calculate the Molar Substitution Ratio (MSR) using the provided calculator or formulas that account for the extinction coefficients of the protein and the ChromaLINK® chromophore.[11]
QuantTag™ Biotin Quantification Kit Protocol
This protocol is a general guide for the QuantTag™ kit.
Materials:
-
QuantTag™ Biotin Quantification Kit
-
Biotinylated sample
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare the QuantTag™ working solution by mixing Reagent 1, Reagent 2, and Reagent 3 according to the kit's instructions.[8]
-
Standard Curve Preparation: Prepare a series of biotin standards using the provided Biotin Standard Solution.[8]
-
Assay Procedure: a. Add a specific volume of the biotinylated sample and each biotin standard to separate reaction tubes or cuvettes.[8] b. Add the QuantTag™ working solution to each tube. c. Incubate at room temperature for 30 minutes.[8] d. Measure the absorbance at 535 nm.[8]
-
Data Analysis: a. Generate a standard curve by plotting the absorbance at 535 nm versus the amount of biotin in the standards. b. Determine the amount of biotin in the sample by comparing its absorbance to the standard curve.[18]
Mass Spectrometry for Biotin Quantification (General Workflow)
Mass spectrometry provides the most accurate determination of biotin incorporation by directly measuring the mass of the biotinylated protein.
Procedure:
-
Sample Preparation: a. The biotinylated protein sample is purified to remove any unreacted biotinylation reagents and other contaminants. b. For larger proteins, the sample may be digested into smaller peptides using an enzyme like trypsin.[12]
-
Mass Analysis: a. The mass of the intact protein or the resulting peptides is determined using a mass spectrometer (e.g., ESI-MS or MALDI-TOF). b. The mass of the unmodified protein is also measured as a reference.
-
Data Analysis: a. The number of incorporated biotin molecules is calculated by subtracting the mass of the unmodified protein from the mass of the biotinylated protein and dividing by the mass of a single biotin moiety. b. For peptide analysis, the biotinylated peptides are identified, and the sites of biotinylation can be determined.[12]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mesoscale.com [mesoscale.com]
- 6. seracare.com [seracare.com]
- 7. QuantTag Biotin Quantitation Kit - 2BScientific [2bscientific.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. anaspec.com [anaspec.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. youtube.com [youtube.com]
A Researcher's Guide to Selecting the Optimal PEG Spacer Length for Biotinylation
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other macromolecules is a foundational technique in a vast array of applications, from affinity purification and immunoassays to targeted drug delivery. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer between the biotin molecule and its reactive group has become a standard practice to enhance the performance of biotinylation reagents. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to aid in the selection of the most suitable reagent for specific research needs.
The Critical Role of the PEG Spacer in Biotinylation
The interaction between biotin and avidin (B1170675) or streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M).[1] However, the biotin-binding pockets of these proteins are situated deep within their structure.[2] This can lead to steric hindrance when biotin is directly attached to a bulky molecule, impeding its ability to bind efficiently. A spacer arm is therefore crucial to overcome this spatial restriction.
PEG has emerged as the most widely used spacer material due to its highly advantageous properties:
-
Increased Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to both the biotinylation reagent and the final biotinylated molecule. This is particularly beneficial for proteins that are prone to aggregation.[2][3]
-
Reduced Steric Hindrance: The flexible and extended structure of the PEG spacer arm effectively distances the biotin from the surface of the labeled molecule. This minimizes physical clashes and facilitates its interaction with avidin or streptavidin.[2][3]
-
Minimized Non-specific Binding: PEG is known to create a "shielding" effect that reduces non-specific protein adsorption to surfaces, leading to cleaner results and an improved signal-to-noise ratio in affinity-based assays.[3][4]
-
Non-Immunogenicity: PEG is generally considered non-immunogenic, making it a suitable choice for in vivo applications.[2]
The length of the PEG spacer is a critical parameter that can significantly influence the outcome of an experiment. The optimal length is often application-dependent, representing a balance between providing sufficient distance to overcome steric hindrance and avoiding potential negative effects of excessively long and flexible linkers.[2]
Comparing Different PEG Spacer Lengths: A Quantitative Overview
The choice of PEG spacer length involves a trade-off between maximizing the accessibility of the biotin moiety and potentially introducing other confounding factors. While longer spacers are generally favored for overcoming steric hindrance, excessively long chains can, in some cases, lead to a slight decrease in binding affinity or even cause "PEG crowding," which can limit the number of biotin molecules that can bind to a single avidin/streptavidin tetramer.[1][3]
The following table summarizes the impact of different PEG spacer lengths on key performance parameters in biotinylation.
| Reagent Example | Spacer Arm Length (Å) | Key Characteristics & Applications |
| NHS-Biotin | ~13.5 | No PEG spacer. Serves as a baseline for comparison. Prone to steric hindrance, especially with bulky proteins. Lower solubility of the resulting conjugate.[2][3] |
| NHS-PEG4-Biotin | ~29.0 | A commonly used PEG spacer length that provides a good balance of solubility and spacer length for many applications. Reduces aggregation of labeled antibodies in solution.[2] |
| Biotin-PEG8-acid | ~38.9 | Offers increased hydrophilicity and a longer spacer to further minimize steric hindrance.[5] |
| NHS-PEG12-Biotin | ~55.9 | A long, hydrophilic spacer arm for enhanced water solubility and significantly reduced steric hindrance, ideal for applications with large proteins or complex geometries.[2] |
Note on Binding Affinity: The intrinsic binding affinity between biotin and streptavidin is exceptionally high.[1] The presence of a PEG spacer is generally not expected to significantly alter this fundamental interaction. However, the apparent binding affinity and the efficiency of binding in a specific experimental context can be influenced by the spacer length due to its role in overcoming steric hindrance.[2][4] Some studies have shown that as the length of the PEG chain increases, the equilibrium dissociation constant (Kd) may slightly increase, indicating a modest decrease in binding affinity, likely due to the entropic penalty associated with the flexible PEG chain.[1][3] For most applications, this is a worthwhile trade-off for the significant reduction in steric hindrance.[3]
A noteworthy observation is the change in binding stoichiometry with very long PEG chains. For instance, with a PEG molecular weight of 5000 g/mol , the stoichiometry can shift from the typical 4:1 (four biotin molecules per avidin tetramer) to 1:1, suggesting that the large PEG chains can physically block access to the other binding sites on the avidin molecule.[1]
Visualizing the Biotinylation Workflow and the Role of the PEG Spacer
To better understand the biotinylation process and the importance of the PEG spacer, the following diagrams illustrate a typical experimental workflow and the mechanism of action.
Caption: A typical experimental workflow for protein biotinylation, from preparation to quantification.
Caption: The PEG spacer overcomes steric hindrance for efficient binding of biotin to streptavidin.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful biotinylation. The following protocols provide a framework for protein biotinylation using an NHS-ester reagent and for quantifying the degree of biotinylation using the HABA assay.
Protocol 1: Protein Biotinylation with an NHS-Ester Reagent
This protocol describes the biotinylation of a purified protein in solution using an amine-reactive NHS-ester of a PEGylated biotin.
Materials:
-
Protein sample (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine will compete with the biotinylation reaction.[6]
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10-20 mM) of the NHS-PEG-Biotin reagent in anhydrous DMSO or DMF.[7][8]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[7][9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[6][7]
-
Quenching: Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7][8]
-
Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[7][9]
Protocol 2: HABA Assay for Quantifying Biotinylation
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method used to estimate the number of biotin molecules conjugated to a protein.[5][7]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Incubate for 5 minutes at room temperature.
-
Measure the final absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.[5]
-
Calculate the biotin concentration by comparing the change in absorbance to a standard curve generated with known concentrations of free biotin.
-
The moles of biotin per mole of protein can then be calculated using the protein concentration.[5]
Conclusion
The selection of a biotinylation reagent with an appropriate PEG spacer length is a critical consideration for the success of a wide range of biological assays. While longer PEG spacers generally offer the benefits of increased solubility and reduced steric hindrance, the optimal length is highly dependent on the specific application and the nature of the molecules involved.[2] For many standard applications, a PEG4 spacer provides a robust starting point.[2] However, for larger proteins or when significant steric hindrance is anticipated, a longer spacer such as PEG12 may be more advantageous. Researchers should carefully consider the requirements of their specific application when choosing a biotin-PEG conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Decisive Advantage: A Guide to Heterobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical step that dictates the success of bioconjugation. The choice between a homobifunctional and a heterobifunctional linker can profoundly impact the purity, yield, and ultimate functionality of the resulting conjugate. This guide provides an objective comparison, supported by experimental data and detailed protocols, to illuminate the distinct advantages of employing heterobifunctional linkers in complex bioconjugation strategies.
At their core, the difference between these two classes of reagents lies in their reactive ends. Homobifunctional linkers possess two identical reactive groups, designed to couple molecules with the same type of functional group in a single step. In contrast, heterobifunctional linkers feature two different reactive groups, enabling a more controlled, sequential conjugation of molecules with distinct functional groups. This fundamental architectural difference is the source of the significant advantages that heterobifunctional linkers offer.
Superior Control and Specificity with Heterobifunctional Linkers
The primary advantage of using a heterobifunctional linker is the ability to orchestrate a controlled, two-step conjugation process.[1][2] This sequential approach drastically minimizes the formation of undesirable byproducts, such as homodimers and polymers, which are common pitfalls when using homobifunctional linkers in a one-pot reaction.[3][4] The result is a more homogeneous and well-defined final product, a critical attribute for therapeutic applications like antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is paramount.[3]
The intrinsic asymmetry of heterobifunctional linkers allows for the selective targeting of different functional groups on two separate molecules, ensuring precise control over the orientation and stoichiometry of the final conjugate.[1] For instance, a common strategy involves an N-hydroxysuccinimide (NHS) ester at one end to react with primary amines (e.g., lysine (B10760008) residues on an antibody) and a maleimide (B117702) group at the other end to react with sulfhydryl groups (e.g., cysteine residues on a payload).[1]
Head-to-Head Performance: A Quantitative Comparison
The theoretical advantages of heterobifunctional linkers are borne out in experimental observations. The following tables summarize typical performance data from the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a representative homobifunctional linker with a heterobifunctional linker.
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification | Moderate | High |
| Table 1: Comparative Conjugation Efficiency and Product Purity. Data is representative and synthesized from multiple sources for comparative purposes.[3] |
| Feature | Homobifunctional Linker (e.g., DSS) | Heterobifunctional Linker (e.g., SMCC) |
| Reaction Control | Low (One-step reaction) | High (Two-step, sequential reaction) |
| Product Homogeneity | Low (Mixture of polymers and self-conjugates) | High (Well-defined conjugate) |
| Purification Complexity | High (Requires extensive purification) | Moderate (Simpler purification) |
| Ideal Applications | Intramolecular cross-linking, polymer formation | Antibody-drug conjugates, protein-peptide conjugation, surface immobilization |
| Table 2: Key Performance Characteristics of Homobifunctional vs. Heterobifunctional Linkers. |
Visualizing the Conjugation Strategy
The logical flow of conjugation differs significantly between the two linker types. The following diagrams, generated using Graphviz, illustrate these distinct pathways.
Detailed Experimental Protocols
To provide a practical understanding, the following are detailed methodologies for key experiments using both homobifunctional and heterobifunctional linkers.
Protocol 1: Protein Cross-linking using a Homobifunctional NHS-ester Linker
This protocol describes the cross-linking of a protein containing primary amines (e.g., lysine residues) using a homobifunctional NHS-ester PEG linker.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Homobifunctional NHS-ester PEG linker (e.g., NHS-PEG-NHS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the homobifunctional linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching buffer using a desalting column equilibrated with the desired storage buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of cross-linked species (dimers, trimers, etc.).
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a Heterobifunctional SMCC Linker
This protocol outlines a two-step workflow for creating an ADC by conjugating a small molecule drug containing a sulfhydryl group to an antibody using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Step 1: Antibody Modification with SMCC
Materials:
-
Antibody solution (5-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
SMCC linker
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Antibody Preparation: Perform a buffer exchange to ensure the antibody is in an amine-free buffer.
-
Linker Preparation: Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation to Antibody: Add a 5- to 20-fold molar excess of the dissolved SMCC to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification of Antibody-Linker Intermediate: Remove the excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug
Materials:
-
Maleimide-activated antibody from Step 1
-
Thiol-containing drug
-
Compatible solvent for the drug
-
Quenching solution (e.g., 100 mM N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody solution.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to react with any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
-
Purification of the ADC: Purify the ADC from unconjugated drug and other byproducts using size-exclusion chromatography or another suitable purification method.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and functionality.
Conclusion and Recommendations
While homobifunctional linkers are suitable for simpler applications like intramolecular cross-linking or polymerization, heterobifunctional linkers offer superior control, efficiency, and versatility for more complex bioconjugation challenges. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For sophisticated applications such as the development of ADCs, PROTACs, and other targeted therapies where product homogeneity and reproducibility are paramount, heterobifunctional linkers are the clear choice. The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the intended use of the bioconjugate.
References
Navigating Protein Labeling: A Comparative Guide to Alternatives for Biotin-Azide Chemistry
For researchers, scientists, and drug development professionals seeking to move beyond the traditional biotin-azide labeling system, a diverse landscape of alternative methods offers distinct advantages in specificity, efficiency, and biocompatibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy for your research needs.
The venerable biotin-azide labeling method, reliant on the high-affinity interaction between biotin (B1667282) and streptavidin, has been a cornerstone of biological research. However, challenges such as the near-irreversible nature of the biotin-streptavidin bond, which can complicate elution in affinity purification, and the presence of endogenous biotinylated proteins that can lead to background noise, have spurred the development of innovative alternatives. This guide explores the leading contenders: self-labeling protein tags (HaloTag® and SNAP-tag®), enzyme-mediated ligation (Sortase A), and proximity-dependent biotinylation (BioID and APEX).
At a Glance: A Comparative Overview of Labeling Methodologies
The following table summarizes the key characteristics of each labeling method, offering a high-level comparison to aid in initial selection.
| Feature | Biotin-Azide (CuAAC) | HaloTag® | SNAP-tag® | Sortase A Ligation | Proximity Labeling (BioID/APEX) |
| Principle | Copper-catalyzed azide-alkyne cycloaddition | Covalent bond formation between a protein tag and a chloroalkane linker | Covalent bond formation between a protein tag and a benzylguanine derivative | Enzymatic ligation of a recognition motif (LPXTG) to a glycine-rich peptide | Enzymatic generation of reactive biotin species that label proximal proteins |
| Labeling | Covalent | Covalent | Covalent | Covalent (peptide bond) | Covalent |
| Specificity | High (bioorthogonal) | High (specific tag-ligand interaction) | High (specific tag-ligand interaction) | High (specific enzyme-substrate recognition) | Proximity-based, not sequence-specific |
| Labeling Speed | Fast (minutes to hours) | Fast (minutes) | Fast (minutes) | Moderate (hours) | BioID: Slow (hours); APEX: Fast (minutes) |
| Live Cell Compatible | Yes (with low-toxicity copper sources) | Yes | Yes | Yes (cell surface) | Yes |
| Tag Size | None (direct modification) | ~34 kDa | ~20 kDa | Recognition motif (5 a.a.) | Fusion protein (~27-35 kDa) |
| Key Advantage | Small modification, versatile | Fast labeling, bright fluorophores available | Orthogonal to HaloTag for dual labeling | Forms a native peptide bond | Identifies protein-protein interactions in situ |
| Key Disadvantage | Potential copper cytotoxicity | Large protein tag | Large protein tag | Requires specific recognition sequences | Labels a neighborhood of proteins, not just direct interactors |
In-Depth Analysis of Alternative Labeling Strategies
Self-Labeling Protein Tags: HaloTag® and SNAP-tag®
HaloTag® and SNAP-tag® are engineered enzymes that covalently bind to specific synthetic ligands. This system offers precise control over labeling and the ability to use a wide array of functional probes, including fluorescent dyes and affinity tags.
A key advantage of these tags is the speed and specificity of the labeling reaction. For instance, HaloTag7 can achieve diffusion-limited labeling rates with certain rhodamine substrates, significantly faster than SNAP-tag for corresponding substrates. This makes them ideal for pulse-chase experiments and tracking dynamic cellular processes. The covalent nature of the bond ensures stable labeling for downstream applications. However, the relatively large size of the tags (~20-34 kDa) may sterically hinder the function of the protein of interest in some cases.
Caption: Workflow for labeling proteins with HaloTag® or SNAP-tag®.
Enzyme-Mediated Ligation: Sortase A
Sortase A is a bacterial transpeptidase that recognizes a specific amino acid motif (LPXTG) and catalyzes the formation of a native peptide bond with an N-terminal glycine-containing peptide. This method allows for the site-specific and covalent attachment of a wide range of molecules, including peptides, small molecules, and probes.
The primary advantage of sortase-mediated ligation is the formation of a natural peptide bond, which is minimally disruptive to the protein's structure and function. The high specificity of the enzyme for its recognition sequence ensures precise labeling. However, the reaction kinetics are generally slower than those of self-labeling tags, and it requires the genetic introduction of the recognition motif into the protein of interest.
Caption: Mechanism of Sortase A-mediated protein ligation.
Proximity-Dependent Biotinylation: BioID and APEX
Proximity-dependent biotinylation methods, such as BioID and APEX, are designed to map protein-protein interaction networks in living cells. These techniques utilize an enzyme (a promiscuous biotin ligase in BioID or an ascorbate (B8700270) peroxidase in APEX) fused to a protein of interest. The enzyme generates reactive biotin species that covalently label neighboring proteins within a specific radius.
The key advantage of this approach is its ability to capture transient and weak interactions in a cellular context. APEX offers the benefit of very rapid labeling (on the order of minutes), allowing for the study of dynamic processes. A significant difference from other methods is that it labels a "neighborhood" of proteins rather than a single target, providing a snapshot of the local proteome. This can also be a disadvantage if highly specific labeling of a single protein is required.
Caption: General workflow for proximity-dependent biotinylation experiments.
Experimental Protocols
Biotin-Azide Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To label an alkyne-containing protein with biotin-azide.
Materials:
-
Alkyne-modified protein of interest
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin-agarose beads for enrichment (optional)
Protocol:
-
Prepare a 10 mM stock solution of biotin-azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) with biotin-azide (final concentration 100-500 µM) in PBS.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The biotinylated protein can be purified from excess reagents by dialysis or size-exclusion chromatography.
-
For enrichment, incubate the reaction mixture with streptavidin-agarose beads for 1 hour at 4°C, followed by washing to remove non-biotinylated proteins.
HaloTag® Labeling in Live Cells
Objective: To fluorescently label a HaloTag®-fusion protein in living cells.
Materials:
-
Mammalian cells expressing the HaloTag®-fusion protein
-
HaloTag® ligand (e.g., TMR-HaloTag® ligand)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells expressing the HaloTag®-fusion protein to the desired confluency.
-
Prepare a working solution of the HaloTag® ligand in complete culture medium (typically 1-5 µM).
-
Remove the existing medium from the cells and replace it with the ligand-containing medium.
-
Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes.
-
Remove the labeling medium and wash the cells three times with pre-warmed complete culture medium.
-
Incubate the cells in fresh, pre-warmed complete culture medium for 30 minutes to allow for the diffusion of unbound ligand out of the cells.
-
The cells are now ready for imaging or other downstream analysis.
SNAP-tag® Labeling in Solution
Objective: To label a purified SNAP-tag® fusion protein with a biotinylated ligand.
Materials:
-
Purified SNAP-tag® fusion protein
-
SNAP-biotin® ligand
-
Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
DMSO
Protocol:
-
Prepare a 1 mM stock solution of the SNAP-biotin® ligand in DMSO.
-
Dilute the purified SNAP-tag® fusion protein to a final concentration of 1-10 µM in the reaction buffer.
-
Add the SNAP-biotin® ligand to the protein solution to a final concentration of 1.5-2 times the protein concentration.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
The reaction can be quenched by adding an excess of a free benzylguanine derivative.
-
Remove excess, unreacted ligand by size-exclusion chromatography or dialysis.
-
The biotinylated protein is ready for use in downstream applications such as western blotting or affinity purification.
Sortase A-Mediated Protein Ligation
Objective: To ligate a probe to a protein containing an LPXTG motif.
Materials:
-
Purified protein of interest with a C-terminal LPXTG motif
-
(Gly)₃-probe (a peptide with three N-terminal glycines followed by the probe of interest)
-
Purified Sortase A enzyme
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Protocol:
-
Combine the LPXTG-containing protein (10-50 µM final concentration) and the (Gly)₃-probe (5-10 fold molar excess) in the sortase reaction buffer.
-
Initiate the reaction by adding Sortase A to a final concentration of 1-5 µM.
-
Incubate the reaction at room temperature or 37°C for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by SDS-PAGE, looking for a shift in the molecular weight of the target protein.
-
Purify the ligated protein from the unreacted substrates and Sortase A using affinity chromatography (if the protein or probe has an affinity tag) or size-exclusion chromatography.
APEX-Mediated Proximity Biotinylation
Objective: To identify proteins in proximity to a bait protein in living cells.
Materials:
-
Mammalian cells expressing the APEX-fusion protein
-
Biotin-phenol
-
Hydrogen peroxide (H₂O₂)
-
Quenching solution (e.g., 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS)
-
RIPA lysis buffer
-
Streptavidin-magnetic beads
Protocol:
-
Culture cells expressing the APEX-fusion protein to ~80% confluency.
-
Incubate the cells with 500 µM biotin-phenol in complete medium for 30 minutes at 37°C.
-
Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room temperature.
-
Immediately quench the reaction by aspirating the medium and adding the quenching solution.
-
Wash the cells three times with quenching solution.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with streptavidin-magnetic beads overnight at 4°C to capture biotinylated proteins.
-
Wash the beads extensively with RIPA buffer and then with a series of stringent wash buffers.
-
Elute the biotinylated proteins or perform on-bead digestion for mass spectrometry analysis.
Conclusion
The choice of a protein labeling method is a critical decision that significantly impacts the outcome of an experiment. While biotin-azide labeling remains a powerful tool, the alternatives presented in this guide offer compelling advantages for specific applications. Self-labeling tags provide rapid and specific labeling with a wide range of probes, making them ideal for imaging and dynamic studies. Sortase-mediated ligation enables the formation of native peptide bonds for minimally disruptive labeling. Proximity-dependent biotinylation techniques have revolutionized the study of protein-protein interactions in their native cellular environment. By carefully considering the experimental goals and the inherent strengths and weaknesses of each method, researchers can select the optimal strategy to advance their scientific inquiries.
A Comparative Guide to N-(Azido-PEG2)-N-biotin-PEG3-acid Conjugates for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of effective bioconjugates, from targeted drug delivery systems to advanced diagnostic probes. This guide provides a detailed characterization of N-(Azido-PEG2)-N-biotin-PEG3-acid, a heterobifunctional linker, and compares its properties and performance with other common alternatives in the field.
This compound is a versatile linker that incorporates three key functional components: a biotin (B1667282) moiety for strong and specific binding to avidin (B1170675) or streptavidin, an azide (B81097) group for bioorthogonal "click chemistry" conjugation, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1][2][3] This combination of features makes it a valuable tool for a wide range of applications, including immunoassays, protein purification, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4]
Physicochemical Characterization
| Property | This compound (Expected) | Biotin-PEG3-Azide | N-(Biotin-PEG2)-N-Bis(PEG3-azide) |
| Molecular Weight | ~604.7 g/mol | 444.55 g/mol | ~777 g/mol |
| Purity (Typical) | ≥95% (HPLC) | ≥95% (HPLC) | ≥98% |
| Solubility | Soluble in water, DMSO, DMF | Soluble in DMSO, water | Soluble in water, DMSO, DMF |
| Reactive Groups | Azide, Carboxylic Acid, Biotin | Azide, Biotin | 2 x Azide, Biotin |
| PEG Units | 5 | 3 | 8 |
Experimental Protocols
Accurate characterization of bifunctional linkers is crucial for quality control and ensuring reproducibility in bioconjugation experiments. The following are generalized protocols for the characterization of PEG-containing linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of a linker and assessing its purity. For PEG derivatives, ¹H NMR is commonly used.
Protocol:
-
Dissolve 5-10 mg of the linker in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum and integrate the characteristic peaks. The signals for the PEG backbone protons typically appear around 3.6 ppm, while the protons of the terminal functional groups will have distinct chemical shifts. The ratio of the integrals of these peaks can be used to confirm the structure and assess the degree of functionalization.[5][6][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact molecular weight of the linker, confirming its identity and purity.
Protocol:
-
Prepare a dilute solution of the linker in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[5][6]
-
Acquire the mass spectrum in the appropriate mass range.
-
The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the linker.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the linker by separating it from any starting materials or byproducts.
Protocol:
-
Dissolve a small amount of the linker in the mobile phase.
-
Inject the sample onto a suitable HPLC column (e.g., C18 reversed-phase).
-
Elute the sample using a gradient of two or more solvents (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Comparative Analysis with Alternative Linkers
The choice of a bifunctional linker depends heavily on the specific application. This compound offers a unique combination of functionalities, but several alternatives exist with different properties.
| Linker Type | Reactive Groups | Key Advantages | Common Applications |
| This compound | Azide, Carboxylic Acid, Biotin | Versatile for multi-step conjugations; PEG spacer enhances solubility. | PROTACs, targeted drug delivery, functionalized surfaces. |
| Biotin-PEGn-NHS Ester | NHS Ester, Biotin | Direct reaction with primary amines (e.g., lysines on proteins).[8] | Protein biotinylation, immunoassays.[4] |
| Biotin-PEGn-Maleimide | Maleimide, Biotin | Specific reaction with thiols (e.g., cysteines on proteins).[8] | Site-specific protein labeling. |
| DBCO-PEGn-Biotin | DBCO, Biotin | Copper-free click chemistry with azides.[8] | Bioconjugation in living systems where copper is toxic. |
| Biotin-PEGn-SS-Azide | Azide, Biotin, Disulfide | Cleavable linker under reducing conditions.[9] | Drug delivery systems requiring intracellular release.[10] |
The azide group on this compound allows for highly specific and efficient "click" reactions with alkyne-modified molecules, forming a stable triazole linkage.[1] This bioorthogonal reaction is compatible with a wide range of biological molecules and conditions. The carboxylic acid provides another handle for conjugation, typically with primary amines via amide bond formation, offering flexibility in the conjugation strategy.
Visualizing Bioconjugation Strategies
The following diagrams illustrate the logical workflows for utilizing this compound and its alternatives in bioconjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. precisepeg.com [precisepeg.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protein Biotinylation: A Performance Comparison of Leading Methods
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is an indispensable technique for detection, purification, and immobilization. The exceptional affinity between biotin and streptavidin provides a robust and versatile tool for a myriad of applications. However, the success of these applications hinges on the selection of an appropriate biotinylation strategy. This guide offers an objective comparison of the primary methods for protein biotinylation, supported by experimental data and detailed protocols to inform the selection of the most suitable kit for your research needs.
The two principal strategies for biotinylating proteins are random chemical labeling and site-specific enzymatic labeling. Each approach presents distinct advantages and disadvantages in terms of efficiency, impact on protein function, and control over the final product.
At a Glance: Random vs. Site-Specific Biotinylation
The choice between a random and a site-specific biotinylation method is the most critical decision. Random methods are generally faster and easier to perform, while site-specific methods offer greater control and are less likely to interfere with protein function.
| Feature | Random Biotinylation (e.g., NHS-Ester Kits) | Site-Specific Biotinylation (e.g., AviTag™ Kits) |
| Target Residues | Primary amines (Lysine residues, N-terminus)[1][2] | Specific lysine (B10760008) within an engineered tag (e.g., AviTag™)[3] |
| Specificity | Non-specific; labels all accessible primary amines[1] | Highly specific to a single, predetermined site |
| Control over Labeling | Limited; controlled by molar ratio of biotin to protein[1] | High; typically one biotin per engineered tag |
| Impact on Function | Potential for disruption if lysines in active sites are modified[1] | Minimal impact as labeling occurs at a non-essential, engineered site |
| Homogeneity | Heterogeneous product with a variable number of biotins per protein | Homogeneous product with a 1:1 protein-to-biotin ratio |
| Protein Requirement | Works with native or recombinant proteins | Requires genetic modification to include the recognition tag (e.g., AviTag™) |
| Typical Workflow | Single-step incubation of protein with biotin reagent | Multi-step: protein expression with tag, followed by enzymatic reaction |
Quantitative Performance Comparison of Biotinylation Kits
Direct head-to-head comparisons of commercial kits in single studies are rare. The following table synthesizes typical performance data from various sources to provide a comparative overview. Performance can vary depending on the specific protein and experimental conditions.
| Parameter | Amine-Reactive Kits (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin) | Fast Conjugation Kits (e.g., Lightning-Link® Biotin) | Enzymatic Site-Specific Kits (e.g., AviTag™/BirA) |
| Biotin:Protein Ratio | Variable (e.g., 3-7 for a 10:1 challenge ratio)[4] | Manufacturer-optimized | Precisely 1:1 |
| Labeling Efficiency | Typically high, but protein-dependent (median ~46% incorporation at 10:1 ratio)[4] | High | High (typically 80-100% of tagged protein is biotinylated in vitro)[3] |
| Reaction Time | 30-60 minutes at room temperature[1] | < 20 minutes[5] | 1 hour at 30°C[3] |
| Hands-on Time | ~15-20 minutes | < 1 minute[5] | ~10-15 minutes |
| Protein Recovery | >85% (with desalting column) | ~100% (no purification step)[5] | >95% (after removal of enzyme/biotin)[6] |
| Post-Labeling Cleanup | Required (dialysis or desalting column to remove excess biotin)[1] | Not required[5] | Required (to remove BirA enzyme and excess biotin)[3] |
Visualizing Biotinylation Workflows
The fundamental difference between the two main biotinylation strategies lies in their workflow and the specificity of labeling.
Caption: Workflow comparison of random vs. site-specific biotinylation.
Caption: Logical workflow for comparing biotinylation kit performance.
Experimental Protocols
Detailed and consistent protocols are crucial for comparing the performance of biotinylation kits. Below are representative methodologies for key experiments.
Protocol 1: General Protein Biotinylation with an NHS-Ester Kit
This protocol is adapted for labeling a generic antibody using a kit like the Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit.
1. Preparation of Reagents:
-
Protein Solution: Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[6] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the reaction.[1]
-
Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin reagent in ultrapure water to a concentration of 10 mM.
2. Biotinylation Reaction:
-
Calculate the volume of biotin reagent needed for a 10- to 20-fold molar excess relative to the protein. For a 2 mg/mL antibody solution, a 20-fold molar excess is recommended.[2]
-
Add the calculated volume of the biotin reagent solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[7]
3. Removal of Excess Biotin:
-
Stop the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM).
-
Remove non-reacted biotin using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.[1]
Protocol 2: Site-Specific Enzymatic Biotinylation (AviTag™)
This protocol describes the in vitro biotinylation of a purified protein containing an AviTag™.
1. Preparation of Reagents:
-
Tagged Protein: Purify the AviTag™-containing protein and buffer exchange into a reaction buffer (e.g., 50 mM Bicine, pH 8.3).[3]
-
Reaction Mix: Prepare a stock solution containing 100 mM ATP, 100 mM MgOAc, and 500 mM biotin.
-
BirA Enzyme: Use a commercially available, purified BirA biotin ligase.
2. Biotinylation Reaction:
-
In a reaction tube, combine the purified AviTag™-protein (e.g., 100 µg), the reaction mix (to final concentrations of 10 mM ATP, 10 mM MgOAc, 50 mM biotin), and BirA enzyme (e.g., 15 units).[3]
-
Incubate the reaction for 1 hour at 30°C.[3]
3. Purification:
-
Remove the BirA enzyme (often His-tagged for easy removal) and excess free biotin using an appropriate chromatography method or dialysis.
Protocol 3: Quantifying Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
1. Principle:
-
The HABA dye binds to avidin (B1170675), producing a color with a specific absorbance (500 nm). Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
2. Procedure (using a kit like the Pierce™ Biotin Quantitation Kit):
-
Prepare Standards: Create a standard curve using the provided biotinylated protein standard or a known concentration of free biotin.
-
Prepare Samples: Add a known volume of the HABA/Avidin premix to a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ initial).
-
Add a specific volume of your biotinylated protein sample to the HABA/Avidin mixture.
-
Incubate for a short period to allow for HABA displacement.
-
Measure the final absorbance at 500 nm (A₅₀₀ final).
-
Calculation: The change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final) is used to determine the biotin concentration from the standard curve. The moles of biotin per mole of protein can then be calculated.
Conclusion
The optimal biotinylation kit depends heavily on the specific application and the nature of the protein being labeled.
-
NHS-Ester based kits are excellent for robust, routine applications where a high degree of labeling is desired and the potential for some protein inactivation is not a critical concern. They are simple, fast, and cost-effective.
-
Fast conjugation kits like Lightning-Link® offer a significant advantage in speed and protein recovery by eliminating the need for post-labeling purification, making them ideal for small amounts of precious protein.
-
Site-specific enzymatic kits (e.g., AviTag™) are the superior choice when preserving protein function is paramount and a homogeneous, precisely labeled product is required. While they necessitate upfront protein engineering, they provide the highest level of control and reproducibility.
For any application, it is crucial to validate the biotinylation process and assess the functionality of the resulting conjugate to ensure the reliability of downstream experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. Biotinylation Kit | Easy Biotin Labeling (ab201795) | Lightning-Link® | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-(Azido-PEG2)-N-biotin-PEG3-acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N-(Azido-PEG2)-N-biotin-PEG3-acid, ensuring laboratory safety and environmental compliance for researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
This compound contains an organic azide (B81097), which is a potentially explosive and toxic functional group.[1] Organic azides can be sensitive to heat, shock, friction, and light, and can decompose violently.[1][2] They are incompatible with strong oxidizing agents, acids, and heavy metals.[1][2] Reaction with acids can form hydrazoic acid, which is highly toxic and explosive.[1][2] Contact with heavy metals can form highly unstable and explosive metal azides.[1][3]
The PEG and biotin (B1667282) components of the molecule are generally considered non-hazardous.[4][5] However, when combined with an azide, the entire molecule must be treated as hazardous.
Key Hazard Information:
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | [6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Respiratory Tract Irritation | May cause respiratory irritation. | [6] |
| Explosive Hazard | Potentially explosive; sensitive to heat, shock, and friction. | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment must be worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste: Collect solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
-
Separate Waste Stream: Azide-containing waste must be collected in a separate, dedicated waste container.[1][7] Do not mix with other chemical waste streams, especially acidic or heavy metal-containing waste.[1][8]
2. Waste Deactivation (if applicable and permissible):
-
For dilute aqueous solutions containing azides, deactivation procedures may be an option to render the waste non-hazardous before disposal.[3] However, this should only be performed by trained personnel and in accordance with your institution's Environmental Health and Safety (EHS) guidelines. A common method involves treatment with an aqueous solution of sodium nitrite (B80452) and then sulfuric acid.[3] This process must be carried out in a chemical fume hood due to the formation of nitric oxide.[3]
3. Waste Collection and Containment:
-
Use a clearly labeled, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][9] Do not use abbreviations.
-
Keep the waste container securely sealed when not in use.[9]
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of heat, light, and ignition.[2]
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never pour this compound waste down the drain.[3]
-
Never dispose of solid this compound waste in the regular trash.[9]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Considerations
Caption: Key considerations for the disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. benchchem.com [benchchem.com]
Safeguarding Your Research: A Guide to Handling N-(Azido-PEG2)-N-biotin-PEG3-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-(Azido-PEG2)-N-biotin-PEG3-acid, a bifunctional linker containing both an azide (B81097) and a biotin (B1667282) moiety. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US). | Protects eyes from splashes or contact with the powder form of the reagent[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact with the chemical[1][2]. |
| Body Protection | A standard laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | Provides a barrier against accidental spills[1][2]. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is significant, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used[3]. | Prevents inhalation of fine particles. |
Operational Plan: A Step-by-Step Handling Protocol
A meticulous and informed approach to handling this compound is critical. The presence of the azide functional group necessitates special precautions due to its potential instability.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in solid form or during the preparation of solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation and Weighing:
-
Before handling, ensure all necessary PPE is worn correctly.
-
To prevent dust formation, weigh the solid compound in a location with minimal air disturbance or inside a ventilated enclosure[1].
-
Use non-metallic spatulas (e.g., plastic or ceramic) to handle the compound, as metal azides can be explosive[4][5].
-
-
Dissolution:
-
General Hygiene:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[7].
-
Protect from light and moisture, as PEG derivatives can be sensitive to light and oxidation[9].
-
Store away from incompatible materials such as strong oxidizing agents, acids, and metals[4][7].
Disposal Plan: Managing Waste Safely
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
All waste containing this compound, including empty containers, should be collected in a dedicated, clearly labeled, and leak-proof container[4][5].
-
Do not mix azide-containing waste with other chemical waste streams, especially acidic waste, which can lead to the formation of highly toxic and explosive hydrazoic acid[4].
-
-
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures[10].
-
Under no circumstances should this compound or its solutions be poured down the drain, as azides can react with lead and copper plumbing to form explosive metal azides[10].
-
Emergency Procedures: First Aid and Spill Response
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Spill and Leak Procedures
-
Small Spills:
-
For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, or vermiculite).
-
Sweep up the material, place it in a suitable, closed container for disposal, and decontaminate the spill area.
-
-
Large Spills:
-
In case of a large spill, evacuate the area immediately.
-
Prevent further leakage or spillage if it is safe to do so.
-
Contact your institution's EHS department for assistance with cleanup.
-
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the safe handling process from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]
- 7. carlroth.com [carlroth.com]
- 8. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 9. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
